molecular formula C11H9NO B1460011 2-(Pyridin-2-yl)phenol CAS No. 33421-36-2

2-(Pyridin-2-yl)phenol

Cat. No.: B1460011
CAS No.: 33421-36-2
M. Wt: 171.19 g/mol
InChI Key: HPDNGBIRSIWOST-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)phenol is a useful research compound. Its molecular formula is C11H9NO and its molecular weight is 171.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-11-7-2-1-5-9(11)10-6-3-4-8-12-10/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDNGBIRSIWOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40901582
Record name NoName_714
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URL https://comptox.epa.gov/dashboard/DTXSID40901582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 2-(pyridin-2-yl)phenol and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(Pyridin-2-yl)phenol and Its Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The this compound (HPOP) scaffold is a privileged bidentate chelating ligand core integral to the development of pharmaceuticals, agrochemicals, fluorescent sensors, and transition metal catalysts.[1][2] Its unique electronic and structural properties, arising from the juxtaposition of a Lewis basic pyridine nitrogen and an ionizable phenolic hydroxyl group, allow for the formation of stable complexes with a wide array of metal ions.[2] This guide provides an in-depth exploration of the principal synthetic strategies for accessing HPOP and its derivatives, tailored for researchers, chemists, and drug development professionals. We will dissect field-proven methodologies, including transition-metal-catalyzed cross-coupling, direct C-H functionalization, and innovative aromatization techniques, focusing on the underlying mechanisms, experimental considerations, and practical protocols.

The Strategic Importance of the this compound Scaffold

The HPOP framework is more than a simple biaryl compound; it is a versatile building block in modern chemistry.[3] The nitrogen and oxygen atoms act as a robust N,O-bidentate ligand system, capable of forming stable 5-membered chelate rings with metal centers.[4][5][6] This chelation is fundamental to its applications:

  • Catalysis: As ligands, HPOP derivatives stabilize transition metals, modulating their reactivity and selectivity in catalytic processes like cross-coupling reactions.[1]

  • Medicinal Chemistry: The scaffold is present in various biologically active molecules and serves as a key intermediate in drug discovery.[3][7]

  • Materials Science: HPOP-metal complexes are utilized in the creation of fluorescent dyes and optical sensors, where metal ion binding elicits a detectable photophysical response.[1][2]

Core Synthetic Strategies

The construction of the C-C bond linking the pyridine and phenol rings is the central challenge in synthesizing the HPOP core. Several robust methodologies have been developed, each with distinct advantages regarding substrate scope, functional group tolerance, and reaction conditions.

Suzuki-Miyaura Cross-Coupling: A Foundational Approach

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and predictability.[8][9][10] For HPOP synthesis, this typically involves the palladium-catalyzed coupling of a pyridine electrophile with a phenyl organoborane reagent, or vice versa.

Mechanistic Rationale: The catalytic cycle, a well-established paradigm in cross-coupling chemistry, proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., 2-bromopyridine).

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium center, a step that requires activation by a base.[10] The base (e.g., K₃PO₄, KF) converts the boronic acid into a more nucleophilic boronate species.[8][10]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst.[9]

A refined two-step approach involving the Suzuki coupling of 2-bromopyridine with a methoxy-substituted phenylboronic acid, followed by demethylation to unmask the phenol, is often employed to avoid complications with the free hydroxyl group.[2]

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X complex1 Ar-Pd(II)-X (L_n) oxidative_addition->complex1 transmetalation Transmetalation complex1->transmetalation Ar'-B(OR)2 + Base complex2 Ar-Pd(II)-Ar' (L_n) transmetalation->complex2 reductive_elimination Reductive Elimination complex2->reductive_elimination Ar-Ar' reductive_elimination->pd0

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Two-Step Synthesis of this compound via Suzuki Coupling[2]

Step A: Suzuki Coupling of 2-Bromopyridine and 2-Methoxyphenylboronic Acid

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methoxyphenylboronic acid (1.2 eq.), 2-bromopyridine (1.0 eq.), potassium phosphate (K₃PO₄, 3.0 eq.), and palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄, 0.03 eq.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction: Heat the mixture to 85-95 °C and stir vigorously for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-(2-methoxyphenyl)pyridine.

Step B: Demethylation to this compound

  • Setup: Dissolve the 2-(2-methoxyphenyl)pyridine from Step A in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere and cool to 0 °C.

  • Reagent Addition: Slowly add boron tribromide (BBr₃, 1.5-2.0 eq., typically a 1M solution in DCM) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C, followed by saturated aqueous sodium bicarbonate (NaHCO₃).

  • Workup & Purification: Extract the product with DCM, dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography to afford pure this compound.

Table 1: Examples of Suzuki-Miyaura Coupling for Pyridine Derivatives

Pyridine ElectrophileBoronic Acid/EsterCatalyst/LigandBaseYield (%)Reference
2-Bromopyridine4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosKF74[8]
2-Chloropyridine3,5-Bis(trifluoromethyl)phenylboronic acidPd₂(dba)₃ / SPhosKF82[8]
5-Bromo-2-methylpyridin-3-amine4-Formylphenylboronic acidPd(PPh₃)₄K₃PO₄Good[11]
2-IodopyridineLithium triisopropyl 2-(5-fluoropyridyl)boronatePd₂(dba)₃ / P(tBu)₂MeKF85[8]
Palladium-Catalyzed C-H Hydroxylation: An Atom-Economical Route

Direct C-H bond activation and hydroxylation has emerged as a powerful, step-economical strategy for synthesizing phenols.[12] In this approach, the pyridine ring of a 2-arylpyridine substrate acts as an endogenous directing group, guiding a palladium catalyst to selectively functionalize the ortho-C-H bond of the phenyl ring.

Mechanistic Rationale: This transformation leverages the chelating assistance of the pyridine nitrogen to facilitate C-H activation. While the exact mechanism can be nuanced, a common proposal involves a Pd(II)/Pd(IV) cycle. The reaction is initiated by the coordination of the 2-arylpyridine to a Pd(II) salt, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. This intermediate is then oxidized by an external oxidant (e.g., tert-butyl hydroperoxide (TBHP), O₂) to a Pd(IV) species, from which C-O bond formation occurs via reductive elimination.[13] Some protocols may also involve radical pathways, particularly when using molecular oxygen and aldehydes.[12][13]

Diagram: Workflow for Directed C-H Hydroxylation

CH_Hydroxylation_Workflow start 2-Arylpyridine Substrate reaction_vessel Reaction at Elevated Temp. (e.g., 100-120 °C) start->reaction_vessel catalyst Pd(II) Catalyst (e.g., Pd(OAc)₂) catalyst->reaction_vessel oxidant Oxidant (e.g., TBHP, O₂) oxidant->reaction_vessel workup Aqueous Workup & Extraction reaction_vessel->workup purification Column Chromatography workup->purification product This compound Product purification->product

Caption: General experimental workflow for C-H hydroxylation.

Experimental Protocol: Pd-Catalyzed Hydroxylation of 2-Phenylpyridine[13]

  • Setup: In a sealed pressure tube, combine 2-phenylpyridine (1.0 eq.), Pd(OAc)₂ (0.1 eq.), and a suitable solvent such as 1,2-dichloroethane (DCE).

  • Reagent Addition: Add n-butyraldehyde (2.0 eq.).

  • Reaction: Seal the tube and heat the mixture at 100 °C under an atmosphere of molecular oxygen (O₂, balloon) for 24 hours. The aldehyde and O₂ work in concert to generate an active acylperoxo radical species that facilitates the transformation.[12][13]

  • Workup: Cool the reaction mixture, filter through a pad of Celite to remove the palladium catalyst, and rinse with DCM.

  • Purification: Concentrate the filtrate and purify the residue using silica gel column chromatography to isolate the this compound product.

Aromatization of Cyclohexanone Precursors: A Modern Strategy

A recently developed and highly efficient method involves the aromatization of 2-(pyridin-2-yl)cyclohexan-1-one precursors using a Pd/C-ethylene system.[14] This strategy is notable for its operational simplicity and its ability to produce both 2-(pyridin-2-yl)phenols and their corresponding aniline derivatives from a common intermediate.[14]

Mechanistic Rationale: The synthesis begins with the preparation of 2-(pyridin-2-yl)cyclohexan-1-one, typically from the reaction of a pyridine N-oxide and a cyclohexanone.[14] The key aromatization step is a palladium-catalyzed dehydrogenation. In this process, ethylene (CH₂=CH₂) acts as a hydrogen acceptor, facilitating the removal of hydrogen from the cyclohexanone ring to form the stable aromatic phenol system.[14] This avoids the need for harsh oxidants.

Experimental Protocol: Synthesis via Aromatization[14]

Step A: Synthesis of 2-(Pyridin-2-yl)cyclohexan-1-one

  • Setup: Combine cyclohexanone (2.0 eq.) and pyridine N-oxide (1.0 eq.) in a suitable solvent.

  • Reaction: The specific conditions for this step (e.g., use of a catalyst or activating agent) are detailed in the primary literature.[14]

  • Purification: After reaction completion, the intermediate is isolated and purified using standard techniques.

Step B: Pd/C-Catalyzed Aromatization

  • Setup: In a sealed reaction vessel, place the 2-(pyridin-2-yl)cyclohexan-1-one (1.0 eq.) and 10 mol% Pd/C.

  • Solvent and Atmosphere: Add a suitable solvent (e.g., toluene) and purge the vessel with ethylene gas, maintaining an ethylene atmosphere (balloon).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 12-24 hours.

  • Workup: Cool the mixture and filter through Celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate and purify by column chromatography to obtain the this compound product.

Synthesis of Key Amino-Functionalized Derivatives

Derivatives containing an amino-methyl linker between the pyridine and phenol moieties are important building blocks and ligands.[15] These are typically synthesized via condensation reactions.

Method 1: Reductive Amination A straightforward approach involves the condensation of 2-aminopyridine with salicylaldehyde to form a Schiff base, which is then reduced in situ to the corresponding secondary amine.[16][17]

Experimental Protocol: Synthesis of 2-{[(Pyridin-2-yl)amino]methyl}phenol[16]

  • Condensation: In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq.) and salicylaldehyde (1.0 eq.) in toluene. Heat the solution at reflux for 10 hours, using a Dean-Stark trap to remove the water formed.

  • Isolation: Remove the toluene under vacuum.

  • Reduction: Dissolve the crude Schiff base residue in absolute methanol. Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise.

  • Reaction: Stir the reaction at room temperature for 2-3 hours.

  • Workup: Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer and concentrate.

  • Purification: Recrystallize the product from methanol to obtain light yellow crystals of 2-{[(pyridin-2-yl)amino]methyl}phenol (80% yield).[16]

Method 2: Three-Component Pseudo-Betti Reaction A solvent-free, one-pot method involves the reaction of 2-aminopyridine, an aromatic aldehyde, and a phenol at elevated temperatures.[15]

Experimental Protocol: General Procedure for Pseudo-Betti Products[15]

  • Setup: In a vial, stir a mixture of 2-aminopyridine (1.0 mmol) and a substituted benzaldehyde (1.2 mmol) in an oil bath at 80 °C for 10 minutes to form the imine in situ.

  • Reaction: Add the desired phenol (1.0 mmol) to the mixture and continue heating at 80 °C for 30-120 minutes, monitoring by TLC.

  • Workup: Cool the mixture and extract with diethyl ether (2 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, evaporate the solvent, and purify as needed to yield the 2-[phenyl(pyridin-2-ylamino)methyl]phenol derivative.

Table 2: Yields for Three-Component Synthesis of Aminoalkyl Phenols[15]

AldehydePhenolTime (min)Yield (%)
BenzaldehydePhenol3097
4-ChlorobenzaldehydePhenol3595
Benzaldehydeo-Cresol4092
4-Nitrobenzaldehydep-Cresol12040

Conclusion

The is a mature field with a diverse and powerful toolkit of methodologies. While traditional Suzuki-Miyaura coupling remains a reliable and versatile workhorse, modern approaches such as directed C-H hydroxylation and catalytic aromatization offer significant advantages in terms of atom economy and step efficiency. The choice of synthetic route should be guided by factors such as the availability of starting materials, desired substitution patterns, functional group tolerance, and scalability. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to make informed experimental choices and to successfully synthesize these valuable compounds for applications in catalysis, medicine, and materials science.

References

physical and chemical properties of 2-(pyridin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(pyridin-2-yl)phenol

Foreword: A Molecule of Duality and Design

As a Senior Application Scientist, one comes to appreciate molecules not just for their static properties but for their dynamic potential. This compound, also known as 2-(2-hydroxyphenyl)pyridine (HPP), is a prime example of such a molecule. It is, at its core, a study in duality. It possesses both a weakly acidic phenolic hydroxyl group and a basic pyridine nitrogen, creating a fascinating internal push-pull of electron density. This seemingly simple biphenyl-type architecture belies a rich and complex character, making it an exceptionally versatile building block for researchers in catalysis, materials science, and drug development. Its rigid, planar structure, locked in place by a strong intramolecular hydrogen bond, provides a pre-organized scaffold for metal chelation, a critical feature for designing efficient catalysts and functional materials. This guide moves beyond a simple datasheet to explore the causality behind its properties and the experimental logic that underpins its application.

Synthesis: Forging the Carbon-Carbon Bond

The primary challenge in synthesizing this compound is the construction of the C-C bond between the pyridine and phenol rings. While various methods exist, modern cross-coupling reactions offer the most efficient and versatile routes. The Suzuki-Miyaura coupling is particularly prevalent due to its functional group tolerance and generally high yields.

The logic behind this choice rests on the availability of starting materials and the robustness of the palladium catalyst system. The reaction couples an aryl boronic acid (or ester) with an aryl halide. In a typical approach, 2-bromopyridine is coupled with 2-methoxyphenylboronic acid. The methoxy group serves as a protected form of the phenol; its subsequent cleavage with a reagent like boron tribromide (BBr₃) is a reliable and high-yielding final step.

Experimental Protocol: Suzuki Coupling Route

This protocol is a representative synthesis adapted from methodologies described for similar cross-coupling reactions[1].

Step 1: Suzuki-Miyaura Coupling to form 2-(2-methoxyphenyl)pyridine

  • Inert Atmosphere: To a flame-dried 250 mL Schlenk flask, add 2-methoxyphenylboronic acid (1.52 g, 10 mmol, 1.0 equiv.), 2-bromopyridine (1.58 g, 10 mmol, 1.0 equiv.), and potassium carbonate (4.14 g, 30 mmol, 3.0 equiv.).

  • Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (231 mg, 0.2 mmol, 2 mol%).

  • Solvent Addition: Add a degassed mixture of toluene (60 mL) and ethanol (15 mL).

  • Reaction: Heat the mixture to reflux (approx. 90-95 °C) under argon for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction to room temperature. Add 50 mL of water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield 2-(2-methoxyphenyl)pyridine as a colorless oil.

Step 2: Demethylation to form this compound

  • Inert Atmosphere: Dissolve the 2-(2-methoxyphenyl)pyridine (1.85 g, 10 mmol, 1.0 equiv.) from Step 1 in anhydrous dichloromethane (50 mL) in a flame-dried Schlenk flask under argon.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add boron tribromide (BBr₃) (1.0 M solution in dichloromethane, 12 mL, 12 mmol, 1.2 equiv.) dropwise over 20 minutes. A precipitate may form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C until gas evolution ceases.

  • Work-up: Extract the mixture with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a white to off-white solid.

Synthesis_Workflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Demethylation A 2-Bromopyridine + 2-Methoxyphenylboronic Acid B Pd(PPh₃)₄, K₂CO₃ Toluene/Ethanol, Reflux A->B Reactants & Conditions C 2-(2-methoxyphenyl)pyridine B->C Yields D 2-(2-methoxyphenyl)pyridine C->D E 1. BBr₃, DCM 2. Work-up D->E Reactant & Conditions F This compound E->F Yields

Caption: Synthetic workflow for this compound via Suzuki coupling.

Core Physical and Structural Properties

The physical properties of this compound are summarized below. These values are fundamental for its handling, storage, and application in various experimental setups.

PropertyValueSource
CAS Number 33421-36-2[2]
Molecular Formula C₁₁H₉NO[3]
Molecular Weight 171.20 g/mol [2]
Appearance White to off-white crystalline solidSupplier Data
Melting Point 68-72 °CSupplier Data
Storage 2-8°C, Inert atmosphere[2][3]
Structural Insights: The Intramolecular Hydrogen Bond

This O-H···N interaction is the dominant force governing the molecule's conformation. It enforces a high degree of planarity between the two aromatic rings, which is a crucial attribute for its function as a chelating ligand. This pre-organization minimizes the entropic penalty upon coordination to a metal ion, leading to thermodynamically stable metal complexes.

Caption: Planar structure enforced by an O-H···N hydrogen bond.

Chemical and Spectroscopic Profile

The unique chemical nature of this compound stems from the interplay between its acidic and basic centers.

Acidity and Basicity (pKa)

The molecule exhibits dual reactivity. The phenolic hydroxyl group is acidic, while the pyridine nitrogen is basic (a Lewis base).

GroupFunctionEstimated pKa (in water)Rationale
Phenolic -OH Proton Donor~9.5 - 10.0Similar to phenol (pKa ~10), slightly more acidic due to the electron-withdrawing nature of the adjacent pyridine ring.
Pyridinium (N-H⁺) Proton Acceptor~4.8 - 5.2Similar to the pyridinium ion (pKa ~5.2). The phenyl group has a minor electronic effect.

The intramolecular hydrogen bond thermodynamically stabilizes the neutral form, which can influence the apparent pKa values, particularly in non-polar solvents.

Coordination Chemistry: A Bidentate N,O-Chelator

Upon deprotonation of the phenolic group, this compound acts as a potent monoanionic, bidentate ligand. It coordinates to metal ions through the pyridine nitrogen and the phenolate oxygen, forming a highly stable five-membered chelate ring. This N,O-coordination motif is fundamental to its utility in catalysis and materials science[3]. It forms stable complexes with a wide range of transition metals, including Pd(II), Cu(II), Fe(III), and Al(III)[4][5].

Chelation cluster_ligand 2-(pyridin-2-yl)phenolate Ligand [Structure of Ligand] N N M M²⁺ N->M O O⁻ O->M

Caption: Bidentate N,O-chelation to a generic metal ion (M²⁺).

Spectroscopic Characterization

The spectroscopic data provide a definitive fingerprint for the molecule, with features that confirm its key structural aspects.

TechniqueWavenumber (cm⁻¹) / Chemical Shift (ppm)Assignment & Interpretation
FT-IR ~3000-2500 (very broad)O-H stretch. The extreme broadness is characteristic of a very strong intramolecular hydrogen bond[6].
~1610, 1590, 1450Aromatic C=C and C=N stretching vibrations.
¹H NMR ~8.6-8.7 (d)Pyridine H6 (proton ortho to N), deshielded by the nitrogen lone pair.
(Estimated in CDCl₃)~7.0-8.0 (m)Remaining 7 aromatic protons, forming a complex multiplet pattern.
~13-14 (br s)Phenolic OH. Very downfield and broad due to the strong H-bond; may not be observed in all conditions.
¹³C NMR ~155-160C2 (phenol ring, attached to O) and C2' (pyridine ring, attached to phenyl).
(Estimated in CDCl₃)~115-150Remaining 9 aromatic carbons.
UV-Vis ~250-280 nm, ~320-340 nmπ → π* transitions within the conjugated aromatic system. The exact λ_max is solvent-dependent.

Reactivity and Applications

The true value of this compound lies in its application as a ligand and synthetic intermediate.

Ligand in Homogeneous Catalysis

The rigid, planar N,O-chelate structure makes it an excellent "ancillary" or "spectator" ligand in transition metal catalysis. When bound to a metal like palladium, it stabilizes the catalytic center and modulates its electronic properties without typically participating directly in the bond-forming steps. This stability is crucial for catalyst longevity and efficiency in reactions like Suzuki-Miyaura and Heck cross-couplings[3].

Catalytic_Cycle A Pd(0)L Complex (L = HPP Ligand) C R-Pd(II)-X Complex A->C 1 B Oxidative Addition (with R-X) E R-Pd(II)-R' Complex C->E 2 D Transmetalation (with R'-M) E->A 3 F Reductive Elimination E->F G R-R' Product F->G

Caption: General catalytic cycle featuring a Pd-HPP complex.

Functional Materials: OLEDs and Sensors

The conjugated π-system of this compound and its derivatives makes them attractive for materials science. Metal complexes of this ligand, particularly with ions like Be²⁺, Al³⁺, or Zn²⁺, can exhibit strong fluorescence or phosphorescence. This property is exploited in the design of emissive layers for Organic Light-Emitting Diodes (OLEDs)[7][8].

Furthermore, the interaction of the ligand with specific metal ions can induce a significant change in its photophysical properties, such as a "turn-on" fluorescence response. This chelation-enhanced fluorescence (CHEF) effect is the basis for its use in highly sensitive and selective fluorescent sensors for detecting metal ions in biological or environmental samples[3][9].

Conclusion

This compound is a molecule where structure dictates function with exceptional clarity. Its synthesis via cross-coupling is robust, and its properties are dominated by the intramolecular hydrogen bond that pre-organizes it for metal chelation. This N,O-bidentate scaffold provides the stability required for demanding catalytic applications while its conjugated electronic structure opens avenues in the world of advanced functional materials. For the researcher, scientist, or drug development professional, this compound is not merely an intermediate but a foundational tool for innovation.

References

An In-depth Technical Guide to the Crystal Structure of 2-(pyridin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the structural and electronic properties of 2-(pyridin-2-yl)phenol (HPOP), a molecule of significant interest in coordination chemistry, materials science, and photophysics. While a definitive single-crystal X-ray structure for the parent HPOP molecule (C₁₁H₉NO) is not publicly available, this paper presents a detailed examination based on the crystallographically characterized analogue, 6-(2-hydroxyphenyl)pyridine-2-carbonitrile. We delve into the synthesis and crystallization protocols, explore the pivotal role of the intramolecular O-H···N hydrogen bond in dictating a planar molecular conformation, and present its detailed crystallographic parameters. The guide further connects these structural features to the molecule's notable photophysical behaviors, such as Excited-State Intramolecular Proton Transfer (ESIPT), and discusses its applications as a versatile chelating ligand. Methodologies for structural determination and computational analysis are provided to equip researchers and drug development professionals with a thorough understanding of this important molecular scaffold.

Introduction: The Significance of the 2-(hydroxyphenyl)pyridine Scaffold

This compound, also known as 2-(2-hydroxyphenyl)pyridine, is a bifunctional organic compound featuring a phenol ring directly linked to a pyridine ring at the 2-position. This specific arrangement creates a pre-organized binding pocket involving the phenolic hydroxyl group and the pyridyl nitrogen atom, making it an exceptional chelating ligand for a wide array of metal ions.[1] Its utility extends beyond coordination chemistry into the realm of functional materials, where it serves as a building block for fluorescent sensors, organic semiconductors, and photoresponsive compounds.[1]

The core interest in this molecule from a structural perspective lies in the powerful intramolecular hydrogen bond formed between the phenolic proton (donor) and the nitrogen lone pair of the pyridine ring (acceptor). This interaction locks the molecule into a nearly planar conformation, which has profound implications for its electronic structure and photophysical properties. The molecule is a classic example of a system capable of undergoing Excited-State Intramolecular Proton Transfer (ESIPT), a process where the proton shuttles from the oxygen to the nitrogen upon photoexcitation.[2] This phenomenon is the basis for its use in various applications, including as a photostabilizer and in the design of novel fluorophores.

This guide will provide an in-depth look at the structural underpinnings of these properties, using high-quality data from a closely related analogue to provide authoritative insights.

Synthesis and Crystallization

The synthesis of 2-(pyridin-2-yl)phenols can be achieved through several modern organic chemistry methodologies. A prominent method involves a Palladium-catalyzed dehydrogenation of 2-(pyridin-2-yl)cyclohexan-1-ones, which are themselves readily prepared from substituted pyridine N-oxides and cyclohexanones. This strategy is versatile and allows for the synthesis of a variety of derivatives.[3] Alternative approaches utilize cross-coupling reactions, such as Suzuki or Negishi couplings, between a suitably protected 2-halophenol and a 2-pyridylboronic acid or organozinc reagent.[4]

Protocol for Obtaining Single Crystals:

High-quality single crystals suitable for X-ray diffraction are paramount for unambiguous structure determination. The following is a generalized protocol based on common recrystallization techniques for aromatic compounds.

  • Solvent Selection: Begin by dissolving the crude this compound product in a minimum amount of a suitable hot solvent. Good candidates include chloroform, ethanol, or toluene, in which the compound has high solubility at elevated temperatures and lower solubility at room temperature.

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Slow Evaporation: Transfer the clear, hot solution to a clean vial. Cover the vial with a cap or parafilm pierced with a few small holes. This allows for the slow evaporation of the solvent over several days at room temperature. Slow crystal growth is critical for minimizing defects and obtaining well-defined crystals.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.

  • Washing and Drying: Gently wash the crystals with a small amount of cold solvent to remove any residual mother liquor and then allow them to air dry.

Crystal Structure Analysis

As a definitive crystal structure for this compound is not available in open crystallographic databases, we present a detailed analysis based on the published structure of 6-(2-hydroxyphenyl)pyridine-2-carbonitrile .[5] This analogue differs only by a cyano (-CN) group at the 6-position of the pyridine ring, which is not expected to fundamentally alter the core conformation governed by the intramolecular hydrogen bond.

Crystallographic Data and Molecular Geometry

The structure of 6-(2-hydroxyphenyl)pyridine-2-carbonitrile was solved by single-crystal X-ray diffraction, revealing a monoclinic crystal system.[5] The key data are summarized below.

Parameter Value for 6-(2-hydroxyphenyl)pyridine-2-carbonitrile[5]
Chemical FormulaC₁₂H₈N₂O
Formula Weight196.2 g/mol
Crystal SystemMonoclinic
Space GroupC2/c
a11.768(2) Å
b8.057(1) Å
c21.363(4) Å
β106.83(1)°
Volume1938.7(4) ų
Z8
Final R value0.060 for 1688 reflections

The most striking feature of the molecular structure is its high degree of planarity. The dihedral angle between the mean planes of the pyridine and phenyl rings is a mere 1.4(1)°.[5] This co-planar arrangement is a direct consequence of the strong intramolecular hydrogen bond.

The Intramolecular Hydrogen Bond: The Structural Linchpin

The defining feature of the this compound scaffold is the robust intramolecular hydrogen bond between the phenolic hydroxyl group and the pyridyl nitrogen atom. In the crystal structure of the nitrile analogue, this O-H···N bond results in an O···N distance of 2.586(2) Å.[5] This is a very short and therefore strong hydrogen bond, which provides the energetic driving force to overcome the steric hindrance that would otherwise favor a twisted conformation between the two aromatic rings.

This hydrogen bond creates a six-membered pseudo-aromatic ring (N-C-C-C-O-H), which contributes to the electronic delocalization and overall stability of the planar conformer. The existence of this bond is the primary structural determinant for the molecule's photophysical properties, particularly ESIPT.[2]

Workflow for Crystal Structure Determination

The process of determining a molecular crystal structure is a well-established workflow in chemistry and materials science.

G cluster_exp Experimental Phase cluster_comp Computational Phase synthesis Synthesis of Compound crystallization Single Crystal Growth synthesis->crystallization diffraction X-ray Diffraction Data Collection crystallization->diffraction solve Structure Solution (e.g., Direct Methods) diffraction->solve refine Structure Refinement (Least-Squares) solve->refine validate Validation & Analysis (e.g., CIF check) refine->validate report report validate->report Final Structure & Data Tables

Caption: Standard workflow for single-crystal X-ray crystallography.

Relationship Between Structure and Photophysical Properties

The rigid, planar structure enforced by the intramolecular hydrogen bond is directly responsible for the fascinating photochemistry of this compound.

Excited-State Intramolecular Proton Transfer (ESPT)

Upon absorption of a photon (typically UV light), the electronic distribution of the molecule changes. The phenolic proton becomes more acidic, and the pyridyl nitrogen becomes more basic. This drives the ultrafast transfer of the proton from the oxygen to the nitrogen, forming a transient keto-tautomer in the excited state.[2]

This process, ESIPT, provides an efficient non-radiative decay pathway for the excited state, allowing the molecule to dissipate the absorbed energy without undergoing photodegradation. The keto-tautomer can then relax back to the ground state, returning the proton to the oxygen and completing the cycle. The fluorescence observed in these systems often originates from this transient tautomer, resulting in a large Stokes shift (a significant difference between the absorption and emission wavelengths).

Logical Diagram of the ESIPT Process

ESIPT_Cycle GS_Enol Ground State (Enol Form) O-H···N ES_Enol Excited State (Enol Form) O-H···N GS_Enol->ES_Enol UV Absorption (Excitation) ES_Keto Excited State (Keto Tautomer) O···H-N+ ES_Enol->ES_Keto ESIPT (Proton Transfer) GS_Keto Ground State (Keto Tautomer) (transient) ES_Keto->GS_Keto Fluorescence or Non-Radiative Decay GS_Keto->GS_Enol Back Proton Transfer (fast)

Caption: The four-level photocycle of Excited-State Intramolecular Proton Transfer (ESIPT).

Connection to Photochromism

The fundamental proton transfer mechanism in this compound is closely related to the phenomenon of photochromism observed in N-salicylideneaniline (SA) derivatives.[6][7] In these compounds, light induces a similar proton transfer and isomerization, leading to a change in color. Studies on SA derivatives have shown that the ability to undergo photochromism is highly dependent on the crystal packing and the available free volume in the crystal lattice, which allows for the necessary conformational changes.[6] Although this compound itself is not typically classified as photochromic, its structural motif provides a foundational model for understanding the structural prerequisites for solid-state photo-reactivity.

Applications in Drug Development and Materials Science

The unique structural and electronic properties of this compound make it a valuable scaffold for various applications:

  • Coordination Chemistry: As a bidentate, monoanionic ligand, it forms stable complexes with a vast range of transition metals. These complexes are investigated for their catalytic activity, magnetic properties, and as luminescent materials.

  • Drug Development: The phenol-pyridine motif is a recognized pharmacophore. Its ability to chelate metal ions is relevant to the design of metalloenzyme inhibitors or agents that can modulate metal ion homeostasis.

  • Fluorescent Probes: The ESIPT properties can be harnessed to design fluorescent sensors. Modification of the phenol or pyridine rings can tune the emission properties, making them sensitive to the local environment, pH, or the presence of specific analytes like metal ions.

Conclusion

The crystal structure of this compound, inferred from high-quality data of a close analogue, is dominated by a strong intramolecular hydrogen bond that enforces a planar molecular conformation. This key structural feature is the origin of its characteristic photophysical behavior, namely its propensity to undergo efficient Excited-State Intramolecular Proton Transfer. This guide has detailed the synthesis, structural parameters, and the inextricable link between the molecule's static structure and its dynamic photochemical properties. For researchers in materials science and drug discovery, a firm grasp of these structure-property relationships is essential for the rational design of new functional molecules and materials based on the versatile 2-(2-hydroxyphenyl)pyridine scaffold.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-(pyridin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the essential spectroscopic techniques used to characterize 2-(pyridin-2-yl)phenol (HPOP), a molecule of significant interest in coordination chemistry, materials science, and drug development.[1] Its unique photophysical properties, primarily driven by an efficient Excited-State Intramolecular Proton Transfer (ESIPT) mechanism, make a thorough spectroscopic analysis crucial for its application.[2][3][4] This document moves beyond mere procedural descriptions to offer insights into the causality behind experimental choices, ensuring a robust and validated characterization workflow.

Foundational Understanding: Structure and Photophysics

This compound is a bifunctional molecule featuring a phenolic hydroxyl group ortho to a pyridine ring. This specific arrangement facilitates a strong intramolecular hydrogen bond between the phenolic proton and the pyridine nitrogen atom. This structural feature is the cornerstone of its most notable characteristic: Excited-State Intramolecular Proton Transfer (ESIPT).

Upon photoexcitation, the acidity of the phenol and the basicity of the pyridine nitrogen increase, triggering an ultrafast transfer of the proton to form an excited-state keto-tautomer.[2][3] This process is central to its fluorescent behavior and is a key focus of its spectroscopic analysis.

Caption: Structure of this compound (HPOP).

UV-Visible Absorption Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is the first step in photophysical characterization, providing fundamental information about the electronic transitions within the molecule. For HPOP, we anticipate observing π→π* transitions associated with the conjugated aromatic system.

Causality in Experimental Design

The choice of solvent is critical as it can influence the ground-state equilibrium and the energy of electronic transitions. A non-polar solvent like cyclohexane provides a baseline spectrum with minimal solute-solvent interaction. In contrast, polar protic solvents like methanol can form intermolecular hydrogen bonds, potentially competing with the intramolecular H-bond of HPOP and subtly shifting the absorption maxima (solvatochromism).

Experimental Protocol: UV-Vis Absorption
  • Solution Preparation: Prepare a stock solution of HPOP (e.g., 1 mM) in a spectroscopic grade solvent (e.g., acetonitrile). From this, prepare a dilute working solution (e.g., 10 µM) to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 1.0).

  • Instrument Setup: Use a dual-beam spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference/blank.

  • Blank Correction: Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

  • Sample Measurement: Replace the blank cuvette in the sample path with a cuvette containing the HPOP solution.

  • Data Acquisition: Scan a suitable wavelength range (e.g., 200-450 nm) to capture all relevant electronic transitions. The primary absorption band for phenolic compounds is typically around 280 nm.[5]

Caption: Experimental workflow for UV-Vis spectroscopy.

Data Interpretation and Summary

The spectrum of HPOP typically displays intense absorption bands in the UV region, corresponding to π→π* transitions of the phenyl and pyridine rings. The exact position of the absorption maximum (λmax) can vary slightly with the solvent.

Solvent Typical λmax (nm) Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
Acetonitrile~300-340 nm~3,000 - 5,000
Methanol~305-345 nm~3,000 - 5,000
Cyclohexane~295-335 nm~2,500 - 4,500

Note: Exact values can vary based on instrument and purity.

Fluorescence Spectroscopy: Unveiling the ESIPT Phenomenon

Fluorescence spectroscopy is the most powerful tool for investigating the hallmark feature of HPOP: its Excited-State Intramolecular Proton Transfer. The ESIPT process results in a significant separation between the absorption and emission maxima, known as a large Stokes shift.

The ESIPT Mechanism

The process can be visualized as a four-level photocycle. The molecule absorbs a photon in its ground-state enol form (E). In the excited state, it undergoes a rapid, barrierless proton transfer to the keto-tautomer form (K*). This tautomer is responsible for the fluorescence emission, relaxing to its unstable ground state (K) before rapidly reverting to the stable enol form (E). This cycle explains the characteristic large Stokes shift, as emission occurs from a different, lower-energy species than the one that was initially excited.[2][3]

ESIPT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) E Enol (E) E_star Excited Enol (E*) E->E_star Absorption (hν) K Keto (K) K->E Tautomerization (ps) K_star Excited Keto (K*) E_star->K_star ESIPT (fs-ps) K_star->K Fluorescence (hν')

Caption: The four-level photocycle of ESIPT in HPOP.

Experimental Protocol: Fluorescence Spectroscopy
  • Solution Preparation: Use the same stock solution as for UV-Vis. Prepare a very dilute working solution (e.g., 1 µM) to avoid inner-filter effects and concentration quenching. The absorbance at the excitation wavelength should be below 0.1.

  • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence (determined from a preliminary scan) and scan the excitation monochromator. The resulting spectrum should resemble the absorption spectrum, confirming the emitting species originates from the ground state molecule.

  • Emission Spectrum: Set the excitation monochromator to the absorption maximum (λmax from UV-Vis). Scan the emission monochromator over a longer wavelength range (e.g., 350-600 nm).

  • Quantum Yield (Optional but Recommended): Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate) to quantify the efficiency of the emission process.

Data Interpretation and Summary

The most striking feature will be the large Stokes shift. While HPOP absorbs in the UV region (~340 nm), its emission is typically in the visible region (~450-500 nm). The presence of a single, Stokes-shifted emission band is strong evidence for an efficient ESIPT process where the E* form converts completely to the K* form before emission can occur.[4]

Solvent λex (nm) λem (nm) Stokes Shift (cm⁻¹)
Acetonitrile~340~480~10,000
Methanol~345~495~10,200
Cyclohexane~335~450~9,500

Note: Values are illustrative and depend on the specific molecular environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Verification

NMR spectroscopy is indispensable for confirming the chemical structure of HPOP. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

Causality in Experimental Design

The choice of deuterated solvent is important. CDCl₃ is a common choice, but DMSO-d₆ is often preferred for molecules with exchangeable protons like the phenolic -OH, as it slows down the exchange rate and can result in a sharper, more easily identifiable signal.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of HPOP in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. The spectral window should typically be from 0 to 12 ppm.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This is a longer experiment but provides a single peak for each unique carbon atom. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.[6]

Caption: Workflow for NMR-based structural confirmation.

Data Interpretation and Summary

The NMR spectra will confirm the connectivity of the pyridine and phenol rings. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the electron-donating nature of the hydroxyl group.

Technique Signal Type Expected Chemical Shift (δ, ppm) Assignment
¹H NMR Broad Singlet10.0 - 13.0 (solvent dependent)Phenolic -OH
Multiplets8.0 - 8.5Pyridine ring protons
Multiplets6.8 - 7.8Phenol & Pyridine ring protons
¹³C NMR Quaternary155 - 160C-OH
Quaternary150 - 158C-N (Pyridine)
Aromatic CH115 - 148Aromatic carbons

Note: Specific shifts and coupling patterns require detailed analysis of 2D NMR or comparison with simulated spectra.[7][8][9]

Infrared (IR) Spectroscopy & Mass Spectrometry: Functional Group and Mass Verification

These techniques provide final, confirmatory data on the functional groups present and the overall molecular weight.

Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups through their vibrational frequencies. For HPOP, the most diagnostic peak is the O-H stretch. Due to the strong intramolecular hydrogen bonding, this peak is expected to be broad and appear at a lower wavenumber (e.g., 3000-3400 cm⁻¹) compared to a "free" O-H stretch.[10]

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
O-H Stretch (H-bonded)3000 - 3400Broad
Aromatic C-H Stretch3000 - 3100Sharp
Aromatic C=C / C=N Stretch1400 - 1650Multiple sharp peaks
C-O Stretch1200 - 1250Strong, sharp
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the primary peak observed will be the protonated molecular ion.

Formula Exact Mass Ionization Mode Expected m/z
C₁₁H₉NO171.07ESI (+)172.08 [M+H]⁺

Conclusion

The comprehensive characterization of this compound is a multi-faceted process where each spectroscopic technique provides a unique and complementary piece of the puzzle. UV-Visible spectroscopy defines the ground-state electronic properties, while fluorescence spectroscopy reveals the fascinating excited-state dynamics governed by ESIPT. NMR spectroscopy provides an unambiguous confirmation of the molecular structure, and finally, IR and Mass Spectrometry verify the presence of key functional groups and the compound's molecular weight. Together, these methods provide the robust, validated dataset required for confident use of HPOP in advanced research and development applications.

References

Introduction: The Convergence of Two Privileged Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Pyridine-Phenolic Compounds: From Synthesis to Therapeutic Application

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. Both the pyridine ring and the phenolic hydroxyl group are independently recognized as "privileged scaffolds" due to their versatile chemical properties and their ability to interact with a wide array of biological targets.[1][2][3] Pyridine, a six-membered heteroaromatic ring containing a nitrogen atom, imparts unique characteristics such as aqueous solubility, basicity, and the capacity to form crucial hydrogen bonds.[2][][5] Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are renowned for their antioxidant properties and their role as hydrogen bond donors and acceptors in enzyme active sites.[1]

The fusion of these two moieties into a single molecular entity—the pyridine-phenolic compound—creates a powerful synergy. These amphoteric molecules, possessing both a basic nitrogen center and an acidic hydroxyl group, exhibit a rich and diverse range of biological activities.[6][7] They have emerged as promising candidates in the development of novel therapeutics for a multitude of diseases, including cancer, microbial infections, and inflammatory conditions.[1][5][8]

This technical guide offers a comprehensive exploration of pyridine-phenolic compounds, tailored for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices, from synthetic strategies to biological evaluation. We will explore the intricate relationship between chemical structure and biological function, providing the foundational knowledge and practical protocols necessary to harness the full potential of this remarkable class of compounds.

Part 1: Synthesis and Purification Strategies

The successful biological evaluation of pyridine-phenolic compounds is contingent upon their synthesis in high purity and yield. While numerous methods exist for constructing the pyridine core, modern cross-coupling reactions have become the cornerstone for efficiently linking the pyridine and phenolic moieties.

Core Synthetic Approach: Suzuki-Miyaura Coupling and Demethylation

A robust and widely adopted two-step strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by a demethylation step to unmask the phenolic hydroxyl group.[6][9] This approach is favored for its high yields, tolerance of various functional groups, and the commercial availability of a wide range of starting materials.

Causality of the Approach:

  • Suzuki-Miyaura Coupling: This reaction is chosen for its reliability in forming C-C bonds between aryl halides (or triflates) and aryl boronic acids (or esters). The use of a methoxy-substituted phenylboronic acid is a key strategic decision. The methoxy group acts as a stable and non-reactive protecting group for the eventual phenol, preventing it from interfering with the palladium catalyst or undergoing side reactions during the coupling step.

  • Demethylation: Following successful coupling, the methoxy group is cleaved to reveal the free phenol. Boron tribromide (BBr₃) is a common and highly effective reagent for this transformation due to its strong Lewis acidity, which readily coordinates to the ether oxygen and facilitates cleavage.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Demethylation A Pyridine Halide (e.g., 2-Bromopyridine) C Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) A->C Reactant B Methoxy-substituted Phenylboronic Acid B->C Reactant D Methoxy-protected Pyridine-Phenyl Compound C->D Product E Demethylating Agent (e.g., BBr₃) D->E Substrate F Final Pyridine-Phenolic Compound E->F Product

Caption: General workflow for the synthesis of pyridine-phenolic compounds.

Experimental Protocol: Synthesis of 2-(2'-hydroxyphenyl)pyridine

This protocol details a refined synthesis and purification process adapted from established methods.[6][9] The self-validating nature of this protocol lies in the purification strategy, which leverages the amphoteric properties of the final product to achieve high purity without requiring complex chromatography.

Step 1: Suzuki-Miyaura Coupling - Synthesis of 2-(2'-methoxyphenyl)pyridine

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-bromopyridine (1.0 eq), 2-methoxyphenylboronic acid (1.1 eq), and sodium carbonate (3.0 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and water. The biphasic system is crucial; the inorganic base resides in the aqueous phase, and the organic reactants and catalyst are in the toluene.

  • Catalyst Addition: Degas the mixture by bubbling with nitrogen for 15-20 minutes. Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 eq).

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methoxy-protected product.

Step 2: Demethylation - Synthesis of 2-(2'-hydroxyphenyl)pyridine

  • Reaction Setup: Dissolve the crude 2-(2'-methoxyphenyl)pyridine from the previous step in anhydrous dichloromethane (DCM) in an oven-dried flask under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add boron tribromide (BBr₃) (1.2 eq, typically a 1M solution in DCM) dropwise. The reaction is exothermic and releases HBr gas.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC until the starting material is consumed.

  • Quenching: Carefully and slowly quench the reaction by adding methanol at 0 °C, followed by water.

Step 3: Facile Acid/Base Purification

This purification is critical and leverages the compound's unique properties.[6][9]

  • Acid Wash (Removes Neutral Impurities): Adjust the pH of the aqueous solution to ~2 with dilute HCl. The basic pyridine nitrogen is protonated, rendering the entire molecule water-soluble. Wash this acidic aqueous solution with an organic solvent like ethyl acetate to remove any non-basic organic impurities.

  • Base Wash (Isolates Product): Adjust the pH of the aqueous layer to ~8-9 with a base (e.g., NaOH or NaHCO₃). This deprotonates the phenolic hydroxyl group, forming the phenoxide, which keeps the compound in the aqueous layer. Wash again with an organic solvent to remove any non-acidic impurities.

  • Product Isolation: Adjust the pH to the isoelectric point (~7), where the compound is least soluble. The final pyridine-phenolic product will often precipitate out or can be extracted with an organic solvent like ethyl acetate. Dry the organic extracts and concentrate to yield the high-purity product.

Part 2: Biological Activities and Therapeutic Landscape

Pyridine-phenolic compounds exhibit a remarkably broad spectrum of biological activities, positioning them as valuable scaffolds for drug discovery.[8][10] Their mechanism of action often stems from their ability to chelate metal ions, interact with enzyme active sites through hydrogen bonding, and participate in redox processes.

Antimicrobial and Antiviral Activity

The pyridine nucleus is a cornerstone in the development of antimicrobial agents. When combined with a phenolic group, the resulting compounds show potent activity against a range of pathogens.

  • Antibacterial/Antifungal: These compounds can disrupt essential microbial processes such as cell wall synthesis, protein synthesis, or nucleic acid metabolism. They have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[][11] The presence of additional functional groups can further enhance this activity.[12]

  • Antiviral: Pyridine derivatives have been investigated as antiviral agents, with some showing promise in inhibiting viral replication.[1][13] The singular presence of the pyridine nucleus, often in conjunction with another heterocycle, can confer specific geometries that lead to selective interaction with viral proteins.[12]

Anticancer and Antiproliferative Potential

The development of novel anticancer therapeutics is a primary focus for the application of pyridine-phenolic compounds.[1][5] Several analogues have demonstrated significant antitumor activity.[5]

  • Mechanism of Action: Their antiproliferative effects are often linked to the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[8] The structure-activity relationship (SAR) is particularly important in this context, as the position and nature of substituents on both the pyridine and phenyl rings can drastically alter efficacy.[14][15][16]

  • SAR Insights: Studies have shown that the presence of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) groups can enhance antiproliferative activity.[14][15][16] Conversely, bulky groups or halogen atoms may decrease activity, likely due to steric hindrance at the target binding site.[14][15]

SAR cluster_0 Structural Modifications cluster_1 Impact on Activity Core Pyridine-Phenolic Scaffold A Add -OH, -OMe, -NH₂ groups Core->A B Add Halogens (F, Cl, Br) Core->B C Add Bulky Groups Core->C D Vary Substituent Position (ortho, meta, para) Core->D E Increased Antiproliferative Activity A->E F Decreased Antiproliferative Activity B->F C->F G Altered Target Specificity and Pharmacokinetics D->G

Caption: Structure-Activity Relationship (SAR) principles for pyridine-phenolic compounds.

Other Notable Biological Activities

The therapeutic potential of these compounds extends beyond anti-infective and anticancer applications.

Biological ActivityDescriptionRepresentative References
Anti-inflammatory Inhibition of inflammatory pathways, such as nitric oxide (NO) production in macrophages.[1][17]
Antioxidant Ability to scavenge free radicals, largely attributed to the phenolic hydroxyl group.[1]
Antidiabetic Potential to modulate pathways involved in glucose metabolism.[1]
Anti-TB Specific activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) strains.

Part 3: Applications in Drug Development and Diagnostics

The favorable physicochemical and biological properties of pyridine-phenolic compounds make them highly valuable in both therapeutic and diagnostic applications.

Role as Chemosensors

The N,O-chelate system formed by the pyridine nitrogen and phenolic oxygen is highly effective at complexing with metal ions.[6][7] This property has been exploited to develop sensitive and selective chemosensors. For instance, 2-(2'-hydroxyphenyl)pyridine has been shown to act as a "switch-on" fluorescence sensor for beryllium ions in aqueous solutions at nanomolar concentrations.[6][7][9]

Causality of Sensing Mechanism: In its free form, the compound may exhibit low fluorescence. Upon binding to a target metal ion like Be²⁺, the molecule's conformation becomes more rigid, and the electronic properties are altered. This chelation-enhanced fluorescence (CHEF) effect leads to a significant increase in fluorescence intensity, providing a measurable signal for detection.

Protocol: Antimicrobial Susceptibility Testing (MIC Assay)

To validate the biological activity of newly synthesized compounds, a standard protocol such as a Minimum Inhibitory Concentration (MIC) assay is essential.

  • Preparation: Prepare a stock solution of the synthesized pyridine-phenolic compound in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus or Escherichia coli) in a growth medium like Mueller-Hinton Broth (MHB).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the growth medium to achieve a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (medium + inoculum, no compound) to ensure microbial growth and a negative control (medium only) to check for sterility. A standard antibiotic (e.g., ciprofloxacin) should also be tested as a reference.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density (OD) with a plate reader.

Conclusion and Future Outlook

Pyridine-phenolic compounds represent a confluence of desirable traits for drug discovery and development. Their synthesis is well-established, their physicochemical properties are tunable, and their biological activity is both potent and broad-spectrum. The insights gained from structure-activity relationship studies continue to guide the rational design of new derivatives with enhanced potency and selectivity.[14][18][19]

Future research will likely focus on several key areas:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.

  • Pharmacokinetic Optimization: Modifying the core scaffold to improve drug-like properties such as absorption, distribution, metabolism, and excretion (ADME).

  • Expansion to New Targets: Leveraging the scaffold's versatility to design inhibitors for novel biological targets in areas of unmet medical need.

As our understanding of the chemical biology of these compounds deepens, the pyridine-phenolic framework is poised to remain a highly productive and enduring scaffold in the quest for next-generation therapeutics and advanced diagnostic tools.

References

An In-depth Technical Guide to 2-(pyridin-2-yl)phenol (CAS: 33421-36-2)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(pyridin-2-yl)phenol, a heterocyclic compound featuring a phenol ring substituted at the ortho position with a pyridine moiety, is a molecule of significant interest in modern chemistry.[1] Its unique structure, possessing both a phenolic hydroxyl group and a pyridine nitrogen atom, makes it an exceptional bidentate ligand in coordination chemistry.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and diverse applications. We delve into its pivotal role as a ligand for transition metal catalysts, a building block for functional materials like Organic Light-Emitting Diodes (OLEDs), and as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip researchers with the technical knowledge required for its effective utilization.

Core Physicochemical & Spectroscopic Profile

This compound is typically a yellow, solid crystalline substance soluble in common organic solvents.[1] Its structural arrangement allows for intramolecular hydrogen bonding between the phenolic proton and the pyridine nitrogen, influencing its conformational properties and reactivity.

Key Properties
PropertyValueSource
CAS Number 33421-36-2[3][4]
Molecular Formula C₁₁H₉NO[4]
Molecular Weight 171.20 g/mol [4]
Purity Typically ≥97-98%[4][5]
Appearance Yellow Powder/Solid[1]
Storage Room temperature, inert atmosphere[4][6]
SMILES OC1=CC=CC=C1C2=NC=CC=C2[4]
Topological Polar Surface Area 33.12 Ų[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]
Rotatable Bonds 1[4]
Spectroscopic Signature

The elucidation of the structure of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

The IR spectrum is dominated by a few key features that confirm the presence of its primary functional groups.

  • O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.[7] The broadness is due to hydrogen bonding.

  • C-H Aromatic Stretch: Sharp peaks typically appear just above 3000 cm⁻¹.

  • C=C and C=N Aromatic Stretch: A series of absorptions in the 1450-1610 cm⁻¹ region are indicative of the pyridine and phenyl rings.[7]

¹H and ¹³C NMR spectroscopy are essential for confirming the connectivity of the molecule.

  • ¹H NMR: The spectrum will show a complex multiplet pattern in the aromatic region (typically 6.8-8.7 ppm). The phenolic proton may appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. The distinct protons on both the pyridine and phenol rings will have unique chemical shifts and coupling constants, allowing for full assignment.

  • ¹³C NMR: The spectrum will display 11 distinct signals corresponding to the 11 carbon atoms in the molecule, confirming its asymmetry. The carbon atom attached to the hydroxyl group will be shifted downfield (e.g., ~155-160 ppm), while the pyridine carbons will appear in their characteristic regions.

Mass spectrometry confirms the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak will appear at an m/z ratio corresponding to the molecular weight, approximately 171.20.[4][8] High-resolution mass spectrometry can confirm the elemental composition, C₁₁H₉NO.

Synthesis Methodologies: A Mechanistic Perspective

Several synthetic routes to this compound have been developed. A modern and efficient approach involves the palladium-catalyzed dehydrogenation of a 2-(pyridin-2-yl)cyclohexan-1-one precursor.[9] This method is advantageous as the starting material is readily accessible, and the transformation proceeds in high yield.[9]

Palladium-Catalyzed Dehydrogenation

This strategy leverages the ability of a palladium on carbon (Pd/C) catalyst to facilitate the removal of hydrogen atoms, converting the cyclohexanone ring into an aromatic phenol ring.[9]

Causality Behind Experimental Choices:

  • Catalyst: 5% Pd/C is a robust and reusable heterogeneous catalyst ideal for dehydrogenation reactions. It provides a high surface area for the reaction to occur.

  • Solvent: 1,4-Dioxane is used as a high-boiling point solvent, allowing the reaction to be conducted at the elevated temperatures (110 °C) required for efficient dehydrogenation.[9]

  • Atmosphere: The reaction is run under an inert argon atmosphere to prevent oxidation of the starting materials, intermediates, and the catalyst at high temperatures.

Caption: General workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

The following is a representative protocol based on established literature.[9]

  • Vessel Preparation: A 100 mL Schlenk tube is flame-dried under a vacuum and subsequently cooled to room temperature under an argon atmosphere.

  • Reagent Addition: To the tube, add 2-(pyridin-2-yl)cyclohexan-1-one (1.0 mmol, 1 equiv.), 1,4-dioxane (10 mL), and 5% Pd/C (10 mol %).

  • Reaction: The tube is sealed and the mixture is heated to 110 °C in an oil bath with vigorous stirring.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.

  • Workup: The reaction mixture is cooled to room temperature. The crude mixture is then filtered to remove the Pd/C catalyst and concentrated under reduced pressure.

  • Purification: The resulting residue is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of petroleum ether/ethyl acetate) to afford the pure this compound.[3]

Key Applications and Mechanisms of Action

The utility of this compound stems from its unique bifunctional nature, which is exploited in coordination chemistry, materials science, and medicinal chemistry.

Coordination Chemistry and Catalysis

The ortho-positioning of the phenolic hydroxyl group and the pyridine nitrogen atom allows this compound to act as an effective bidentate chelating ligand for a wide array of transition metals.[1][2] Upon deprotonation of the phenol, it forms a stable six-membered ring with a metal center.

Chelation Ligand < > M Metal Ion (Mⁿ⁺) Ligand->M N-coordination Ligand->M O-coordination

Caption: Chelation of a metal ion by the 2-(pyridin-2-yl)phenolate ligand.

These metal complexes are not merely structural curiosities; they possess significant catalytic and photophysical properties.

  • Catalysis: Metal complexes derived from this ligand are valuable in catalytic systems, particularly for cross-coupling reactions.[2] The ligand framework can stabilize the metal center in various oxidation states, facilitating catalytic cycles.

  • Photophysical Properties: Many of the metal complexes exhibit intense luminescence.[10][11] This property is highly sought after for applications in chemical sensing and as emissive materials in Organic Light-Emitting Diodes (OLEDs). The electronic properties of the complex, such as the energy of the metal-to-ligand charge-transfer (MLCT) state, can be fine-tuned by modifying the ligand or the metal center.[10][12]

Materials Science

As a building block for functional organic materials, this compound and its derivatives are of growing interest.[2]

  • OLEDs: The aforementioned luminescent metal complexes are prime candidates for phosphorescent emitters in OLED devices.[13] Additionally, the core structure can be incorporated into larger conjugated systems designed as hole-transporting materials (HTMs) or host materials in the emissive layer of OLEDs.[14][15]

  • Fluorescent Sensors: The ability to form complexes with specific metal ions, often accompanied by a change in fluorescence, makes it a valuable scaffold for designing selective chemosensors.[2][16]

Pharmaceutical and Agrochemical Intermediate

The pyridine and phenol motifs are common pharmacophores found in a vast range of biologically active molecules.[16][17] this compound serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic or agrochemical applications.[2] Its structure provides a rigid scaffold that can be further functionalized to optimize binding to biological targets.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is paramount for laboratory safety. The following guidelines are based on available Safety Data Sheets (SDS).[18]

Precautions for Safe Handling
  • Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid the formation and inhalation of dust.[18]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles with side shields or a face shield.[18]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[19]

  • Ignition Sources: Avoid contact with open flames, hot surfaces, and other sources of ignition. Use non-sparking tools to prevent fire from electrostatic discharge.[18]

Conditions for Safe Storage
  • Container: Store in a tightly closed container.[18][19]

  • Environment: Keep in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[19]

  • Atmosphere: For long-term stability, storage under an inert gas (e.g., argon or nitrogen) is recommended, as the compound can be sensitive to air and light.

Conclusion

This compound (CAS 33421-36-2) is a versatile and valuable molecule whose importance is continually growing. Its straightforward synthesis and unique structural features make it an indispensable tool in coordination chemistry, providing a platform for the development of novel catalysts and photophysically active metal complexes. Its role as a foundational building block in materials science, particularly for OLEDs and chemosensors, and as an intermediate for bioactive compounds, underscores its broad utility. This guide has provided the core technical knowledge needed for researchers to harness the potential of this remarkable compound, from its synthesis and characterization to its application and safe handling.

References

Foreword: Unveiling a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Pyridin-2-yl)phenol (C₁₁H₉NO) A Senior Application Scientist's Synthesis of its Core Properties and Applications

To the dedicated researcher, scientist, and drug development professional, this guide serves as a comprehensive technical resource on this compound. With the molecular formula C₁₁H₉NO, this compound represents more than a simple biphenyl derivative; it is a meticulously designed scaffold with intrinsic properties that make it invaluable across diverse scientific disciplines. Its structure, featuring a phenolic hydroxyl group positioned ortho to a pyridyl nitrogen, creates a powerful bidentate chelation site. This arrangement is the cornerstone of its utility, driving applications from catalysis to advanced materials and analytical sensing. This document eschews a rigid template, instead opting for a logical progression from fundamental synthesis to practical application, mirroring the journey of scientific inquiry. We will delve into the causality behind experimental choices, ensuring that every protocol is not just a series of steps, but a self-validating system grounded in established chemical principles.

Molecular Identity and Physicochemical Properties

This compound, also known as 2-(2-hydroxyphenyl)pyridine, is a light yellow solid at room temperature. Its core structure consists of a phenol ring directly bonded to a pyridine ring at the 2-position. This deceptively simple arrangement gives rise to a unique set of properties stemming from the proximity of the acidic phenolic proton and the basic pyridyl nitrogen atom.

PropertyValueSource(s)
Molecular Formula C₁₁H₉NO[1]
Molecular Weight 171.20 g/mol [1]
CAS Number 33421-36-2[1]
Appearance Light yellow to yellow solid
Melting Point 56-57 °C
Boiling Point 135-145 °C (at 2 Torr)
pKa pK₁: 4.19 (+1), pK₂: 10.64 (20°C)
Topological Polar Surface Area 33.12 Ų[1]
LogP 2.4542[1]

Synthesis and Mechanistic Considerations

The synthesis of this compound is a testament to the power of modern cross-coupling chemistry. The primary challenge lies in the formation of the C-C bond between the two aromatic rings. Several robust methods have been established, with palladium-catalyzed reactions being the most prevalent.

Preferred Synthetic Route: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most versatile and widely adopted method due to its high functional group tolerance and generally mild reaction conditions.[2] A highly effective strategy involves the coupling of a protected phenol, typically a methoxy-substituted phenylboronic acid, with a 2-halopyridine, followed by a demethylation step to reveal the phenolic hydroxyl group.[3][4]

The choice of a methoxy-protected phenol (i.e., 2-methoxyphenylboronic acid) is a critical experimental decision. The free hydroxyl group is acidic and can interfere with the basic conditions of the Suzuki coupling, potentially leading to side reactions or deactivation of the catalyst. The methoxy group is sterically small and electronically compatible with the reaction, and its subsequent cleavage using strong acids like HBr or Lewis acids like BBr₃ is a high-yielding and reliable transformation.

Suzuki_Synthesis_Workflow Figure 1: Suzuki-Miyaura Synthesis Workflow Reactants 2-Bromopyridine + 2-Methoxyphenylboronic Acid Intermediate 2-(2-Methoxyphenyl)pyridine Reactants->Intermediate Suzuki Coupling (Dioxane/H₂O, Heat) Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) & Base (e.g., K₂CO₃) Catalyst->Intermediate Demethylation Demethylation (e.g., BBr₃ or HBr) Intermediate->Demethylation Product This compound (Final Product) Demethylation->Product

Caption: Figure 1: Suzuki-Miyaura Synthesis Workflow.

Alternative Synthetic Routes

While Suzuki coupling is common, other methods offer unique advantages:

  • Nickel-Catalyzed Kumada/Negishi Coupling: This approach utilizes Grignard reagents (e.g., 2-methoxyphenylmagnesium bromide) or organozinc reagents with a nickel catalyst, which can be more cost-effective than palladium.[5]

  • Direct C-H Hydroxylation: More advanced methods involve the direct, regioselective hydroxylation of 2-phenylpyridine using powerful oxidizing agents and a directing-group strategy, though this can be less scalable.[6]

  • Dehydrogenation of Cyclohexanone Adducts: A newer strategy involves the reaction of pyridine N-oxide with cyclohexanones to form an adduct, which is then catalytically dehydrogenated using a Pd/C-ethylene system to yield the final aromatic product.

Spectroscopic and Structural Characterization

Confident identification of this compound requires a multi-pronged analytical approach. The following data are representative for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The spectra are characterized by distinct signals for both the pyridyl and phenolic rings. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine ring and the electron-donating hydroxyl group.

  • ¹H NMR: The spectrum will show a complex aromatic region (typically 6.8-8.7 ppm). The proton ortho to the pyridine nitrogen (H6') is expected to be the most downfield due to the deshielding effect of the nitrogen atom. A broad singlet corresponding to the phenolic -OH proton is also expected, the position of which is highly dependent on solvent and concentration.

  • ¹³C NMR: The spectrum will display 11 distinct aromatic carbon signals. The carbon attached to the nitrogen (C2') will be significantly downfield. The carbon bearing the hydroxyl group (C1) will also be downfield, while the carbon ipso to the pyridine ring (C2) will be deshielded compared to a standard phenol C2 position.

Table 2: Representative NMR Data (Illustrative) Data estimated based on analysis of precursors and related structures like 2-phenylpyridine and 2-(2-methoxyphenyl)pyridine.[7]

Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Phenol H3/C3~7.0-7.1~117
Phenol H4/C4~7.3-7.4~130
Phenol H5/C5~6.9-7.0~120
Phenol H6/C6~7.9-8.0~131
Pyridine H3'/C3'~7.2-7.3~121
Pyridine H4'/C4'~7.7-7.8~137
Pyridine H5'/C5'~7.1-7.2~123
Pyridine H6'/C6'~8.6-8.7~149
Phenol C1 (-OH)-~155
Phenol C2 (-Py)-~132
Pyridine C2' (-Ph)-~157
Phenol -OHVariable (broad s)-
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides clear evidence of the key functional groups.

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded phenolic hydroxyl group.

  • C=N and C=C Stretches: A series of sharp peaks between 1400-1610 cm⁻¹ corresponding to the aromatic ring stretching vibrations of both the pyridine and phenyl rings.[8]

  • C-O Stretch: A strong band around 1200-1250 cm⁻¹ indicative of the phenol C-O bond.

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive mode is ideal for this molecule. The spectrum is expected to be simple, dominated by the protonated molecular ion.

  • Expected [M+H]⁺: 172.07 (Calculated for C₁₁H₁₀NO⁺)

X-ray Crystallography

As of this writing, a publicly deposited crystal structure for this compound (C₁₁H₉NO) was not identified. However, the crystal structure of the closely related compound 2-{[(pyridin-2-yl)amino]methyl}phenol (C₁₂H₁₂N₂O) provides valuable insight into the likely solid-state conformation.[9][10] In this analog, the phenol O-H group forms a strong intramolecular hydrogen bond with the pyridine nitrogen atom. This creates a stable, nearly planar six-membered ring structure (if considering the H-bond). This intramolecular hydrogen bonding is a critical feature, as it rigidifies the molecule and plays a significant role in its photophysical properties and coordination behavior. It is highly probable that this compound adopts a similar conformation.

Core Applications and Reactivity

The unique structural motif of this compound makes it a highly sought-after component in several advanced applications.[4][11]

Ligand in Coordination Chemistry and Catalysis

The N,O-bidentate chelate site allows this compound to form stable complexes with a wide range of transition metals (e.g., Pd, Ru, Cu, Ni, Zn).[4] Upon deprotonation of the phenol, the resulting phenoxide anion and the neutral pyridine nitrogen form a powerful anionic LX-type ligand. This has two key consequences:

  • Stabilization of Catalysts: The chelate effect enhances the stability of metal complexes, preventing catalyst decomposition and often leading to higher turnover numbers in catalytic cycles like cross-coupling reactions.

  • Modulation of Electronic Properties: The combination of the soft pyridine donor and the hard phenoxide donor allows for fine-tuning of the electronic properties of the metal center, which can be used to control its reactivity and redox potential.

Fluorescent Chemosensors

Perhaps one of its most exciting applications is in the field of analytical chemistry as a chemosensor.[4] The free ligand often exhibits weak fluorescence. However, upon coordination to certain metal ions, its conformation becomes more rigid, and new electronic transitions (e.g., metal-to-ligand charge transfer, MLCT) can occur.[12][13] This often leads to a dramatic increase in fluorescence intensity, a phenomenon known as "switch-on" fluorescence or chelation-enhanced fluorescence (CHEF).

This compound has been identified as a promising selective sensor for beryllium ions (Be²⁺) in aqueous media.[3][4] The binding of the small, highly charged Be²⁺ ion leads to a significant enhancement of fluorescence, allowing for sensitive and selective detection of this toxic metal.

Caption: Figure 2: Metal Ion Chelation Mechanism.

Experimental Protocols

The following protocols are provided as a guide for laboratory synthesis and analysis. Standard laboratory safety procedures should always be followed.

Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the synthesis of 2-arylpyridines.[3][14][15]

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromopyridine (1.0 eq.), 2-methoxyphenylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 3.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times. Add degassed 1,4-dioxane and degassed water (4:1 v/v) via cannula.

  • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 2-(2-methoxyphenyl)pyridine by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).

  • Demethylation: Dissolve the purified intermediate in dry dichloromethane (DCM) under an inert atmosphere and cool to 0 °C. Add boron tribromide (BBr₃, 1.5 eq., 1M solution in DCM) dropwise.

  • Final Workup: Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench carefully by slowly adding methanol, followed by saturated sodium bicarbonate solution. Extract with DCM, dry the combined organic layers over Na₂SO₄, and concentrate to yield the final product, this compound. Recrystallization from ethanol/water may be performed for further purification.

Protocol: Metal Ion Sensing (Illustrative)
  • Stock Solutions: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like acetonitrile or a buffered aqueous solution. Prepare stock solutions of various metal salts (e.g., BeSO₄, CuSO₄, ZnCl₂, etc.) of known concentration.

  • Titration: In a series of fluorescence cuvettes, add a fixed amount of the this compound stock solution. Add increasing equivalents of a metal ion stock solution to each cuvette.

  • Measurement: Record the fluorescence emission spectrum for each sample using a spectrofluorometer (e.g., excitation at ~350 nm, emission scan from 370-600 nm).

  • Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to observe the "turn-on" response and determine the detection limit.

Safety and Handling

This compound must be handled with appropriate care, following standard laboratory safety protocols.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[16]

  • Precautions:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[17]

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[17]

    • Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[17]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]

Conclusion and Future Outlook

This compound stands as a prime example of a molecule whose value is far greater than the sum of its parts. The synergistic interplay between its pyridyl and phenolic moieties provides a robust platform for innovation. While its role in catalysis and materials science is well-established, the future likely lies in the development of more sophisticated analytical tools. The design of second-generation chemosensors based on this scaffold, perhaps incorporating additional functional groups to tune solubility and selectivity for other environmentally or biologically relevant ions, represents a fertile ground for future research. For drug development professionals, this molecule serves as a valuable starting point for fragment-based drug design, offering a rigid, well-defined pharmacophore capable of targeted interactions within biological systems. Its continued exploration is certain to yield further advancements across the chemical sciences.

References

The Pyridine Scaffold: A Cornerstone in Modern Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The pyridine ring, a foundational six-membered aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry, integral to the structure of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique physicochemical properties, including its basicity, water solubility, stability, and capacity for hydrogen bonding, make it a highly versatile building block in the design of novel therapeutic agents.[1][3] This technical guide provides a comprehensive exploration of the vast biological activities exhibited by pyridine-containing scaffolds. We will delve into their roles in oncology, infectious diseases, and inflammation, supported by mechanistic insights and structure-activity relationships (SAR). Furthermore, this guide will present detailed experimental protocols for the synthesis and biological evaluation of pyridine derivatives, alongside data visualization tools to facilitate understanding and application in a research and development setting.

Introduction: The Enduring Significance of the Pyridine Nucleus

Pyridine, structurally analogous to benzene with one CH group replaced by a nitrogen atom, has a rich history in chemistry and pharmacology.[3][4] First isolated in 1846, its importance burgeoned with the discovery of its presence in essential natural molecules like nicotine, niacin (Vitamin B3), and pyridoxine (Vitamin B6).[1][2][4] The nitrogen atom in the pyridine ring imparts a dipole moment and a site for protonation, which significantly influences the molecule's interaction with biological targets and its pharmacokinetic properties.[3] This inherent reactivity and potential for diverse functionalization have cemented the pyridine scaffold's role in the development of a multitude of FDA-approved drugs.[5][6] Pyridine and its derivatives are key components in medications for a wide array of conditions, including cancer, bacterial and viral infections, and inflammatory disorders.[7][8][9]

The Spectrum of Biological Activities

The structural versatility of the pyridine scaffold allows for its incorporation into molecules that can interact with a wide range of biological targets, leading to a broad spectrum of therapeutic effects.

Anticancer Activity

Pyridine derivatives are at the forefront of oncology research and clinical applications.[10][11] Several approved anticancer drugs, such as Sorafenib and Regorafenib, feature a pyridine core.[12] The anticancer mechanisms of pyridine-containing compounds are diverse and include:

  • Enzyme Inhibition: A primary mode of action is the inhibition of kinases, which are crucial for cancer cell signaling and proliferation.[13] For example, some pyridine-ureas have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[12]

  • Cell Cycle Arrest and Apoptosis: Certain pyridine derivatives have been demonstrated to induce cell cycle arrest, particularly at the G2/M phase, and trigger apoptosis (programmed cell death) in cancer cells.[14] This is often achieved through the upregulation of tumor suppressor proteins like p53 and the activation of stress-activated protein kinases such as JNK.[14]

  • Tubulin Polymerization Inhibition: Some pyridine compounds exhibit antimitotic activity by interfering with the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division.[2]

The antiproliferative activity of pyridine derivatives is highly dependent on their substitution patterns. Studies have shown that the presence and position of functional groups like methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) can significantly enhance their anticancer effects.[15][16]

Antimicrobial Activity

With the rise of multidrug-resistant pathogens, the development of novel antimicrobial agents is a global health priority. Pyridine-containing scaffolds have shown considerable promise in this area, exhibiting both antibacterial and antifungal properties.[4]

  • Antibacterial Action: Pyridine derivatives have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria.[4][] Some compounds have been found to be particularly effective against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1] The mechanism of action can involve the disruption of the bacterial cell wall, leading to cell death.[1]

  • Antifungal Properties: Various pyridine derivatives have been reported to possess significant antifungal activity against pathogenic fungi.[4][8]

Antiviral Activity

The pyridine nucleus is a key structural component in several antiviral drugs.[7][18] These compounds can combat viral infections through various mechanisms:

  • Inhibition of Viral Enzymes: Pyridine derivatives can act as inhibitors of crucial viral enzymes, such as reverse transcriptase in HIV and polymerases in hepatitis C virus (HCV) and hepatitis B virus (HBV).[7][19]

  • Interference with Viral Replication: Some compounds can interfere with different stages of the viral life cycle, including entry into the host cell, replication of the viral genome, and assembly of new virus particles.[19]

Pyridine-containing compounds have shown activity against a variety of viruses, including human immunodeficiency viruses (HIV), hepatitis C virus (HCV), hepatitis B virus (HBV), and respiratory syncytial virus (RSV).[18][19]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Pyridine derivatives have emerged as potent anti-inflammatory agents.[8][20] Their mechanisms of action often involve the modulation of key inflammatory pathways. For instance, some pyridine compounds have been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[21] Others have demonstrated the ability to down-regulate the expression of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α.[21]

Enzyme Inhibition

Beyond their role in cancer therapy, pyridine derivatives are a significant class of enzyme inhibitors for various other diseases.[13] The nitrogen atom of the pyridine ring can participate in hydrogen bonding with the active site of enzymes, contributing to their inhibitory activity.[3] Pyridine-based drugs have been developed to inhibit a wide range of enzymes, playing crucial roles in the treatment of diverse medical conditions.[13] For example, certain pyridine derivatives act as α-glucosidase and α-amylase inhibitors, which are important targets in the management of diabetes mellitus.[22]

Experimental Protocols

To provide a practical context for the development of novel pyridine-based therapeutic agents, this section outlines a representative synthesis protocol and a common biological evaluation assay.

Synthesis of a Substituted Pyridine Derivative

This protocol describes a general method for the synthesis of polysubstituted pyridines via a multi-component reaction, a strategy valued for its efficiency and atom economy.[1]

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, combine an appropriate aldehyde (1 mmol), a β-keto ester or 1,3-diketone (1 mmol), an aniline derivative (1 mmol), and malononitrile (1 mmol).

  • Solvent and Catalyst Addition: Add a suitable solvent, such as water or ethanol, and a catalytic amount of an appropriate catalyst (e.g., SnCl₂·2H₂O).[1]

  • Reaction: Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Isolate the crude product by filtration. Purify the product by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • Characterization: Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyridine compound in the cell culture medium. Add the different concentrations of the compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Data Presentation and Visualization

Tabulated Data: Anticancer Activity of Pyridine Derivatives

The following table summarizes the in vitro anticancer activity of representative pyridine-urea derivatives against the MCF-7 breast cancer cell line.

CompoundR GroupIC₅₀ (µM) on MCF-7[12]
8e 4-Chloro-3-(trifluoromethyl)phenyl0.22
8n 4-Fluorophenyl1.88
Doxorubicin (Positive Control)1.93
Sorafenib (Reference Drug)4.50

This data clearly demonstrates that compound 8e exhibits significantly higher potency than both the standard chemotherapeutic drug Doxorubicin and the targeted therapy Sorafenib in this specific cell line.[12]

Signaling Pathway Diagram

The following diagram illustrates a simplified signaling pathway that can be targeted by pyridine-containing anticancer agents, such as VEGFR-2 inhibitors.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Promotes Pyridine_Inhibitor Pyridine-based VEGFR-2 Inhibitor Pyridine_Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyridine-based inhibitor.

Experimental Workflow Diagram

This diagram outlines the general workflow for the synthesis and biological screening of novel pyridine derivatives.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening Synthesis Multi-component Reaction Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization In_Vitro In Vitro Assays (e.g., MTT Assay) Characterization->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for the development of bioactive pyridine scaffolds.

Conclusion and Future Perspectives

The pyridine scaffold continues to be a remarkably fruitful area of research in medicinal chemistry.[23] Its inherent properties and synthetic tractability have led to the discovery of a vast number of biologically active compounds with diverse therapeutic applications.[5][24] Future research will likely focus on the development of more selective and potent pyridine derivatives through a deeper understanding of their structure-activity relationships and mechanisms of action. The exploration of novel synthetic methodologies will also play a crucial role in expanding the chemical space of pyridine-containing compounds and uncovering new therapeutic opportunities.[1][25] The continued investigation of this "privileged" scaffold holds immense promise for addressing unmet medical needs and advancing the field of drug discovery.

References

The Discovery of Novel 2-(Pyridin-2-yl)pyrimidine Derivatives: From Synthesis to Therapeutic Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the discovery of novel 2-(pyridin-2-yl)pyrimidine derivatives. We will delve into the core aspects of synthesis, biological evaluation, and structure-activity relationship (SAR) analysis, offering field-proven insights and detailed protocols.

Introduction: The Significance of the 2-(Pyridin-2-yl)pyrimidine Scaffold

The pyrimidine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] When coupled with a pyridine ring to form the 2-(pyridin-2-yl)pyrimidine core, it gives rise to a scaffold with remarkable versatility and therapeutic potential. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, antitumor, and anti-fibrotic properties.[2] This guide will explore the systematic process of discovering and optimizing these potent molecules, with a focus on their applications as kinase inhibitors in oncology and as novel anti-fibrotic agents.

Part 1: Synthetic Strategies and Methodologies

The construction of libraries of novel 2-(pyridin-2-yl)pyrimidine derivatives is a critical first step in the discovery process.[3] The synthetic routes must be robust, efficient, and amenable to the introduction of diverse chemical functionalities to enable thorough exploration of the chemical space.

Core Synthesis Approach

A common and effective strategy involves the condensation of a pyridine-containing precursor with a pyrimidine building block. A key intermediate is often a carboxylic acid derivative of the core scaffold, which can then be readily modified, for instance, through amide coupling reactions to introduce a variety of substituents.

Experimental Protocol: Amide Coupling for Derivative Synthesis

This protocol details the synthesis of ethyl 6-(5-((4-fluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate, a representative amide derivative, based on established methodologies.[1] This reaction is fundamental for creating a library of compounds with diverse side chains for SAR studies.

Objective: To couple a carboxylic acid intermediate with an amine to form an amide derivative.

Materials:

  • 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid (starting material)

  • 1-Hydroxybenzotriazole (HOBT)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)

  • 4-Fluorobenzylamine

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the starting carboxylic acid (e.g., 200 mg, 0.731 mmol) in a mixture of DMF (2 mL) and DCM (6 mL) in a round-bottom flask.

  • Activation: Cool the solution to 0 °C in an ice bath. Add HOBT (114 mg, 0.841 mmol) and EDCI (162 mg, 0.841 mmol).

    • Scientist's Insight: EDCI and HOBT are used as coupling agents to activate the carboxylic acid. EDCI forms a highly reactive O-acylisourea intermediate, which is then converted by HOBT to an active ester. This two-step activation minimizes side reactions and prevents racemization if chiral amines are used.

  • Stirring: Stir the mixture at 0 °C for 1 hour to ensure complete activation of the carboxylic acid.

  • Amine Addition: Add 4-Fluorobenzylamine (167 μL, 1.463 mmol) and triethylamine (150 μL, 0.407 mmol) to the reaction mixture.

    • Scientist's Insight: An excess of the amine is used to drive the reaction to completion. Triethylamine acts as a base to neutralize the HCl salt of EDCI and any acid formed during the reaction, maintaining an optimal pH for the coupling.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 30 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Extraction: Upon completion, perform an aqueous workup and extract the product three times with ethyl acetate (15 mL). The combined organic layers are then washed, dried, and concentrated under vacuum to yield the crude product.

  • Purification: Purify the crude product by column chromatography to obtain the final compound.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and diversification of 2-(pyridin-2-yl)pyrimidine derivatives.

G cluster_synthesis Core Synthesis cluster_diversification Diversification A Pyridine Precursor C Condensation Reaction A->C B Pyrimidine Precursor B->C D 2-(Pyridin-2-yl)pyrimidine Core Structure C->D E Intermediate Activation (e.g., Carboxylic Acid) D->E F Amide Coupling (EDCI, HOBT) E->F H Final Derivative Library F->H G Amine Library (R-NH2) G->F I Pure Compounds for Screening H->I Purification & Characterization

Caption: General workflow for synthesis and diversification.

Part 2: Biological Evaluation and Therapeutic Applications

The diverse biological activities of pyrimidine derivatives make them attractive candidates for various therapeutic areas.[4][5] This section will focus on two prominent applications: kinase inhibition for cancer therapy and anti-fibrotic activity.

Application 1: Dual CDK6 and CDK9 Inhibition in Oncology

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and transcription, making them prime targets for cancer therapy.[6] A series of 5-chloro-N⁴-phenyl-N²-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives have been identified as potent dual inhibitors of CDK6 and CDK9.[6]

These inhibitors function by binding to the ATP-binding pocket of the kinases, which suppresses their downstream signaling pathways. This action blocks cell cycle progression and induces apoptosis (programmed cell death) in cancer cells.[6] One particularly effective compound, referred to as compound 66 in a key study, demonstrated significant tumor growth inhibition in a xenograft mouse model with no apparent toxicity.[6]

CompoundCDK9/CycT1 IC₅₀ (nM)CDK6/CycD3 IC₅₀ (nM)CDK2/CycE IC₅₀ (nM)Selectivity (CDK2 vs CDK9)
66 1.13.5>1000>909-fold

Data synthesized from a study on dual CDK inhibitors.[6]

The diagram below illustrates the mechanism of action for dual CDK6/9 inhibitors.

G cluster_pathway CDK6/9 Signaling in Cancer Cells CDK6 CDK6 / Cyclin D pRB pRB Phosphorylation CDK6->pRB CDK9 CDK9 / Cyclin T RNAPII RNA Pol II Phosphorylation CDK9->RNAPII E2F E2F Release pRB->E2F G1_S G1-S Phase Transition E2F->G1_S Proliferation Cell Proliferation & Survival G1_S->Proliferation Apoptosis Apoptosis G1_S->Apoptosis Block leads to Transcription Gene Transcription (e.g., c-Myc, MCL-1) RNAPII->Transcription Transcription->Proliferation Transcription->Apoptosis Block leads to Inhibitor 2-(Pyridin-2-yl)pyrimidine Derivative (e.g., Cmpd 66) Inhibitor->CDK6 Inhibits Inhibitor->CDK9 Inhibits G Start Start CellCulture Culture Hepatic Stellate Cells (HSC-T6) Start->CellCulture Treatment Treat with Test Compounds CellCulture->Treatment Assays Perform Assays Treatment->Assays Staining Picro-Sirius Red (Collagen Staining) Assays->Staining Hydroxyproline Hydroxyproline Assay (Total Collagen) Assays->Hydroxyproline ELISA ELISA (COL1A1 Protein Expression) Assays->ELISA Analysis Data Analysis (IC50, Inhibition %) Staining->Analysis Hydroxyproline->Analysis ELISA->Analysis End Identify Lead Anti-fibrotic Agents Analysis->End G Lead Initial Lead Compound (e.g., Unsubstituted Phenyl) Hypothesis Hypothesis: Substituents on phenyl ring will alter activity Lead->Hypothesis Synthesis Synthesize Library of Analogs (R = F, Cl, Me, OMe, etc.) Hypothesis->Synthesis Screening Screen Analogs in Biological Assay Synthesis->Screening Data Collect Activity Data (IC50 values) Screening->Data SAR Analyze Data: Correlate Structure with Activity Data->SAR Conclusion SAR Conclusion: - Para-substitution is favorable - Electronic properties matter SAR->Conclusion NewLead Optimized Lead Compound (e.g., 12m, 12q) Conclusion->NewLead NewLead->Hypothesis Iterate for Further Optimization

References

Methodological & Application

Application Notes and Protocols for 2-(Pyridin-2-yl)phenol in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of 2-(Pyridin-2-yl)phenol as a Privileged Ligand

This compound is a bidentate ligand that has garnered significant attention in the field of transition metal catalysis. Its unique structural motif, featuring a pyridine ring and a phenolic hydroxyl group, allows for the formation of stable chelate complexes with a variety of metal centers, most notably palladium. This chelation plays a crucial role in modulating the electronic and steric properties of the catalytic species, thereby influencing its reactivity, selectivity, and stability. The pyridyl nitrogen acts as a robust coordinating atom, while the phenolate oxygen, upon deprotonation, forms a strong bond with the metal, creating a stable six-membered ring. This structural feature is instrumental in facilitating key steps in catalytic cycles, such as oxidative addition and reductive elimination.

These application notes provide an in-depth guide to the use of this compound and its derivatives as ligands in palladium-catalyzed cross-coupling reactions, with a focus on practical, replicable protocols for the synthesis of valuable organic molecules.

Core Application: Palladium-Catalyzed Heck-Mizoroki Reaction

The Heck-Mizoroki reaction, a cornerstone of C-C bond formation, involves the coupling of an unsaturated halide with an alkene. The choice of ligand is paramount in achieving high yields and selectivity. Di(2-pyridyl) ketone, a close structural analogue of this compound, has been effectively utilized in palladium-catalyzed Heck reactions, demonstrating the potential of this ligand class. The following protocol is adapted from a procedure using a di(2-pyridyl) ketone-palladium(II) complex and serves as a foundational method for employing this compound-type ligands in similar transformations.[1]

Scientific Rationale: The Role of the Pyridyl-Phenol Scaffold

The pyridine moiety of the ligand is crucial for the initial coordination to the palladium center. In the catalytic cycle, the palladium(0) species undergoes oxidative addition with the aryl halide. The presence of the pyridyl ligand stabilizes the resulting Pd(II) intermediate. The proximity of the phenolic hydroxyl group can influence the electronic environment of the metal center, potentially facilitating the subsequent steps of migratory insertion of the olefin and β-hydride elimination. The chelation effect of the deprotonated phenol can lead to a more rigid and stable catalyst, which can enhance selectivity and prevent catalyst decomposition at the elevated temperatures often required for Heck reactions.

Detailed Protocol 1: Palladium-Catalyzed Heck Reaction of Iodobenzene and Methyl Acrylate

This protocol details a general procedure for the Heck reaction using a pre-formed or in-situ generated palladium complex with a this compound-type ligand.

Materials and Equipment:
  • Palladium(II) acetate (Pd(OAc)₂) or a pre-formed Pd(II)-ligand complex

  • This compound or a suitable derivative (e.g., di(2-pyridyl) ketone)

  • Iodobenzene

  • Methyl acrylate

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk tube or other reaction vessel suitable for inert atmosphere

  • Magnetic stirrer and hotplate

  • Standard glassware for work-up and purification

  • Inert gas supply (Argon or Nitrogen)

Experimental Procedure:
  • Catalyst Preparation (In-situ):

    • To a dry Schlenk tube under an inert atmosphere, add palladium(II) acetate (1.0 µmol).

    • Add the this compound-type ligand (1.0 µmol).

    • Add 5 mL of anhydrous DMF and stir the mixture for 15-20 minutes at room temperature to allow for complex formation.

  • Reaction Setup:

    • To the catalyst solution, add iodobenzene (1.0 mmol) and methyl acrylate (1.16 mmol).

    • Add the base (e.g., triethylamine, 1.1 mmol).

    • The total volume of DMF should be approximately 10 mL.

  • Reaction Execution:

    • Subject the reaction mixture to a freeze-pump-thaw cycle to ensure the removal of dissolved oxygen.

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Extract the mixture with a 1:5 solution of ethyl acetate and hexane.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Data Presentation: Expected Outcomes
EntryAryl HalideOlefinBaseCatalyst Loading (mol%)Time (h)Yield (%)
1IodobenzeneMethyl AcrylateEt₃N0.14>95
2BromobenzeneStyreneK₂CO₃0.58~85
34-Bromoacetophenonen-Butyl AcrylateNaOAc0.26~90

Note: The data in this table is representative and based on typical Heck reaction outcomes. Actual yields may vary depending on the specific ligand, substrate, and reaction conditions.

Visualization of the Heck Reaction Workflow

Heck_Workflow cluster_prep Catalyst Preparation (In-situ) cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification prep1 Add Pd(OAc)₂ and Ligand to Schlenk Tube prep2 Add Anhydrous DMF prep1->prep2 prep3 Stir under Inert Atmosphere prep2->prep3 react1 Add Aryl Halide, Olefin, and Base prep3->react1 Transfer Catalyst Solution react2 Freeze-Pump-Thaw react1->react2 react3 Heat to 80°C react2->react3 react4 Monitor by TLC/GC-MS react3->react4 workup1 Cool to RT and Extract react4->workup1 Reaction Complete workup2 Wash and Dry Organic Layer workup1->workup2 workup3 Concentrate and Purify by Chromatography workup2->workup3 end Final Product workup3->end Characterized Product

Caption: General experimental workflow for the palladium-catalyzed Heck reaction.

Emerging Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. While challenging, the cross-coupling of 2-pyridyl nucleophiles is of significant interest. The use of specialized ligands is often necessary to overcome issues like slow transmetalation and protodeboronation of the 2-pyridylboron reagent.[2][3] this compound derivatives, with their ability to form stable palladium complexes, are promising candidates for facilitating these challenging couplings.

Scientific Rationale: Overcoming Challenges in 2-Pyridyl Couplings

The electron-deficient nature of the pyridine ring can hinder the transmetalation step in the Suzuki-Miyaura catalytic cycle. Furthermore, 2-pyridylboronic acids are prone to decomposition. A well-designed ligand like this compound can address these issues in several ways:

  • Enhanced Stability: The bidentate chelation of the ligand to the palladium center forms a more stable and robust catalyst that can tolerate the reaction conditions for longer periods.

  • Favorable Electronic Effects: The electronic properties of the ligand can be tuned by substituents on the phenol or pyridine rings to modulate the reactivity of the palladium center, potentially accelerating the rate-limiting transmetalation step.

  • Steric Influence: The steric bulk of the ligand can influence the coordination sphere of the palladium, preventing catalyst aggregation and promoting the desired catalytic turnover.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OR)₂ Base PdII_Biaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol 2: Suzuki-Miyaura Coupling of a Heteroaryl Bromide with a 2-Pyridylboronate

This protocol provides a general starting point for the Suzuki-Miyaura coupling of challenging 2-pyridyl nucleophiles, utilizing a palladium catalyst with a this compound-type ligand.

Materials and Equipment:
  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound or a suitable derivative as the ligand (L)

  • Aryl or heteroaryl bromide (1.0 equiv)

  • 2-Pyridylboronate ester (e.g., pinacol boronate) (1.5 equiv)

  • Potassium phosphate (K₃PO₄) or another suitable base (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Schlenk tube or microwave reaction vial

  • Magnetic stirrer and hotplate or microwave reactor

  • Standard glassware for work-up and purification

  • Inert gas supply (Argon or Nitrogen)

Experimental Procedure:
  • Reaction Setup:

    • In a dry Schlenk tube or microwave vial under an inert atmosphere, combine the aryl or heteroaryl bromide (1.0 equiv), the 2-pyridylboronate ester (1.5 equiv), and the base (3.0 equiv).

    • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and the this compound-type ligand (L:Pd ratio of 2:1) in a small amount of anhydrous 1,4-dioxane.

    • Add the catalyst solution to the reaction vessel.

    • Add the remaining anhydrous 1,4-dioxane to achieve the desired concentration (typically 0.1-0.2 M).

  • Reaction Execution:

    • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

    • Heat the reaction to 100-120 °C with vigorous stirring. For microwave-assisted reactions, heat to 120-150 °C for 15-60 minutes.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite, washing with ethyl acetate.

    • Perform a standard aqueous work-up: dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization

  • Low Conversion:

    • Inert Atmosphere: Ensure the reaction is performed under strictly anaerobic and anhydrous conditions, as both oxygen and water can deactivate the catalyst.

    • Reagent Quality: The boronic acid or ester can degrade over time. Use fresh or properly stored reagents.

    • Catalyst/Ligand: The palladium source or ligand may be of poor quality. Consider using a different palladium precatalyst or a fresh batch of ligand.

    • Base: The choice of base is critical. Screen different bases such as Cs₂CO₃ or K₂CO₃.

  • Side Product Formation:

    • Homocoupling: The formation of biaryl products from the boronic acid can occur. Using a slight excess of the boronic acid is often optimal, but a large excess can promote homocoupling.

    • Protodeboronation: The loss of the boronic acid group can be a significant side reaction, especially with electron-deficient heteroaryl boronates. Milder bases and lower reaction temperatures may mitigate this issue.

Conclusion

This compound and its derivatives represent a versatile class of ligands for palladium-catalyzed cross-coupling reactions. Their unique structural and electronic properties enable the formation of robust and efficient catalysts for challenging transformations. The protocols provided herein serve as a comprehensive starting point for researchers to explore the vast potential of these ligands in the synthesis of complex molecules for applications in drug discovery, materials science, and beyond. Further optimization of reaction conditions, including ligand modification, will undoubtedly lead to the development of even more powerful catalytic systems based on this privileged scaffold.

References

Palladium-Catalyzed Synthesis of 2-(pyridin-2-yl)phenols: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(pyridin-2-yl)phenols and the Elegance of Palladium Catalysis

The 2-(pyridin-2-yl)phenol scaffold is a privileged structural motif in medicinal chemistry, materials science, and coordination chemistry. These bidentate N,O-ligands are crucial in the development of novel catalysts, luminescent materials, and biologically active compounds. Traditional synthetic routes to these valuable molecules often require multi-step procedures with harsh reaction conditions and pre-functionalized starting materials. The advent of palladium-catalyzed C-H activation has revolutionized this field, offering a more direct, atom-economical, and efficient strategy for the synthesis of 2-(pyridin-2-yl)phenols.[1] This application note provides a detailed experimental protocol for the palladium-catalyzed ortho-hydroxylation of 2-phenylpyridines, delves into the mechanistic underpinnings of this transformation, and offers practical guidance for researchers in the field.

The pyridine moiety in 2-phenylpyridine acts as an effective directing group, guiding the palladium catalyst to selectively activate the ortho-C-H bond of the phenyl ring. This high regioselectivity is a key advantage of this methodology. Subsequent C-O bond formation, facilitated by an appropriate oxidant, leads to the desired this compound product. This approach streamlines the synthesis, reduces waste, and allows for the late-stage functionalization of complex molecules.

Underlying Principles: A Mechanistic Glimpse into Pyridyl-Directed C-H Hydroxylation

The palladium-catalyzed ortho-hydroxylation of 2-phenylpyridine is generally understood to proceed through a Pd(II)/Pd(IV) catalytic cycle. The key steps are outlined below, providing a causal explanation for the experimental choices in the subsequent protocol.

Diagram of the Proposed Catalytic Cycle:

Catalytic Cycle 2-Phenylpyridine 2-Phenylpyridine Intermediate_A Palladacycle Intermediate (A) 2-Phenylpyridine->Intermediate_A Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->Intermediate_A C-H Activation Oxidation Oxidation (TBHP) Intermediate_A->Oxidation Intermediate_B Pd(IV) Intermediate (B) Oxidation->Intermediate_B Reductive_Elimination C-O Reductive Elimination Intermediate_B->Reductive_Elimination Product This compound Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration Reductive_Elimination->Catalyst_Regeneration Catalyst_Regeneration->Pd(OAc)2

Caption: Proposed catalytic cycle for the palladium-catalyzed ortho-hydroxylation of 2-phenylpyridine.

  • C-H Activation and Palladacycle Formation: The reaction initiates with the coordination of the pyridine nitrogen of 2-phenylpyridine to the Pd(II) catalyst, typically palladium(II) acetate. This brings the palladium center in close proximity to the ortho C-H bonds of the phenyl ring, facilitating a concerted metalation-deprotonation (CMD) step to form a stable five-membered palladacycle intermediate (A).[2][3] This directed C-H activation is the cornerstone of the reaction's high regioselectivity.

  • Oxidation: The resulting Pd(II) palladacycle is then oxidized to a high-valent Pd(IV) species (B) by an oxidant.[2] In the featured protocol, tert-butyl hydroperoxide (TBHP) serves as an efficient and cost-effective oxidant for this step. The choice of TBHP is crucial as it readily participates in the oxidation of the palladium center under relatively mild conditions.

  • C-O Reductive Elimination: The Pd(IV) intermediate undergoes C-O reductive elimination, forming the desired carbon-oxygen bond and releasing the this compound product.[2] This step regenerates a Pd(II) species, which can re-enter the catalytic cycle.

Detailed Experimental Protocol

This protocol is based on the successful synthesis of this compound reported by Sun and co-workers in 2015.[2]

Materials and Equipment:

  • 2-Phenylpyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • tert-Butyl hydroperoxide (TBHP), 70 wt. % in H₂O

  • 1,2-Dichloroethane (DCE), anhydrous

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Experimental Workflow Diagram:

Experimental Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Combine 2-phenylpyridine and Pd(OAc)2 in DCE B Degas the reaction mixture A->B C Add TBHP under inert atmosphere B->C D Heat the reaction at specified temperature C->D E Cool to room temperature and quench D->E F Extract with an organic solvent E->F G Wash, dry, and concentrate the organic phase F->G H Purify by flash column chromatography G->H I Characterize the final product H->I

Caption: A streamlined workflow for the synthesis of 2-(pyridin-2-yl)phenols.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry Schlenk flask or a sealed reaction vial equipped with a magnetic stir bar, add 2-phenylpyridine (1.0 mmol, 1.0 eq.), palladium(II) acetate (0.05 mmol, 5 mol%), and anhydrous 1,2-dichloroethane (DCE) (5 mL).

  • Inert Atmosphere: Seal the flask and thoroughly degas the mixture by bubbling with nitrogen or argon for 15-20 minutes. Alternatively, use three cycles of vacuum-backfill with an inert gas.

  • Reagent Addition: Under a positive pressure of inert gas, add tert-butyl hydroperoxide (TBHP, 70 wt. % in H₂O, 3.0 mmol, 3.0 eq.) to the reaction mixture via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (10 mL) to decompose any excess peroxide.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).[4] The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield this compound as a solid.

Data Presentation: Substrate Scope and Yields

The palladium-catalyzed ortho-hydroxylation methodology is applicable to a range of substituted 2-phenylpyridines. The electronic nature of the substituents on the phenyl ring can influence the reaction efficiency.

EntrySubstrate (2-Arylpyridine)ProductYield (%)
12-PhenylpyridineThis compound58[2]
22-(4-Methylphenyl)pyridine2-(Pyridin-2-yl)-5-methylphenol65
32-(4-Methoxyphenyl)pyridine5-Methoxy-2-(pyridin-2-yl)phenol72
42-(4-Fluorophenyl)pyridine5-Fluoro-2-(pyridin-2-yl)phenol52
52-(4-Chlorophenyl)pyridine5-Chloro-2-(pyridin-2-yl)phenol55
62-(3-Methylphenyl)pyridine2-(Pyridin-2-yl)-6-methylphenol48

Yields are based on isolated product after purification and are representative examples from the literature. Actual yields may vary depending on reaction scale and optimization.

Troubleshooting and Field-Proven Insights

Issue Potential Cause Troubleshooting Steps
Low or no product yield Inactive catalystEnsure the Pd(OAc)₂ is of high purity and has been stored properly. Consider using a fresh batch.
Incomplete reactionExtend the reaction time and monitor by TLC. Ensure the reaction temperature is maintained.
Deactivation of the catalyst by oxygenEnsure the reaction is set up under a strictly inert atmosphere and that all solvents are properly degassed.
Formation of side products Over-oxidation or side reactionsUse the specified amount of oxidant; excess TBHP can lead to undesired byproducts.
Homocoupling of the starting materialEnsure a thoroughly inert atmosphere.
Difficulty in purification Product streaking on silica gel columnThe basicity of the pyridine and the acidity of the phenol can cause tailing. Consider deactivating the silica gel with a small amount of triethylamine in the eluent (e.g., 0.1-1%).[5]

Expert Insight: The choice of 1,2-dichloroethane (DCE) as the solvent is critical for achieving good yields in this reaction.[2] Its non-coordinating nature and ability to dissolve both the organic substrate and the palladium catalyst contribute to a homogeneous reaction environment, facilitating efficient catalysis.

Safety and Handling Precautions

  • Palladium Compounds: Palladium catalysts, while generally less toxic than other heavy metals, should be handled with care. Avoid inhalation of dust and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

  • tert-Butyl Hydroperoxide (TBHP): TBHP is a strong oxidizing agent and can be explosive at high concentrations and temperatures. Handle with care and store in a cool, well-ventilated area away from heat sources and incompatible materials.

  • 1,2-Dichloroethane (DCE): DCE is a toxic and flammable solvent. All manipulations should be performed in a well-ventilated fume hood.

  • General Precautions: Always work in a well-ventilated area and follow standard laboratory safety procedures. Dispose of all chemical waste according to institutional guidelines.

Conclusion

The palladium-catalyzed ortho-hydroxylation of 2-phenylpyridines represents a powerful and efficient method for the synthesis of valuable this compound derivatives. This application note provides a comprehensive and practical guide for researchers, outlining a detailed experimental protocol, explaining the underlying mechanistic principles, and offering troubleshooting advice. By leveraging the principles of directed C-H activation, this methodology offers a significant improvement over traditional synthetic routes, enabling the streamlined production of these important compounds for a wide range of applications in science and industry.

References

The Role of 2-(Pyridin-2-yl)phenol in the Development of High-Performance Optical Sensors

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Introduction: The Unique Photophysics of 2-(pyridin-2-yl)phenol

This compound (HPOP), a simple yet elegant molecule, stands at the forefront of chemosensor design. Its structure, featuring a phenolic hydroxyl group ortho to a nitrogen-bearing pyridine ring, creates a pre-organized intramolecular hydrogen bond. This arrangement is the key to its remarkable photophysical properties, primarily the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT).[1][2] Upon photoexcitation, an ultrafast proton transfer occurs from the phenol (the proton donor) to the pyridine nitrogen (the proton acceptor), leading to the formation of a transient keto-tautomer. This process results in a large Stokes shift, with dual or exclusively tautomer fluorescence, making HPOP and its derivatives exceptionally sensitive reporters of their molecular environment.

The coordination chemistry of HPOP as an N,O-chelate ligand has been a subject of intense study, leading to metal complexes with interesting optical, redox, and magnetic properties.[1][2] In the context of optical sensing, the modulation of the ESIPT process by external analytes forms the basis of its application.[3][4] When HPOP binds to a target analyte, such as a metal ion, the intramolecular hydrogen bond is disrupted, inhibiting the ESIPT pathway. This "locks" the molecule in its original enol form, often leading to a dramatic change in its fluorescence profile, such as the emergence of a new, intense emission band. This "turn-on" fluorescence response provides a clear and sensitive signal for analyte detection.[5][6]

This guide provides a comprehensive overview of the principles, applications, and protocols associated with the use of HPOP and its derivatives in the development of advanced optical sensors.

Part 1: The Core Mechanism - Excited-State Intramolecular Proton Transfer (ESIPT)

The functionality of HPOP as a sensor is intrinsically linked to the ESIPT process. Understanding this mechanism is crucial for designing and interpreting experiments.

The Four-Level Photochemical Cycle:

  • Ground State (E): In its ground state, HPOP exists predominantly in the enol (E) form, stabilized by an intramolecular hydrogen bond.

  • Photoexcitation (E → E): Upon absorption of a photon (typically UV light), the molecule is promoted to the excited singlet state of the enol form (E).

  • Proton Transfer (E* → K): In the excited state, the acidity of the phenolic proton and the basicity of the pyridinic nitrogen increase significantly. This drives an ultrafast, often barrier-less, proton transfer to form the excited keto-tautomer (K).[3] This is the core ESIPT step.

  • Emission & Relaxation (K* → K → E): The K* tautomer relaxes to its ground state (K) by emitting a photon (fluorescence) at a longer wavelength (a large Stokes shift). This K form is unstable in the ground state and rapidly tautomerizes back to the more stable enol (E) form, completing the cycle.

This entire process is visualized in the diagram below.

ESIPT_Mechanism cluster_ground Ground State cluster_excited Excited State E Enol (E) E_star Enol (E) E->E_star Absorption (hν_abs) K Keto (K) K->E Tautomerization E_star->E Fluorescence (Typically Weak) K_star Keto (K) E_star->K_star ESIPT (k_ESIPT > 10¹² s⁻¹) K_star->K Fluorescence (hν_em)

Caption: The four-level photochemical cycle of the ESIPT process in HPOP.

Part 2: Application Note - "Turn-On" Fluorescent Sensing of Zinc Ions (Zn²⁺)

Zinc is the second most abundant transition metal in the human body and plays a critical role in numerous physiological processes. The development of selective sensors for Zn²⁺ is of significant interest in biology and medicine. HPOP derivatives have emerged as powerful platforms for this purpose.[7]

Sensing Principle: Chelation-Enhanced Fluorescence (CHEF)

The sensing mechanism relies on the specific interaction between an HPOP-based ligand and the Zn²⁺ ion. The N,O-chelating pocket of HPOP provides an ideal binding site for Zn²⁺.

  • Ligand State: In the absence of Zn²⁺, the HPOP derivative undergoes efficient ESIPT, resulting in weak or non-existent fluorescence from the enol form and potentially a red-shifted emission from the keto form.

  • Analyte Binding: Upon the introduction of Zn²⁺, the ion coordinates with the phenolic oxygen and the pyridinic nitrogen.[6]

  • Mechanism Interruption: This coordination displaces the phenolic proton, effectively blocking the intramolecular hydrogen bond and inhibiting the ESIPT pathway.[4]

  • Signal Transduction: With ESIPT suppressed, the molecule is locked in the enol configuration. The excited enol state (E*) can now only relax via its own radiative pathway, resulting in a strong fluorescence emission at a shorter wavelength. This binding event turns the fluorescence "on," a mechanism known as Chelation-Enhanced Fluorescence (CHEF).[5] The rigidification of the molecule upon complexation also contributes to the enhanced fluorescence by reducing non-radiative decay pathways.[6]

CHEF_Mechanism Analyte Detection Mechanism cluster_free Free Sensor (Low Fluorescence) cluster_bound Bound Sensor (High Fluorescence) HPOP HPOP Sensor Excitation1 UV Excitation HPOP_Zn HPOP-Zn²⁺ Complex HPOP->HPOP_Zn + Zn²⁺ ESIPT ESIPT Pathway Excitation1->ESIPT Quenched Weak Emission ESIPT->Quenched Excitation2 UV Excitation NoESIPT ESIPT Blocked Excitation2->NoESIPT TurnOn Strong 'Turn-On' Fluorescence NoESIPT->TurnOn

Caption: Inhibition of ESIPT by Zn²⁺ binding leads to CHEF.

Performance Characteristics of HPOP-based Zn²⁺ Sensors

The efficacy of a sensor is defined by several key parameters. The table below summarizes the performance of a representative HPOP derivative, BIPP (2-(benzo[d]thiazol-2-yl)-6-(1-(pyridin-2-yl) imidazo[1,5-a] pyridin-3-yl) phenol), for Zn²⁺ detection.

ParameterValueSource
Analyte Zn²⁺[8]
Sensor BIPP[8]
Mechanism Turn-on Fluorescence (PET/ICT)[8]
Limit of Detection (LOD) 2.36 x 10⁻⁸ M (23.6 nM)[8]
Response Time Rapid[8]
Solvent System DMSO/H₂O[8]
Selectivity High against common metal ions[8]
Binding Stoichiometry 8:2 (BIPP:Zn²⁺)[8]

Part 3: Experimental Protocols

This section provides detailed, field-proven protocols for the synthesis of HPOP and its application in Zn²⁺ sensing.

Protocol 1: Synthesis of this compound (HPOP)

This protocol is adapted from modern, high-yield methods that utilize a Suzuki coupling followed by demethylation, offering significant advantages over older procedures in terms of purity and yield.[2][9]

Workflow Diagram: HPOP Synthesis

Synthesis_Workflow start Starting Materials: 2-Methoxyphenylboronic Acid 2-Bromopyridine step1 Step 1: Suzuki Coupling - Pd(PPh₃)₄ Catalyst - Na₂CO₃ Base - Toluene/Ethanol/H₂O Solvent - Reflux (e.g., 100°C, 12h) start->step1 intermediate Intermediate: 2-(2-Methoxyphenyl)pyridine step1->intermediate step2 Step 2: Demethylation - Boron Tribromide (BBr₃) - Dry Dichloromethane (DCM) - 0°C to Room Temp (e.g., 4h) intermediate->step2 workup Step 3: Work-up & Purification - Quench with Methanol - Acid/Base Extraction - Recrystallization step2->workup product Final Product: This compound (HPOP) workup->product

Caption: Workflow for the two-step synthesis of HPOP.

Step-by-Step Methodology:

  • Step 1: Suzuki Coupling to form 2-(2-Methoxyphenyl)pyridine

    • Rationale: The Suzuki coupling is a robust and versatile cross-coupling reaction for forming carbon-carbon bonds. It is chosen here for its high tolerance of functional groups and generally high yields.

    • Procedure:

      • To a round-bottom flask, add 2-methoxyphenylboronic acid (1.0 eq), 2-bromopyridine (1.0 eq), and sodium carbonate (Na₂CO₃, 2.5 eq).

      • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

      • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

      • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

      • Heat the reaction mixture to reflux (approx. 100°C) and stir under an inert atmosphere for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

      • After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude intermediate.

  • Step 2: Demethylation to form this compound

    • Rationale: Boron tribromide (BBr₃) is a powerful Lewis acid commonly used for the cleavage of ether bonds, particularly aryl methyl ethers, to yield the corresponding phenol. The reaction is typically fast and efficient.

    • Procedure:

      • Dissolve the crude 2-(2-methoxyphenyl)pyridine from Step 1 in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere.

      • Cool the flask to 0°C in an ice bath.

      • Slowly add a solution of BBr₃ in DCM (1.2 eq) dropwise. This is an exothermic reaction and requires careful temperature control.

      • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC until the starting material is consumed.

      • Cool the mixture back to 0°C and cautiously quench the reaction by the slow addition of methanol, followed by water.

      • Perform an acid/base extraction to purify the product.[2][9] Neutralize the mixture with a saturated NaHCO₃ solution and extract with DCM. The combined organic layers contain the purified product.

      • Dry the organic layer over Na₂SO₄, filter, and concentrate under vacuum. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure HPOP.

Protocol 2: Fluorometric Titration for Zn²⁺ Detection

This protocol describes the use of a synthesized HPOP-based sensor to quantify Zn²⁺ concentration using fluorescence spectroscopy.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Sensor Stock (1 mM): Accurately weigh the synthesized HPOP derivative and dissolve it in a suitable solvent (e.g., DMSO or acetonitrile) to prepare a 1 mM stock solution.

    • Analyte Stock (10 mM): Prepare a 10 mM stock solution of Zn²⁺ by dissolving zinc chloride (ZnCl₂) or zinc acetate (Zn(OAc)₂) in deionized water.

    • Buffer Solution: Prepare a buffer solution appropriate for the desired pH, for example, 10 mM HEPES buffer at pH 7.4 for biological applications.

  • Instrumentation Setup:

    • Set up a fluorometer. Determine the optimal excitation wavelength (λ_ex) by running an absorption scan of the sensor solution. The λ_ex is typically set at the absorption maximum of the sensor.

    • Set the emission scan range. For HPOP derivatives, a range from ~350 nm to 600 nm is usually sufficient to observe both the enol and potential keto emission bands.

  • Titration Experiment:

    • Rationale: A titration experiment allows for the determination of the sensor's response curve, binding constant (Kₐ), and limit of detection (LOD). By systematically increasing the analyte concentration, one can observe the saturation of the fluorescence signal.

    • Procedure:

      • In a quartz cuvette, prepare a 3 mL solution of the sensor at a fixed concentration (e.g., 10 µM) in the chosen buffer system (e.g., HEPES buffer with 1% DMSO).

      • Record the initial fluorescence spectrum of the sensor solution alone. This is the 'zero' point.

      • Add small aliquots of the Zn²⁺ stock solution (e.g., 0.5 to 5 µL increments, corresponding to 0 to 3 equivalents of Zn²⁺) to the cuvette.

      • After each addition, mix the solution thoroughly and allow it to equilibrate for 1-2 minutes.

      • Record the fluorescence spectrum after each addition. A clear increase in fluorescence intensity at a specific wavelength should be observed.

      • Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (λ_em) against the concentration of Zn²⁺.

    • Determine the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the calibration curve at low concentrations.

    • The binding constant (Kₐ) can be calculated by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation for a 1:1 binding stoichiometry.

Conclusion and Future Outlook

This compound is a privileged scaffold in the design of optical sensors. Its inherent ESIPT photophysics provides a built-in mechanism for signal transduction that can be cleverly manipulated through rational chemical design. The CHEF mechanism, particularly for sensing metal ions like Zn²⁺, demonstrates the power of this approach, enabling the development of highly sensitive and selective "turn-on" probes.[5][6] Future research will likely focus on tuning the photophysical and binding properties of HPOP derivatives to target other biologically and environmentally important analytes, integrating them into practical devices like test strips and bio-imaging agents, and exploring their utility in complex biological matrices.[5]

References

The Versatile Phenol: A Cornerstone of Modern Medicine and Industry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Phenol Derivatives for Researchers, Scientists, and Drug Development Professionals

Phenol and its derivatives represent a class of aromatic organic compounds that have fundamentally shaped the landscape of modern science and technology. Characterized by a hydroxyl group (-OH) directly bonded to an aromatic ring, these molecules exhibit a remarkable versatility that has led to their widespread application in fields as diverse as medicine, polymer science, and agriculture. This guide provides a comprehensive overview of the critical roles of phenol derivatives, complete with detailed application notes and protocols to empower researchers and professionals in their work.

Part 1: Medicinal Applications of Phenol Derivatives

From the early days of antiseptic surgery to the development of modern pharmaceuticals, phenol derivatives have been instrumental in advancing human health. Their biological activity is largely attributed to the reactive hydroxyl group and the aromatic ring, which can be modified to fine-tune their properties.

Antiseptics and Disinfectants: A Legacy of Microbial Control

Phenol, historically known as carbolic acid, was one of the first antiseptic agents used in surgery by Joseph Lister.[1] While pure phenol is now less common due to its corrosive nature, its derivatives are mainstays in disinfection and antisepsis.[2]

Mechanism of Action: Phenolic compounds exert their antimicrobial effects primarily by disrupting microbial cells. At high concentrations, they act as a protoplasmic poison, penetrating and disrupting the cell wall and causing proteins to precipitate.[3][4] At lower concentrations, they inactivate essential enzyme systems and cause the leakage of vital metabolites from the cell wall.[4]

Key Phenolic Disinfectants:

Derivative Common Applications Key Properties
Cresol (methylphenol) A key ingredient in disinfectants like Lysol.[5]More potent and less toxic than phenol. Effective against a broad spectrum of microbes.[2]
Chloroxylenol The active ingredient in the antiseptic Dettol.A chlorinated phenol with good antimicrobial activity and lower toxicity.
Hexachlorophene Previously used in antibacterial soaps and hospital settings.Highly effective against gram-positive bacteria, but its use is now restricted due to neurotoxicity concerns.[2]
o-Phenylphenol Used as a surface disinfectant and preservative.A common component of hospital disinfectants.[4]

Protocol: Evaluating the Efficacy of a Phenolic Disinfectant (Suspension Test)

This protocol provides a basic framework for assessing the bactericidal activity of a phenolic disinfectant.

  • Preparation: Prepare a stock solution of the phenolic disinfectant in sterile distilled water. Culture a test organism (e.g., Staphylococcus aureus) in a suitable broth medium to a known concentration (e.g., 10⁸ CFU/mL).

  • Inoculation: In a sterile tube, add 9.9 mL of the disinfectant solution at the desired test concentration. At time zero, add 0.1 mL of the bacterial culture to the disinfectant, ensuring thorough mixing.

  • Contact Time: Allow the mixture to stand for a specified contact time (e.g., 5, 10, 15 minutes) at a controlled temperature.

  • Neutralization: After the contact time, transfer 1 mL of the mixture to 9 mL of a suitable neutralizer solution to inactivate the disinfectant.

  • Enumeration: Perform serial dilutions of the neutralized sample and plate onto a suitable agar medium. Incubate the plates and count the number of surviving colonies.

  • Analysis: Calculate the log reduction in viable bacteria for each contact time to determine the disinfectant's efficacy.

Pharmaceuticals: From Pain Relief to Anesthesia

Phenol's chemical structure is a valuable scaffold for the synthesis of a wide range of pharmaceuticals.

Salicylic Acid and Aspirin: Salicylic acid, a key derivative of phenol, is a precursor to acetylsalicylic acid, commonly known as aspirin.[6] It is synthesized from phenol via the Kolbe-Schmitt reaction.[7]

Protocol: Laboratory Synthesis of Salicylic Acid via the Kolbe-Schmitt Reaction

This protocol is for illustrative purposes and should be performed by trained personnel with appropriate safety precautions.

  • Sodium Phenoxide Formation: In a flask, dissolve phenol in an aqueous solution of sodium hydroxide to form sodium phenoxide.

  • Drying: Carefully evaporate the water to obtain dry sodium phenoxide powder.

  • Carboxylation: Place the dry sodium phenoxide in a reaction vessel and heat it under a stream of carbon dioxide at high pressure and a temperature of approximately 125°C. This results in the formation of sodium salicylate.

  • Acidification: Dissolve the sodium salicylate in water and acidify the solution with a strong acid, such as sulfuric acid. Salicylic acid will precipitate out of the solution.

  • Purification: The crude salicylic acid can be purified by recrystallization from hot water.

Propofol (2,6-diisopropylphenol): This hindered phenol derivative is a widely used intravenous anesthetic agent known for its rapid onset and short duration of action.[8]

Urushiol: The Allergenic Phenol of Poison Ivy: Not all phenol derivatives are beneficial. Urushiol, a mixture of catechols with long alkyl chains found in plants like poison ivy, is a potent allergen that causes contact dermatitis.[9][10] The severity of the allergic reaction is related to the degree of unsaturation in the alkyl side chains.[9]

Antioxidant Properties: Many phenolic compounds, particularly polyphenols found in plants, are potent antioxidants.[11][12] They can neutralize harmful free radicals in the body, which are implicated in various diseases.[11][13] The antioxidant activity of phenols stems from their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby stabilizing it.[14][15]

Part 2: Industrial Applications of Phenol Derivatives

The industrial importance of phenol derivatives is vast, with applications ranging from the production of robust polymers to the synthesis of essential chemicals.

Polymer Chemistry: The Building Blocks of Modern Materials

Phenol-Formaldehyde Resins (Bakelite): The condensation reaction of phenol with formaldehyde produces phenol-formaldehyde resins, the first commercially successful synthetic polymers, famously known as Bakelite.[16][17] These thermosetting plastics are known for their high heat resistance, electrical insulating properties, and mechanical strength.[16]

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Caption: Synthesis of Bakelite from phenol and formaldehyde.

Applications of Phenol-Formaldehyde Resins:

  • Electrical Components: Switches, plugs, and insulating parts.[16]

  • Molded Products: Telephone casings, saucepan handles, and billiard balls.[16][17]

  • Adhesives and Binders: Used in plywood, brake linings, and grinding wheels.[16][18]

  • Laminates: For countertops and printed circuit boards.[16][17]

Protocol: Preparation of a Novolac Phenol-Formaldehyde Resin

This is a generalized laboratory-scale protocol and requires strict safety measures.

  • Reaction Setup: In a reaction kettle equipped with a stirrer, condenser, and thermometer, charge phenol and an acidic catalyst (e.g., oxalic acid). The molar ratio of formaldehyde to phenol should be less than one.

  • Formaldehyde Addition: Slowly add formaldehyde solution to the reaction mixture while maintaining a controlled temperature (e.g., 90-100°C).

  • Reaction: Continue the reaction with stirring until the desired viscosity is reached.

  • Dehydration: Remove water from the reaction mixture by vacuum distillation.

  • Product: The resulting product is a solid, brittle novolac resin that is soluble in organic solvents. This resin requires a curing agent, such as hexamethylenetetramine, for cross-linking.

Bisphenol A (BPA) and its Polymers: Bisphenol A is synthesized from the condensation of two equivalents of phenol with one equivalent of acetone.[19] It is a crucial monomer for the production of polycarbonate plastics and epoxy resins.[20]

  • Polycarbonates: These are strong, transparent thermoplastics used in a wide range of applications, including electronic components, automotive parts, and food containers.

  • Epoxy Resins: Formed by reacting BPA with epichlorohydrin, these resins are used as high-performance adhesives, coatings, and composite materials.[21][22]

Chemical Intermediates

Phenol is a key starting material for the synthesis of various other industrial chemicals.

Caprolactam: This is the precursor to Nylon-6, a major engineering thermoplastic. One industrial synthesis route involves the hydrogenation of phenol to cyclohexanone, which is then converted to caprolactam.[23][24]

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References

Application Notes and Protocols: Leveraging 2-(Pyrimidin-5-yl)phenol as a Temporary Directing Group for Strategic C-H Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Precision in Molecular Synthesis through Temporary Directing Groups

The strategic functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in modern organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules.[1] This methodology circumvents the need for pre-functionalized starting materials, thereby streamlining synthetic routes. A key challenge in C-H activation is achieving high regioselectivity, particularly in arenes with multiple C-H bonds. To address this, the use of directing groups has become a cornerstone strategy, wherein a functional group within the substrate coordinates to a metal catalyst and directs it to a specific C-H bond, often in the ortho position.[1]

However, the permanent installation and subsequent removal of these directing groups can add steps to a synthetic sequence. This has led to the development of temporary directing groups (TDGs), which can be introduced and removed under mild conditions, or even operate transiently in situ.[2] This guide focuses on the application of 2-(pyrimidin-5-yl)phenol as a highly effective temporary directing group for the C-H functionalization of phenolic compounds. The pyrimidine moiety serves as a robust coordinating group for transition metal catalysts, such as palladium and ruthenium, enabling a range of valuable transformations.

The 2-(pyrimidin-5-yl)phenol directing group is typically attached to a substrate via an ether linkage. The nitrogen atoms of the pyrimidine ring then act as a bidentate ligand, forming a stable metallacycle with the catalyst, which facilitates the activation of a specific C-H bond on the phenol-derived substrate. This application note will provide a detailed overview of the mechanistic rationale, experimental protocols, and practical considerations for employing 2-(pyrimidin-5-yl)phenol in C-H functionalization reactions.

Core Workflow: A Three-Stage Approach to Phenol Functionalization

The utilization of 2-(pyrimidin-5-yl)phenol as a temporary directing group follows a logical three-stage workflow. This process ensures the selective functionalization of the target phenol and the efficient removal of the directing group to yield the desired product.

G cluster_0 Stage 1: Attachment of Directing Group cluster_1 Stage 2: C-H Functionalization cluster_2 Stage 3: Cleavage of Directing Group Attachment Etherification: Phenol + 2-(Pyrimidin-5-yl)phenol Derivative Functionalization Transition Metal-Catalyzed Reaction (e.g., Arylation, Olefination) Attachment->Functionalization Substrate Ready Cleavage Ether Cleavage: Release of Functionalized Phenol Functionalization->Cleavage Product Formed

Figure 1: General workflow for C-H functionalization using 2-(pyrimidin-5-yl)phenol.

Part 1: Synthesis and Attachment of the Directing Group

While 2-(pyrimidin-5-yl)phenol is commercially available, understanding its synthesis provides valuable context. It can be prepared through standard cross-coupling methodologies. The crucial step for its application is the attachment to the phenolic substrate of interest, which is typically achieved through a Williamson ether synthesis or related etherification protocols.

Protocol 1: Attachment of 2-(Pyrimidin-5-yl)phenol to a Phenol Substrate

This protocol describes a general method for the etherification of a phenol with a suitable derivative of 2-(pyrimidin-5-yl)phenol, such as 5-bromo-2-phenoxypyrimidine.

Materials:

  • Phenol substrate (1.0 equiv)

  • 5-Bromo-2-methoxypyrimidine (or a similar activated pyrimidine) (1.1 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Anhydrous conditions (oven-dried glassware, inert atmosphere)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol substrate (1.0 equiv) and the chosen solvent (DMF or MeCN).

  • Add the base (K₂CO₃ or Cs₂CO₃, 2.0 equiv) to the solution and stir for 10-15 minutes at room temperature to form the phenoxide.

  • Add 5-bromo-2-methoxypyrimidine (1.1 equiv) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(pyrimidin-5-yloxy)aryl substrate.

Causality Behind Experimental Choices:

  • Base: A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide, which is necessary for the nucleophilic aromatic substitution reaction. Cesium carbonate is often more effective for less reactive phenols due to its higher solubility and the "cesium effect".

  • Solvent: Polar aprotic solvents like DMF or MeCN are used to dissolve the reactants and facilitate the SNAr reaction.

  • Inert Atmosphere: Prevents potential oxidation of the phenol and other sensitive functional groups.

Part 2: Palladium-Catalyzed ortho-C-H Arylation

With the directing group in place, the substrate is ready for C-H functionalization. The following protocol details a representative palladium-catalyzed ortho-arylation reaction.

Mechanistic Rationale

The ortho-selectivity is driven by the formation of a stable six-membered palladacycle intermediate. The nitrogen atoms of the pyrimidine ring coordinate to the palladium(II) catalyst, bringing it into proximity with the ortho-C-H bond of the phenol-derived ring. This facilitates a concerted metalation-deprotonation (CMD) pathway, leading to the formation of the key palladacycle intermediate. Subsequent oxidative addition of an aryl halide, followed by reductive elimination, furnishes the arylated product and regenerates the active palladium catalyst.

G A Pd(II) Catalyst + Substrate B Coordination A->B C C-H Activation (CMD) Formation of Palladacycle B->C ortho-C-H bond D Oxidative Addition of Ar-X C->D E Reductive Elimination D->E F Arylated Product + Pd(0) E->F G Reoxidation to Pd(II) F->G G->A Catalytic Cycle

Figure 2: Simplified catalytic cycle for Pd-catalyzed ortho-C-H arylation.

Protocol 2: ortho-C-H Arylation of a 2-(Pyrimidin-5-yloxy)aryl Substrate

Materials:

  • 2-(Pyrimidin-5-yloxy)aryl substrate (1.0 equiv)

  • Aryl iodide or bromide (1.5-2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Pivalic acid (PivOH) (optional, as an additive)

  • Toluene or 1,4-Dioxane

  • Anhydrous conditions

Procedure:

  • In an oven-dried Schlenk tube, combine the 2-(pyrimidin-5-yloxy)aryl substrate (1.0 equiv), aryl halide (1.5-2.0 equiv), Pd(OAc)₂ (5-10 mol%), and base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • If using, add pivalic acid (20-30 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent (toluene or 1,4-dioxane) via syringe.

  • Seal the tube and heat the reaction mixture to 110-130 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(OAc)₂ is a common and effective precursor for the active Pd(II) catalyst.

  • Oxidant/Base: The base is crucial for the C-H activation step and to neutralize the hydrogen halide formed during the reaction.

  • Additive: Pivalic acid can act as a proton shuttle in the CMD step, facilitating the C-H bond cleavage.

  • High Temperature: C-H activation is often the rate-limiting step and requires thermal energy to overcome the activation barrier.

Data Presentation: Representative Substrate Scope
EntryPhenol SubstrateAryl HalideProductYield (%)
1Phenol4-Iodotoluene2-(4-Methyl-[1,1'-biphenyl]-2-yl)oxy-5-bromopyrimidine85
24-Methoxyphenol4-Iodoanisole5-Bromo-2-(4,4'-dimethoxy-[1,1'-biphenyl]-2-yl)oxy-pyrimidine82
33,5-Dimethylphenol1-Iodo-3,5-dimethylbenzene5-Bromo-2-(3,3',5,5'-tetramethyl-[1,1'-biphenyl]-2-yl)oxy-pyrimidine78
4Naphthol1-Iodonaphthalene5-Bromo-2-((1,1'-binaphthalen)-2-yloxy)pyrimidine75

Note: Yields are hypothetical and for illustrative purposes.

Part 3: Cleavage of the Directing Group

The final stage is the removal of the 2-(pyrimidin-5-yl) moiety to unveil the functionalized phenol. This is typically achieved by cleavage of the ether linkage.

Protocol 3: Cleavage of the 2-(Pyrimidin-5-yloxy) Directing Group

Materials:

  • Functionalized 2-(pyrimidin-5-yloxy)aryl substrate (1.0 equiv)

  • Boron tribromide (BBr₃) (2.0-3.0 equiv) in dichloromethane (DCM)

  • Anhydrous DCM

  • Anhydrous conditions

Procedure:

  • Dissolve the functionalized substrate in anhydrous DCM in an oven-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of BBr₃ in DCM (2.0-3.0 equiv) dropwise.

  • Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.

  • Extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final functionalized phenol.

Causality Behind Experimental Choices:

  • BBr₃: A strong Lewis acid that is highly effective for the cleavage of aryl ethers.

  • Low Temperature: The reaction is highly exothermic and is initiated at low temperature to control the reaction rate and prevent side reactions.

  • Quenching: Methanol is used to quench the excess BBr₃, and water is added to hydrolyze the boron-oxygen intermediates.

Conclusion and Future Outlook

The use of 2-(pyrimidin-5-yl)phenol as a temporary directing group provides a powerful and versatile strategy for the regioselective C-H functionalization of phenols. The robust coordinating ability of the pyrimidine moiety, coupled with the straightforward attachment and cleavage of the directing group, makes this an attractive approach for the synthesis of complex phenolic compounds. This methodology is particularly valuable in the fields of drug discovery and materials science, where the precise introduction of functional groups onto an aromatic scaffold is paramount. Future research in this area may focus on expanding the scope of C-H functionalization reactions, developing more sustainable catalytic systems, and designing novel pyrimidine-based directing groups with enhanced reactivity and selectivity.

References

Application Note & Protocol: Synthesis and Application of Pyridine-Phenolic Ligands for Selective Metal Ion Detection

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of the synthesis, characterization, and application of pyridine-phenolic ligands as selective chemosensors for metal ion detection. We present detailed, field-proven protocols for the synthesis of these ligands via Schiff base condensation and Suzuki coupling, offering insights into the rationale behind experimental choices. Furthermore, we outline a complete workflow for evaluating the ligand's performance in metal ion detection, including procedures for determining selectivity, sensitivity, and the limit of detection (LOD). This document is intended to serve as a practical resource for researchers in analytical chemistry, materials science, and drug development.

Introduction: The Significance of Pyridine-Phenolic Ligands

The detection of metal ions is of paramount importance in environmental monitoring, clinical diagnostics, and pharmaceutical research. Pyridine-phenolic ligands have emerged as a versatile and highly effective class of chemosensors for this purpose.[1][2] The core structure, featuring a pyridine ring (a Lewis base) and a phenolic hydroxyl group (a proton donor), creates a pre-organized binding pocket for metal ions.[3] This N,O-chelate system can coordinate with a variety of metal ions, including biologically significant ones like Zn²⁺ and toxic heavy metals like Cd²⁺ and Co²⁺.[4][5]

The utility of these ligands lies in their ability to transduce the metal binding event into a measurable optical signal, most commonly a change in fluorescence.[6] This "turn-on" or "turn-off" fluorescent response allows for highly sensitive and selective detection of target ions.[7][8] The underlying mechanisms for this signal change are often Chelation-Enhanced Fluorescence (CHEF), where the rigidification of the molecule upon metal binding reduces non-radiative decay pathways, or the disruption of Photo-induced Electron Transfer (PET) processes.[4][7]

This guide will provide detailed protocols for two primary synthetic routes to access these powerful analytical tools and a step-by-step method for their application in metal ion sensing.

Principles of Metal Ion Detection

The efficacy of a pyridine-phenolic ligand as a chemosensor is governed by its ability to selectively bind a target metal ion and translate that binding event into a detectable signal. The lone pair of electrons on the pyridine nitrogen and the oxygen of the phenolic group are the primary coordination sites.[3]

Mechanism of Action: Chelation-Enhanced Fluorescence (CHEF)

In the unbound state, many pyridine-phenolic ligands exhibit low fluorescence due to rotational and vibrational freedoms that promote non-radiative decay of the excited state. Upon coordination with a metal ion, a rigid five- or six-membered ring is formed. This chelation restricts intramolecular rotations and vibrations, leading to a significant increase in fluorescence quantum yield—a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[7] This results in a "turn-on" sensor, where the fluorescence intensity increases proportionally with the concentration of the metal ion.

Caption: Workflow for the Suzuki-Miyaura cross-coupling synthesis.

Procedure:

  • To a Schlenk flask, add 2-bromopyridine (1.0 mmol), 2-hydroxyphenylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.

  • Under the inert atmosphere, add 15 mL of 1,4-dioxane and 5 mL of water via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 2-(2'-hydroxyphenyl)pyridine.

Ligand Characterization

The synthesized ligand must be thoroughly characterized to confirm its identity and purity.

TechniquePurposeExpected Observations
¹H NMR Structural confirmationPeaks corresponding to aromatic protons of both pyridine and phenolic rings. For Schiff bases, a characteristic imine proton (-CH=N-) singlet around 8.5-9.0 ppm.
¹³C NMR Carbon skeleton confirmationResonances for all unique carbon atoms in the molecule.
Mass Spec (HRMS) Molecular weight confirmationA molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the compound.
FT-IR Functional group identificationFor Schiff bases, a strong C=N stretch around 1600-1630 cm⁻¹. Presence of O-H stretch for the phenol.
UV-Vis Spectroscopy Electronic propertiesAbsorption bands corresponding to π-π* and n-π* transitions.
Fluorescence Spec. Emission propertiesDetermine the excitation and emission maxima and the fluorescence quantum yield.

Protocol for Metal Ion Detection

This protocol outlines the steps to evaluate the synthesized ligand as a fluorescent chemosensor for a target metal ion (e.g., Zn²⁺).

Materials and Reagents:

  • Stock solution of the synthesized ligand (1.0 mM in DMSO or appropriate solvent).

  • Stock solutions of various metal perchlorate or chloride salts (10.0 mM in deionized water).

  • Buffer solution (e.g., HEPES, pH 7.4).

  • Fluorometer and quartz cuvettes.

Procedure:

Step 1: Preparation of Solutions

  • Prepare a 1.0 mM stock solution of the pyridine-phenolic ligand in a suitable solvent (e.g., DMSO/water mixture).

  • Prepare 10.0 mM stock solutions of a range of metal salts (e.g., ZnCl₂, CdCl₂, CoCl₂, NiCl₂, CuCl₂, FeCl₃, MgCl₂, CaCl₂) in deionized water.

Step 2: Selectivity Study

  • In a series of cuvettes, place a solution of the ligand at a fixed concentration (e.g., 10 µM in buffered solution).

  • Record the initial fluorescence spectrum.

  • To each cuvette, add an excess (e.g., 10 equivalents) of a different metal ion stock solution.

  • Incubate for a few minutes and then record the fluorescence spectrum again.

  • Compare the fluorescence response for each metal ion to determine the selectivity of the ligand.

Step 3: Fluorescence Titration

  • To a cuvette containing the ligand solution (e.g., 10 µM in 3 mL of buffer), incrementally add small aliquots of the target metal ion stock solution (e.g., 0, 0.2, 0.4, ..., 2.0 equivalents).

  • After each addition, mix thoroughly, allow to equilibrate, and record the fluorescence emission spectrum.

  • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

Step 4: Determination of Stoichiometry (Job's Plot)

  • Prepare a series of solutions with a constant total concentration of ligand and metal ion, but with varying molar fractions of the metal ion (from 0 to 1).

  • Measure the fluorescence intensity for each solution.

  • Plot the change in fluorescence intensity against the molar fraction of the metal ion. The maximum of the plot indicates the stoichiometry of the complex (e.g., a maximum at 0.5 indicates a 1:1 binding ratio).

Step 5: Calculation of the Limit of Detection (LOD)

  • Measure the fluorescence intensity of a blank solution (ligand only) at least 10 times and calculate the standard deviation (σ).

  • Perform a fluorescence titration at very low concentrations of the target metal ion to obtain the initial slope (K) of the calibration curve (fluorescence intensity vs. [metal ion]).

  • Calculate the LOD using the formula: LOD = 3σ / K . [9][10]

Data Interpretation and Expected Results

A successful pyridine-phenolic chemosensor will exhibit high selectivity and sensitivity for the target metal ion.

ParameterExample ResultSignificance
Selectivity >10-fold fluorescence enhancement for Zn²⁺ over other common cations.Demonstrates the ligand's ability to detect the target ion in a complex mixture.
Binding Stoichiometry Job's plot maximum at 0.5.Confirms a 1:1 binding mode between the ligand and the metal ion.
Detection Limit (LOD) 50 nMIndicates the lowest concentration of the metal ion that can be reliably detected. A lower LOD signifies higher sensitivity.
Response Time < 1 minuteA rapid response is desirable for real-time monitoring applications.

Conclusion

Pyridine-phenolic ligands are a powerful and adaptable platform for the development of fluorescent chemosensors. The synthetic protocols detailed herein, based on Schiff base condensation and Suzuki coupling, provide accessible routes to these valuable compounds. By following the application protocols, researchers can systematically evaluate the performance of their synthesized ligands for the selective and sensitive detection of metal ions, paving the way for new applications in analytical science and beyond.

References

Application Note: A Comprehensive Guide to DNA Binding Studies of Polypyridyl Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Polypyridyl Complexes in DNA Interaction

Polypyridyl complexes, particularly those of ruthenium(II) and other transition metals, have garnered significant attention in medicinal chemistry due to their unique photophysical properties and their potential as therapeutic agents and DNA probes.[1][2] These complexes can interact with DNA through various binding modes, including intercalation, groove binding, and covalent interactions, which can lead to the disruption of DNA replication and transcription, ultimately inducing cell death in cancer cells.[3][4][5] The therapeutic efficacy of these compounds is often directly linked to the nature and strength of their interaction with DNA.[4] Therefore, a thorough understanding and characterization of these DNA binding events are crucial for the rational design of new and more effective metal-based drugs.[3][6]

This application note provides a detailed guide to the common experimental techniques used to study the interaction between polypyridyl complexes and DNA. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to elucidate binding modes, determine binding affinities, and understand the structural consequences of these interactions.

Core Principles of DNA-Complex Interactions

The interaction between polypyridyl complexes and DNA can be broadly categorized into non-covalent and covalent binding.

  • Non-covalent Interactions: These are the most common interactions for many polypyridyl complexes and can be further divided into:

    • Intercalation: This involves the insertion of a planar aromatic ligand of the complex between the base pairs of the DNA double helix.[2][7] This mode of binding often leads to a significant stabilization of the DNA duplex and can cause structural distortions, such as unwinding of the helix.[2]

    • Groove Binding: The complex binds to the major or minor groove of the DNA. This interaction is typically driven by van der Waals forces, hydrogen bonding, and electrostatic interactions.[7][8] The size, shape, and charge of the complex dictate its preference for a particular groove.

    • Electrostatic Interactions: Positively charged metal complexes can interact with the negatively charged phosphate backbone of DNA.[7] This is often the initial interaction that facilitates other binding modes.

  • Covalent Binding: Some polypyridyl complexes possess labile ligands that can be displaced, allowing the metal center to coordinate directly with the DNA bases, most commonly the N7 position of guanine.[4]

Experimental Design and Workflow

A multi-faceted approach is essential for unambiguously determining the DNA binding mode of a polypyridyl complex. A typical experimental workflow involves a series of spectroscopic and hydrodynamic techniques.

G cluster_0 Initial Characterization cluster_1 Binding Affinity & Mode Screening cluster_2 Structural & Conformational Analysis cluster_3 Data Analysis & Conclusion Synthesis Synthesis & Purity of Complex UV_Vis_Initial UV-Vis Spectrum of Complex Synthesis->UV_Vis_Initial UV_Vis_Titration UV-Vis Titration with DNA UV_Vis_Initial->UV_Vis_Titration Fluorescence Fluorescence Spectroscopy (Quenching/Enhancement) UV_Vis_Titration->Fluorescence Binding_Constant Calculate Binding Constant (Kb) UV_Vis_Titration->Binding_Constant Hypochromism/ Hyperchromism EB_Displacement Ethidium Bromide Displacement Assay Fluorescence->EB_Displacement Fluorescence->Binding_Constant CD_Spectroscopy Circular Dichroism Spectroscopy EB_Displacement->CD_Spectroscopy EB_Displacement->Binding_Constant Viscosity Viscosity Measurements CD_Spectroscopy->Viscosity Binding_Mode Determine Binding Mode CD_Spectroscopy->Binding_Mode Changes in DNA Conformation Viscosity->Binding_Mode Intercalation vs. Groove Binding Binding_Constant->Binding_Mode

Figure 1: A typical experimental workflow for studying DNA-polypyridyl complex interactions.

Detailed Protocols and Methodologies

UV-Visible Absorption Spectroscopy

Principle: This technique measures the absorption of UV-visible light by the polypyridyl complex in the absence and presence of DNA.[9] Changes in the absorption spectrum of the complex upon addition of DNA can indicate an interaction.[10] Hypochromism (a decrease in absorbance) and a red shift (bathochromic shift) in the metal-to-ligand charge transfer (MLCT) band are characteristic of an intercalative binding mode, resulting from the stacking interaction between the aromatic ligand and the DNA base pairs.[11][12] Hyperchromism (an increase in absorbance) may suggest electrostatic interactions or structural changes in the DNA.[12]

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the polypyridyl complex in a suitable buffer (e.g., Tris-HCl, pH 7.2).

    • Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer. The concentration of DNA should be determined spectrophotometrically using the known molar extinction coefficient at 260 nm.[13]

    • Ensure the purity of the DNA by checking the A260/A280 ratio (should be ~1.8-1.9).

  • Titration:

    • Place a fixed concentration of the polypyridyl complex in a quartz cuvette.

    • Record the initial UV-Vis spectrum (typically from 200-600 nm).

    • Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate for 5-10 minutes before recording the spectrum.

    • Correct for the dilution effect by performing a control titration where the buffer is added instead of the DNA solution.

  • Data Analysis:

    • Plot the absorbance at the MLCT peak maximum against the DNA concentration.

    • The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by fitting the data to a suitable binding model.

Fluorescence Spectroscopy

Principle: Many polypyridyl complexes are luminescent, and their emission properties can be sensitive to their environment.[11] Interaction with DNA can lead to either an enhancement or quenching of the fluorescence intensity.[11][14] For instance, some ruthenium complexes exhibit a "light-switch" effect, where their luminescence is significantly enhanced upon intercalation into the hydrophobic environment of the DNA base pairs.[1]

4.2.1. Direct Titration

Protocol:

  • Instrumentation: Use a spectrofluorometer.

  • Titration:

    • Similar to the UV-Vis titration, place a fixed concentration of the complex in a cuvette.

    • Set the excitation wavelength at the absorption maximum of the complex and record the emission spectrum.

    • Incrementally add ct-DNA and record the emission spectrum after each addition.

4.2.2. Ethidium Bromide (EB) Displacement Assay

Principle: Ethidium bromide is a well-known DNA intercalator that exhibits a significant increase in fluorescence upon binding to DNA.[15] A polypyridyl complex that can displace the intercalated EB will cause a quenching of the EB-DNA fluorescence.[15][16] This competitive binding assay is a strong indicator of an intercalative binding mode.[17][18]

Protocol:

  • Preparation:

    • Prepare a solution of the EB-DNA complex by incubating ct-DNA with EB in a buffer.

  • Titration:

    • Record the initial fluorescence of the EB-DNA complex (Excitation ~520 nm, Emission ~600 nm).

    • Add increasing concentrations of the polypyridyl complex to the EB-DNA solution.

    • Record the fluorescence spectrum after each addition.

  • Data Analysis:

    • The quenching of fluorescence can be analyzed using the Stern-Volmer equation to determine the quenching constant.

    • The concentration of the complex that causes a 50% reduction in fluorescence (IC50) can be used to compare the binding affinities of different compounds.[16]

Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules.[19][20] DNA is a chiral molecule with a characteristic CD spectrum that is sensitive to its conformation.[21][22] Binding of a polypyridyl complex can induce significant changes in the DNA's CD spectrum, providing insights into the nature of the interaction and any resulting conformational changes.[8][22] For example, intercalation often leads to an increase in the intensity of the positive band at ~275 nm and the negative band at ~245 nm.

Protocol:

  • Sample Preparation:

    • In a CD cuvette, place a solution of ct-DNA in a suitable buffer.

    • Record the baseline CD spectrum of the DNA alone.

  • Titration:

    • Add increasing amounts of the polypyridyl complex to the DNA solution.

    • Record the CD spectrum (typically from 220-320 nm) after each addition and equilibration.

  • Interpretation:

    • Analyze the changes in the characteristic bands of B-DNA. Significant perturbations suggest a strong interaction that alters the DNA's secondary structure.

Viscosity Measurements

Principle: Viscosity is a measure of a fluid's resistance to flow and is sensitive to the length of the DNA molecule.[23][24] Intercalation lengthens the DNA double helix as base pairs are separated to accommodate the intercalating ligand, leading to a significant increase in the viscosity of the DNA solution.[25][26] In contrast, groove binding or electrostatic interactions that do not alter the DNA length have a minimal effect on viscosity.[25] Therefore, viscosity measurements provide a clear and reliable method to distinguish between intercalative and non-intercalative binding modes.[25]

Protocol:

  • Instrumentation: Use a viscometer (e.g., an Ostwald viscometer) maintained at a constant temperature.

  • Measurement:

    • Measure the flow time of the buffer and the DNA solution.

    • Prepare a series of solutions with a fixed DNA concentration and increasing concentrations of the polypyridyl complex.

    • Measure the flow time for each solution.

  • Data Analysis:

    • Calculate the relative specific viscosity (η/η₀) where η and η₀ are the viscosities of the DNA solution in the presence and absence of the complex, respectively.

    • Plot (η/η₀)^(1/3) versus the ratio of the concentration of the complex to the concentration of DNA. A steep increase in relative viscosity with increasing complex concentration is indicative of intercalation.

Data Analysis and Interpretation

The quantitative analysis of the data obtained from these experiments is crucial for a comprehensive understanding of the DNA-complex interaction.

Summary of Expected Observations for Different Binding Modes
Technique Intercalation Groove Binding Electrostatic Interaction
UV-Vis Spectroscopy Significant hypochromism and bathochromic (red) shift[11]Minor hypochromism or hyperchromism, small shiftHyperchromism, minimal shift
Fluorescence Spectroscopy Significant quenching or enhancement ("light-switch")[1]Moderate quenching or enhancementSlight quenching
EB Displacement Strong quenching of EB-DNA fluorescence[17]Weak or no quenchingNo quenching
Circular Dichroism Significant changes in DNA ellipticity, indicative of conformational changes[8]Minor changes in the DNA CD spectrumMinimal to no change in the DNA CD spectrum
Viscosity Significant increase in relative viscosity[25]Little to no change in relative viscosity[25]Little to no change in relative viscosity
Calculating the Binding Constant (Kb)

The intrinsic binding constant, Kb, which quantifies the affinity of the complex for DNA, can be determined from UV-Vis absorption titration data using the following equation:

[DNA]/(εa - εf) = [DNA]/(εb - εf) + 1/(Kb(εb - εf))

Where:

  • [DNA] is the concentration of DNA.

  • εa is the apparent extinction coefficient (Aobs/[Complex]).

  • εf is the extinction coefficient of the free complex.

  • εb is the extinction coefficient of the complex when fully bound to DNA.

A plot of [DNA]/(εa - εf) versus [DNA] gives a straight line with a slope of 1/(εb - εf) and a y-intercept of 1/(Kb(εb - εf)). Kb is the ratio of the slope to the intercept. Binding constants for polypyridyl complexes with DNA are typically in the range of 104 to 106 M-1.[5][27]

Visualizing Binding Modes

G cluster_0 DNA Double Helix cluster_1 Binding Modes DNA DNA Intercalation Intercalation (Planar ligand inserts between base pairs) DNA->Intercalation Lengthens & unwinds DNA Groove_Binding Groove Binding (Complex binds in major/minor groove) DNA->Groove_Binding Minimal structural change Electrostatic Electrostatic (Cationic complex attracts to phosphate backbone) DNA->Electrostatic Initial, non-specific contact

Figure 2: Schematic representation of the primary non-covalent DNA binding modes of polypyridyl complexes.

Conclusion

The study of DNA binding by polypyridyl complexes is a critical aspect of modern medicinal inorganic chemistry. A comprehensive characterization of these interactions requires a combination of spectroscopic and hydrodynamic techniques. By systematically applying the protocols outlined in this application note, researchers can elucidate the binding mode, determine the binding affinity, and understand the structural consequences of the interaction. This knowledge is paramount for the structure-activity relationship studies that guide the development of novel polypyridyl complexes as targeted therapeutic agents and sensitive diagnostic probes.

References

Troubleshooting & Optimization

improving the yield and purity of 2-(pyridin-2-yl)phenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(pyridin-2-yl)phenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this valuable biaryl compound. This compound is a critical bidentate ligand in catalysis and a key building block in pharmaceuticals and functional materials.[1] However, its synthesis is often plagued by issues of low yield and difficult purification.

This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. We will explore common synthetic routes, troubleshoot frequent problems, and offer optimized protocols to enhance both the yield and purity of your target molecule.

Core Synthetic Strategies: An Overview

The construction of the C-C bond between the pyridine and phenol rings can be approached through several established methods. The choice of strategy often depends on the available starting materials, functional group tolerance, and scalability requirements.

  • Suzuki-Miyaura Cross-Coupling: The most prevalent method, involving the palladium-catalyzed reaction of a pyridyl-boron species with a protected halo-phenol, or vice-versa.[2][3] While powerful, this route is notoriously sensitive to reaction conditions, especially when dealing with 2-substituted pyridines.[4]

  • Directed ortho-Metalation (DoM): A highly regioselective strategy where a directing group on the phenol (e.g., carbamate) facilitates deprotonation at the C2 position by a strong base (e.g., alkyllithium), followed by quenching with a pyridine-based electrophile.[5][6]

  • Ullmann Condensation: A classic copper-catalyzed reaction, typically coupling a 2-halopyridine with a phenol.[7][8] Modern iterations have improved yields and reduced the harshness of reaction conditions.[9]

  • Grignard Reactions: Involves the coupling of a pyridyl Grignard reagent with a protected halo-phenol or the inverse combination.[10][11]

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific experimental failures.

Scenario 1: Low or No Product Yield
Q1: My Suzuki-Miyaura coupling of 2-bromophenol (protected) and 2-pyridylboronic acid is failing. I see only starting materials. What's the primary suspect?

A1: The primary suspect is the instability and poor reactivity of the 2-pyridylboronic acid. This is a well-documented issue often termed the "2-Pyridyl Problem".[4] The nitrogen atom can interfere with the catalyst and the boronic acid is prone to protodeborylation (loss of the boron moiety).

Causality & Recommended Actions:

  • Boron Reagent Choice: 2-Pyridylboronic acids are often unstable. Switch to a more robust boron source.

    • Pinacol Esters (Bpin): More stable than the corresponding boronic acids.

    • MIDA Boronates: Offer exceptional stability and are increasingly used for challenging couplings.

    • Lithium Triisopropyl 2-Pyridylboronates: These have been shown to be effective nucleophiles in challenging Suzuki reactions.[12]

  • Catalyst & Ligand System: Standard catalysts like Pd(PPh₃)₄ may be insufficient. The key is to use a catalyst system that promotes the challenging oxidative addition and reductive elimination steps.

    • Electron-Rich, Bulky Ligands: Use ligands from the Buchwald family (e.g., SPhos, XPhos) or other trialkylphosphines.[13][14] These ligands stabilize the palladium center and accelerate the catalytic cycle. A pre-catalyst like XPhos Pd G4 can be highly effective.[14]

  • Base Selection: The choice of base is critical and can influence both yield and side reactions.

    • Start with a moderately strong inorganic base like K₂CO₃ or K₃PO₄.[15]

    • If protodeborylation is suspected, a milder base like KF may be beneficial.[12][16]

  • Oxygen Exclusion: Rigorous exclusion of oxygen is paramount. Palladium catalysts, particularly in the Pd(0) state, are sensitive to oxidation, which deactivates them. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen). Homocoupling of the boronic acid is a common side reaction exacerbated by the presence of oxygen.[17]

Q2: My Directed ortho-Metalation (DoM) reaction is giving a low yield after quenching with the electrophile. What went wrong?

A2: Low yields in DoM reactions typically stem from incomplete metalation (deprotonation) or issues during the electrophilic quench. The stability of the generated aryllithium is also a critical factor.

Causality & Recommended Actions:

  • Choice of Base & Additives: The base must be strong enough to deprotonate the aromatic ring ortho to the directing metalation group (DMG).[6]

    • n-BuLi is common, but for less acidic protons, s-BuLi or t-BuLi are more effective.[18]

    • The addition of TMEDA (N,N,N',N'-tetramethylethylenediamine) is often crucial. It breaks up alkyllithium aggregates, increasing the basicity and accelerating the metalation.[18]

  • Temperature Control: These reactions are performed at low temperatures (typically -78 °C) to prevent side reactions. If the temperature rises, the ortho-lithiated intermediate can undergo an "anionic Fries rearrangement," especially with carbamate DMGs, leading to undesired byproducts.[19]

  • DMG Efficacy: Ensure you are using a strong directing group. The O-carbamate group (-OCONR₂) is one of the most powerful DMGs available.[6][19]

  • Electrophile Reactivity: If using a 2-halopyridine as the electrophile, ensure it is reactive enough. 2-Iodo- or 2-bromopyridine are generally more reactive than 2-chloropyridine.

Scenario 2: Poor Product Purity & Byproduct Formation
Q3: My final product from a Suzuki coupling is contaminated with a significant amount of a symmetrical biaryl byproduct. How do I prevent this?

A3: This byproduct is from the homocoupling of your boronic acid reagent.[17] This is a common side reaction, especially in palladium-catalyzed processes.

Causality & Recommended Actions:

  • Minimize Oxygen: As mentioned, oxygen promotes homocoupling. Improve your degassing procedure (e.g., use multiple freeze-pump-thaw cycles for solvents) and maintain a strict inert atmosphere.[17]

  • Control Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes favor side reactions. Use a catalyst loading in the range of 1-3 mol %.

  • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid derivative. Using a large excess can drive homocoupling.[12]

  • Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate side reactions.

Q4: My crude product contains significant amounts of dehalogenated starting material. What causes this and how can it be fixed?

A4: Dehalogenation is a side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom.[17]

Causality & Recommended Actions:

  • Source of Hydride: The hydride can come from solvents (especially alcohols), the base, or other reagents.

  • Base Choice: Some bases are more prone to participating in side reactions. If using an alkoxide base, consider switching to a carbonate or phosphate.

  • Solvent System: While aqueous co-solvents are common, ensure they are properly degassed.[15] Sometimes switching to a purely anhydrous system (e.g., toluene, dioxane) with a suitable base can mitigate this issue.

  • Ligand Choice: The ligand can influence the relative rates of reductive elimination (desired) versus side reactions. Experimenting with a different class of ligands may be beneficial.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is best for a multi-gram scale-up?

A: For scale-up, the Suzuki-Miyaura coupling is often preferred due to its generally milder conditions compared to DoM (which requires cryogenic temperatures and pyrophoric reagents) and Ullmann reactions (which can require very high temperatures).[3] However, the process must be rigorously optimized on a small scale first to address the "2-pyridyl problem" and ensure robustness. A refined two-step process involving Suzuki coupling followed by demethylation and a facile acid/base extraction for purification has been reported as effective for producing high-purity material.[20]

Q: How do I effectively purify this compound? The compound seems to streak on my silica gel column.

A: this compound is amphoteric, containing both a basic pyridine nitrogen and an acidic phenolic hydroxyl group.[20] This dual nature causes strong interactions with the acidic silica gel, leading to poor chromatography.

  • Acid/Base Extraction: This is the most effective purification strategy.[20]

    • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with an aqueous acid solution (e.g., 1M HCl). The basic pyridine nitrogen will be protonated, pulling the product into the aqueous layer and leaving non-basic impurities behind.

    • Wash the aqueous layer with an organic solvent to remove any trapped neutral impurities.

    • Basify the aqueous layer with a strong base (e.g., 2M NaOH) to a pH > 10. This deprotonates the phenol and neutralizes the pyridine.

    • Extract the neutral product back into an organic solvent.

    • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

  • Column Chromatography (if necessary): If chromatography is unavoidable, consider deactivating the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine (typically 1% v/v) in the eluent.

Q: Can I use C-H activation to synthesize this molecule?

A: Yes, modern methods utilizing palladium-catalyzed, pyridine-directed C-H hydroxylation of 2-phenylpyridine have been developed.[21] These methods are elegant and atom-economical, using oxidants like tert-butyl hydroperoxide (TBHP) or even molecular oxygen. While powerful, they often require specialized catalysts and careful optimization and may not be as readily accessible as traditional cross-coupling methods for all labs.

Visualization & Data

Troubleshooting Workflow for Suzuki-Miyaura Coupling

The following diagram outlines a logical decision-making process for troubleshooting a failed Suzuki-Miyaura reaction for this compound synthesis.

Suzuki_Troubleshooting start_node start_node check_node check_node action_node action_node result_node result_node fail_node fail_node start Reaction Failed: Low/No Yield check_reagents 1. Verify Reagents - Purity of Halide? - Boron Source Quality? - Solvent Anhydrous/Degassed? start->check_reagents Start Here check_setup 2. Check Setup - Fully Inert Atmosphere? - No Air Leaks? - Effective Stirring? check_reagents->check_setup Reagents OK success Success! check_reagents->success Impurity Found & Fixed change_catalyst 3. Change Catalyst System - Use Bulky Ligand (XPhos, SPhos) - Use Pre-catalyst (e.g., G4) check_setup->change_catalyst Setup OK check_setup->success Leak Found & Fixed change_conditions 4. Vary Conditions - Change Base (K₂CO₃, K₃PO₄, KF) - Change Solvent (Dioxane, Toluene, DMF) - Adjust Temperature change_catalyst->change_conditions Still Fails change_catalyst->success Yield Improves change_boron 5. Change Boron Source - Switch to B(pin) or MIDA - Prepare Li-boronate change_conditions->change_boron Still Fails change_conditions->success Yield Improves change_boron->success Yield Improves consider_alt Consider Alt. Route (DoM, Ullmann) change_boron->consider_alt Still Fails

Caption: A decision tree for troubleshooting failed Suzuki-Miyaura couplings.

Comparative Data for Suzuki-Miyaura Conditions

The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles, which can serve as a starting point for optimization.

Aryl Halide PartnerPyridyl-Boron SourceCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
4-BromoanisoleLi-triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.0)Ligand 1 (3.0)KF (3.0)Dioxane10074[12]
5-BromopyrimidineLi-triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.0)Ligand 1 (3.0)KF (3.0)Dioxane10091[12]
4-BromoanisolePhenylboronic acidPd-bpydc-Nd (1.0)-K₂CO₃ (2.0)DMF/H₂O60>95[15]
Aryl ChloridePhenylboronic acidPd(OAc)₂ (2.0)SPhos (4.0)K₃PO₄ (2.0)Toluene/H₂O10090-98[2]

Optimized Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling using a Buchwald Pre-catalyst

This protocol is adapted from general procedures for challenging Suzuki couplings and is a robust starting point.[14][22]

Reagents:

  • 2-Bromoanisole (1.0 equiv)

  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.2 equiv)

  • XPhos Pd G4 (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • Setup: To an oven-dried Schlenk flask, add the 2-bromoanisole, 2-pyridyl boronic ester (pinacol), potassium phosphate, and the XPhos Pd G4 catalyst.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The solvent should be degassed by bubbling argon through it for at least 30 minutes prior to use.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup (Demethylation & Purification):

    • Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • To the crude 2-(2-methoxyphenyl)pyridine, add dichloromethane (DCM) followed by slow, dropwise addition of BBr₃ (1.5 equiv) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Carefully quench the reaction by slowly adding methanol, followed by water.

    • Proceed with the acid/base extraction as described in the FAQ section to isolate the pure this compound.

Protocol 2: Directed ortho-Metalation (DoM) of an O-Aryl Carbamate

This protocol is based on established DoM strategies for the synthesis of substituted phenols.[6][23]

Reagents:

  • O-Phenyl N,N-diethylcarbamate (1.0 equiv)

  • sec-Butyllithium (s-BuLi) (1.1 equiv, ~1.4 M in cyclohexane)

  • TMEDA (1.2 equiv), freshly distilled

  • 2-Bromopyridine (1.2 equiv), freshly distilled

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a thermometer, argon inlet, and dropping funnel, add the O-phenyl N,N-diethylcarbamate and anhydrous THF.

  • Metalation: Cool the solution to -78 °C (acetone/dry ice bath). Add the TMEDA, followed by the slow, dropwise addition of s-BuLi over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Electrophilic Quench: Add the 2-bromopyridine dropwise to the lithiated intermediate at -78 °C. Stir at this temperature for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Workup (Carbamate Hydrolysis & Purification):

    • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • The crude product (the carbamate-protected phenol) is then hydrolyzed by refluxing in a mixture of ethanol and aqueous NaOH (5M) for 12 hours.

    • After cooling, neutralize the mixture and proceed with the acid/base extraction as described in the FAQ section to isolate the pure this compound.

References

Technical Support Center: Stability of 2-(pyridin-2-yl)phenol in Aqueous Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(pyridin-2-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in aqueous environments. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your results.

I. Core Concepts: Understanding the Instability of this compound

This compound is a versatile bicyclic aromatic compound widely used as a ligand in coordination chemistry and as a building block in the synthesis of pharmaceuticals and functional materials.[1] Its structure, containing both a phenolic hydroxyl group and a pyridine ring, imparts specific chemical properties that can also be sources of instability under aqueous conditions.

The primary stability concerns for this compound in aqueous solutions revolve around its susceptibility to:

  • Oxidation: The phenol moiety is susceptible to oxidation, which can be accelerated by factors such as pH, temperature, presence of metal ions, and exposure to light and air.

  • pH-Dependent Degradation: The compound's stability can be significantly influenced by the pH of the aqueous medium. Both highly acidic and alkaline conditions can promote degradation.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to the degradation of the compound.[2]

Understanding these core vulnerabilities is the first step in designing robust experimental protocols and troubleshooting unexpected outcomes.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound in aqueous solutions.

Q1: My this compound solution is changing color (e.g., turning yellow or brown). What is causing this?

A1: Color change in a this compound solution is a common indicator of degradation, most likely due to oxidation. The phenolic ring is susceptible to oxidation, which can lead to the formation of colored quinone-type byproducts. This process can be accelerated by:

  • Exposure to Air (Oxygen): Dissolved oxygen in the aqueous solution can contribute to oxidation.

  • Presence of Metal Ions: Trace metal ion contaminants can catalyze the oxidation process.

  • Elevated pH: Higher pH can increase the rate of oxidation of phenols.

  • Light Exposure: Photochemical reactions can generate reactive oxygen species that promote oxidation.

To mitigate this, it is recommended to prepare fresh solutions, use deoxygenated solvents, and protect the solution from light.

Q2: I am observing poor solubility of this compound in my aqueous buffer. How can I improve this?

A2: While this compound has some water solubility, it can be limited, especially at higher concentrations.[3] Several strategies can be employed to improve its solubility:

  • pH Adjustment: The pyridine nitrogen can be protonated at lower pH, forming a more soluble salt.[2] Carefully adjusting the pH of your buffer to a slightly acidic range may enhance solubility. However, be mindful of the compound's stability at different pH values.

  • Co-solvents: Adding a small percentage (e.g., 1-5% v/v) of a water-miscible organic co-solvent like DMSO, DMF, or ethanol can significantly increase solubility.[3] It is crucial to ensure the chosen co-solvent is compatible with your experimental system.

  • Temperature: Gently warming the solution can sometimes improve solubility, but this should be done with caution as elevated temperatures can also accelerate degradation.[3]

Q3: I am seeing inconsistent results in my experiments (e.g., varying reaction yields, fluctuating analytical signals). Could this be related to the stability of this compound?

A3: Yes, inconsistent results are a hallmark of compound instability. If the concentration of your active this compound is changing over the course of your experiment due to degradation, it will directly impact the outcome. To troubleshoot this, consider the following:

  • Time-Course Study: Analyze the concentration of your this compound solution over time using a suitable analytical method (e.g., HPLC-UV) to determine its stability under your specific experimental conditions.

  • Control Experiments: Run control experiments where the compound is incubated in the reaction buffer without other reagents to isolate the effect of the aqueous environment on its stability.

  • Freshly Prepared Solutions: Always use freshly prepared solutions of this compound for your experiments to minimize the impact of degradation over time.

III. Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting specific problems encountered during experiments with this compound in aqueous solutions.

Problem 1: Rapid Degradation of this compound in Solution
Possible Causes Solutions & Rationale
Oxidative Degradation Use Deoxygenated Solvents: Purge your aqueous buffer with an inert gas (e.g., nitrogen or argon) before dissolving the compound to remove dissolved oxygen. Add Antioxidants: In some applications, the addition of a small amount of an antioxidant, such as sodium sulfite or ascorbic acid, may help to prevent oxidation. However, ensure the antioxidant does not interfere with your experiment. Work in an Inert Atmosphere: For highly sensitive experiments, prepare and handle solutions in a glove box under an inert atmosphere.
Photodegradation Protect from Light: Store stock solutions and conduct experiments in amber vials or wrap containers with aluminum foil to protect them from light.[2] Avoid exposure to direct sunlight or strong artificial light.
Unfavorable pH Optimize Buffer pH: Determine the optimal pH for stability by conducting a pH-rate profile study. Generally, a neutral to slightly acidic pH is preferable for phenols.[4] Avoid highly alkaline conditions.
Elevated Temperature Control Temperature: Store solutions at recommended temperatures (e.g., 2-8°C) and avoid prolonged exposure to elevated temperatures during experiments unless required by the protocol.[1]
Contamination with Metal Ions Use High-Purity Water and Reagents: Use high-purity water (e.g., Milli-Q or equivalent) and analytical grade reagents to minimize metal ion contamination. Consider a Chelating Agent: In some cases, adding a small amount of a chelating agent like EDTA can sequester metal ions and prevent them from catalyzing oxidation. Compatibility with the experimental system must be verified.
Problem 2: Inconsistent Analytical Results (e.g., HPLC, UV-Vis)
Possible Causes Solutions & Rationale
On-Column Degradation Optimize Mobile Phase: Ensure the mobile phase pH is within the stability range of this compound. Reduce Run Time: Use a shorter chromatographic method if possible to minimize the time the compound spends on the column.
Formation of Degradation Products Use a Stability-Indicating Method: Develop and validate an HPLC method that can separate the parent compound from its potential degradation products.[5] This will allow you to accurately quantify the amount of intact this compound.
Changes in Spectroscopic Profile Monitor UV-Vis Spectrum: Regularly check the UV-Vis absorption spectrum of your solution. The appearance of new peaks or shifts in existing peaks can indicate degradation.[3]

IV. Experimental Protocols

This section provides detailed step-by-step methodologies for key experiments related to assessing the stability of this compound.

Protocol 1: Preparation and Storage of a Standard Aqueous Solution

This protocol describes the preparation of a standard aqueous solution of this compound with considerations for maintaining its stability.

Materials:

  • This compound (high purity)

  • High-purity water (e.g., Milli-Q), deoxygenated

  • Appropriate buffer salts (e.g., phosphate, acetate)

  • pH meter

  • Volumetric flasks

  • Amber vials

  • Inert gas (nitrogen or argon)

Procedure:

  • Deoxygenate Water: Purge high-purity water with an inert gas for at least 30 minutes to remove dissolved oxygen.

  • Prepare Buffer: Prepare the desired buffer solution using the deoxygenated water. Adjust the pH to the desired value (typically neutral to slightly acidic).

  • Prepare Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a small amount of a compatible co-solvent (e.g., DMSO) if necessary, before diluting with the deoxygenated buffer to the final volume in a volumetric flask.

  • Storage: Store the solution in a tightly sealed amber vial at 2-8°C.[1] For long-term storage, consider aliquoting and freezing at -20°C or below, but perform freeze-thaw stability studies to ensure this does not affect the compound.

  • Fresh is Best: Whenever possible, prepare fresh solutions for each experiment to ensure the highest accuracy.

Protocol 2: Kinetic Study of this compound Degradation by HPLC

This protocol outlines a method to determine the degradation kinetics of this compound under specific aqueous conditions.

Materials:

  • Prepared aqueous solution of this compound

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., acetonitrile/water gradient with a suitable buffer)

  • Temperature-controlled incubator or water bath

Procedure:

  • Method Development: Develop an isocratic or gradient HPLC method that provides good separation of the this compound peak from any potential degradation products and solvent front.

  • Incubation: Place the aqueous solution of this compound in a temperature-controlled environment under the desired conditions (e.g., specific pH, temperature, light exposure).

  • Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Analysis: Immediately analyze the aliquot by HPLC.

  • Data Analysis: Plot the peak area of this compound as a function of time. Determine the degradation rate constant by fitting the data to an appropriate kinetic model (e.g., first-order decay).

V. Visualizations

Degradation Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound.

G start Instability Observed (e.g., color change, inconsistent results) check_oxidation Investigate Oxidation start->check_oxidation check_ph Evaluate pH Effects start->check_ph check_light Assess Photostability start->check_light use_deoxygenated Use Deoxygenated Solvents Add Antioxidants check_oxidation->use_deoxygenated Yes optimize_ph Optimize Buffer pH (Neutral to Slightly Acidic) check_ph->optimize_ph Yes protect_light Protect from Light (Amber Vials) check_light->protect_light Yes inert_atmosphere Work Under Inert Atmosphere use_deoxygenated->inert_atmosphere If severe solution Problem Resolved use_deoxygenated->solution inert_atmosphere->solution protect_light->solution optimize_ph->solution

Caption: A workflow for troubleshooting stability issues.

Potential Degradation Pathways

This diagram illustrates potential degradation pathways for this compound in aqueous solutions.

G parent This compound oxidized Oxidized Products (e.g., Quinones) parent->oxidized [O], Metal Ions, Light photodegraded Photodegradation Products parent->photodegraded hν (UV light) hydrolyzed Hydrolysis Products parent->hydrolyzed H₂O (Acid/Base Catalyzed)

References

Technical Support Center: Purification of 2-(Pyridin-2-yl)phenol via Acid-Base Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(pyridin-2-yl)phenol. This document provides a comprehensive, experience-driven approach to using acid-base extraction for this specific application. It is designed for researchers, chemists, and process development professionals who require a high degree of purity for their downstream applications.

Part 1: The Scientific Foundation

Before initiating any protocol, it is critical to understand the underlying chemical principles. This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. This duality is the key to its successful separation from non-amphoteric impurities.

  • The Acidic Moiety: The phenolic hydroxyl (-OH) group is weakly acidic.

  • The Basic Moiety: The nitrogen atom in the pyridine ring is basic.

The purification strategy hinges on selectively protonating or deprotonating these sites to shuttle the molecule between an organic phase and an aqueous phase, leaving neutral impurities behind. The efficiency of this process is governed by the compound's pKa values.

A critical aspect of designing an effective acid-base extraction protocol is understanding the pKa values of the molecule. For this compound, these are:

  • pKa1 (Pyridinium ion): 4.19 This represents the acidity of the protonated pyridine ring.

  • pKa2 (Phenolic proton): 10.64 This is the acidity of the hydroxyl group.[1]

This means:

  • At a pH < 2 , the pyridine nitrogen will be fully protonated (form a salt), making the molecule water-soluble.

  • At a pH > 12.5 , the phenolic proton will be fully removed (form a phenoxide salt), also rendering the molecule water-soluble.

  • Between a pH of ~6 to ~8.5 , the molecule will be in its neutral form and thus, preferentially soluble in an organic solvent.

Part 2: The Core Protocol & Workflow

This section details the standard, step-by-step procedure for the purification. It assumes you are starting with a crude mixture dissolved in an organic solvent, containing your target compound along with neutral impurities.

Recommended Reagents & Equipment
Reagent / EquipmentSpecificationPurpose
Crude MixtureDissolved in Diethyl EtherStarting material
Hydrochloric Acid (HCl)2 M Aqueous SolutionAcid wash to protonate the pyridine
Sodium Hydroxide (NaOH)2 M Aqueous SolutionBase wash to deprotonate the phenol
Diethyl Ether (Et₂O)AnhydrousOrganic solvent
BrineSaturated NaCl(aq)To break emulsions and remove water
Sodium Sulfate (Na₂SO₄)AnhydrousDrying agent for the organic layer
Separatory FunnelAppropriate VolumeFor performing the extractions
pH Paper or MeterTo monitor the pH of aqueous layers
Rotary EvaporatorTo remove the organic solvent
Step-by-Step Experimental Protocol
  • Initial Dissolution: Dissolve the crude solid mixture containing this compound in diethyl ether (~20-30 mL per gram of crude material). Ensure complete dissolution. Transfer the solution to a separatory funnel.

  • Removal of Basic Impurities (Optional but Recommended):

    • Add an equal volume of 2 M HCl to the separatory funnel.

    • Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 30-60 seconds.

    • Allow the layers to separate. The top layer is the organic phase, and the bottom is the aqueous phase.

    • Drain the lower aqueous layer (which now contains your protonated product and any other basic impurities) into a clean flask labeled "Aqueous Fraction 1".

    • Keep the organic layer (containing neutral and acidic impurities) in the funnel.

  • Isolating the Product from Neutral Impurities:

    • To the separatory funnel containing the organic layer from the previous step, add a fresh portion of diethyl ether.

    • Now, add 2 M NaOH solution to the "Aqueous Fraction 1" flask until the pH is > 12.5. This deprotonates the phenol and neutralizes the pyridinium salt, returning the molecule to a neutral state that is soluble in the organic phase.

    • Transfer this basified aqueous solution back to the separatory funnel.

    • Shake vigorously, venting frequently. The neutral this compound will move into the organic layer, leaving any water-soluble salts behind.

    • Drain and discard the lower aqueous layer. The organic layer now contains your purified product and any neutral impurities.

  • Final Wash and Drying:

    • Wash the organic layer in the separatory funnel with an equal volume of brine. This helps to remove residual water and break any minor emulsions.[2]

    • Drain the lower brine layer and transfer the organic layer to a clean Erlenmeyer flask.

    • Add anhydrous sodium sulfate (Na₂SO₄) to the organic solution until the drying agent no longer clumps together. Swirl the flask for several minutes.

    • Filter the solution to remove the drying agent.

  • Solvent Removal:

    • Remove the diethyl ether using a rotary evaporator to yield the purified this compound.

Workflow Diagram

G cluster_0 Initial State cluster_1 Acid Extraction cluster_2 Product Recovery cluster_3 Final Workup Crude Crude Mixture in Ether (Product + Neutral Impurities) AddHCl Add 2M HCl Crude->AddHCl Shake1 Shake & Separate AddHCl->Shake1 Organic1 Organic Layer (Neutral Impurities) Shake1->Organic1 Contains Neutral Impurities Aqueous1 Aqueous Layer 1 (pH < 2) (Protonated Product) Shake1->Aqueous1 Contains Product Shake2 Shake & Separate AddNaOH Add 2M NaOH to Aqueous 1 until pH > 12.5 Aqueous1->AddNaOH AddEther Add Fresh Ether AddNaOH->AddEther AddEther->Shake2 Aqueous2 Aqueous Layer 2 (Discard) Shake2->Aqueous2 Organic2 Organic Layer (Neutral Product) Shake2->Organic2 Wash Wash with Brine Organic2->Wash Dry Dry with Na2SO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Pure Pure this compound Evaporate->Pure

References

Technical Support Center: Managing Protodeboronation of 2-Pyridyl Boron Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing 2-pyridyl boron reagents. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the stability and reactivity of these critical building blocks. 2-Pyridyl motifs are ubiquitous in pharmaceuticals, agrochemicals, and functional materials, making their synthesis via cross-coupling reactions a cornerstone of modern chemistry.[1][2] However, the inherent instability of 2-pyridyl boron reagents, particularly their propensity for protodeboronation, presents a significant and often frustrating hurdle.[2][3][4]

This document provides a framework for understanding the root causes of these challenges and offers field-proven strategies for overcoming them. We will move from quick-answer FAQs to deep mechanistic discussions, troubleshooting workflows, and detailed experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it such a problem for 2-pyridyl boron reagents?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the organoboron reagent is cleaved and replaced with a carbon-hydrogen bond.[5] In the context of a Suzuki-Miyaura coupling, this means your 2-pyridyl boron reagent reverts to simple pyridine, consuming your starting material and preventing the formation of the desired product. 2-Pyridylboronic acids are exceptionally susceptible to this process due to a unique, rapid decomposition pathway involving a zwitterionic intermediate that forms under neutral pH conditions.[5][6][7] This pathway is often much faster than the desired cross-coupling reaction, leading to low or no yield.[4][8]

Q2: My Suzuki-Miyaura coupling with 2-pyridylboronic acid failed, and I mostly recovered my aryl halide. What's the most likely cause?

A2: The most probable cause is the complete decomposition of your 2-pyridylboronic acid via protodeboronation before it could participate in the catalytic cycle. The conditions typically used for Suzuki-Miyaura couplings (aqueous base, heat) can rapidly degrade unstable boronic acids.[6][9] You should confirm this by checking for the presence of pyridine as a byproduct in your crude reaction mixture.

Q3: Is there a "best" type of 2-pyridyl boron reagent to use to avoid this problem?

A3: Yes. Moving from the free boronic acid to a more stable derivative is the single most effective strategy. N-methyliminodiacetic acid (MIDA) boronates are considered the gold standard for stabilizing sensitive boronic acids, including 2-pyridyl systems.[1][9][10] They are typically air-stable, crystalline solids that participate in the reaction via a "slow-release" mechanism, keeping the concentration of the unstable free boronic acid to a minimum.[5][11] Boronic pinacol esters and potassium trifluoroborates also offer significantly improved stability over the free acid.[9][12]

Q4: Can I just add a large excess of the 2-pyridylboronic acid to compensate for the decomposition?

A4: While adding a slight excess (e.g., 1.2-1.5 equivalents) is standard practice, using a large excess to brute-force the reaction is inefficient and problematic. It complicates purification due to the formation of large amounts of pyridine and other boron-containing byproducts. A more scientifically sound and cost-effective approach is to address the root cause of the instability by switching to a stabilized boron reagent or carefully optimizing the reaction conditions.

Q5: I've heard that pH is critical. Is it better to use strongly basic or acidic conditions?

A5: This is a nuanced issue. The unique, rapid protodeboronation mechanism for 2-pyridylboronic acid is fastest at neutral pH. Therefore, adding either acid or a strong base can paradoxically slow down this specific zwitterionic decomposition pathway by shifting the equilibrium.[5][6][13] However, strongly basic conditions can promote other, slower base-catalyzed protodeboronation mechanisms common to all boronic acids.[6][14] The optimal strategy often involves using a moderately weak base (e.g., K₃PO₄) and a stabilized boron reagent that doesn't require forcing conditions.[9][15]

Section 2: The Science Behind the Instability

To effectively manage protodeboronation, it is crucial to understand the underlying mechanism that makes 2-pyridylboronic acids so uniquely unstable. Unlike simple arylboronic acids, which primarily decompose via slower acid- or base-catalyzed pathways, 2-pyridylboronic acid can form a zwitterionic species in solution.[5][7] This zwitterion undergoes a rapid, unimolecular fragmentation of the C-B bond, making it highly prone to decomposition, especially at or near neutral pH where the zwitterion concentration is highest.[6][13][16]

G Start 2-Pyridylboronic Acid (Neutral Form) Zwitterion Zwitterionic Intermediate (Protonated Pyridine, Boronate Anion) Start->Zwitterion Equilibrium at neutral pH Acid_Form Protonated Pyridine (Acidic Conditions) Start->Acid_Form + H+ Base_Form Pyridyl Boronate (Basic Conditions) Start->Base_Form + OH- Products Pyridine + B(OH)3 Zwitterion->Products Rapid, Unimolecular C-B Bond Fragmentation Acid_Form->Start - H+ Base_Form->Start - OH-

Caption: Mechanism of zwitterion-mediated protodeboronation.

This pH-rate profile explains why simply running the reaction under "neutral" conditions is often the worst choice. The key to success is to either avoid the formation of the free boronic acid altogether or to operate in a pH regime that minimizes the concentration of the reactive zwitterionic intermediate.

Section 3: Troubleshooting Guide: A Workflow for Success

When a reaction involving a 2-pyridyl boron reagent yields suboptimal results, a systematic approach is necessary. The following workflow guides you through the most common failure modes and their solutions.

Troubleshooting_Workflow Start Reaction Failure: Low Yield or No Product Check_Byproduct Analyze Crude Reaction: Is Pyridine the Main Byproduct? Start->Check_Byproduct Protodeboronation Primary Cause: Protodeboronation Check_Byproduct->Protodeboronation Yes Other_Issues Possible Cause: Catalyst Inactivity, Poor Solubility, etc. Check_Byproduct->Other_Issues No Switch_Reagent SOLUTION 1 (Best): Switch to a Stabilized Boron Reagent Protodeboronation->Switch_Reagent Optimize_Conditions SOLUTION 2: Optimize Reaction Conditions (For Existing Reagent) Protodeboronation->Optimize_Conditions MIDA Use 2-Pyridyl MIDA Boronate Switch_Reagent->MIDA Pinacol Use 2-Pyridyl Pinacol Ester Switch_Reagent->Pinacol TFB Use K-(2-Pyridyl)trifluoroborate Switch_Reagent->TFB Lower_Temp Lower Temperature (e.g., 100°C -> 70°C) Optimize_Conditions->Lower_Temp Change_Base Switch to Milder Base (e.g., K3PO4, Cs2CO3) Optimize_Conditions->Change_Base Change_Catalyst Use Highly Active Catalyst (e.g., Buchwald Precatalyst) Optimize_Conditions->Change_Catalyst Slow_Release MIDA_Reagent Stable Reservoir (2-Pyridyl MIDA Boronate) Free_BA Unstable Intermediate (Free Boronic Acid) [Low Concentration] MIDA_Reagent->Free_BA Slow Release (Hydrolysis) Pd_Cycle Fast Catalytic Cycle (Suzuki-Miyaura Coupling) Free_BA->Pd_Cycle Fast Consumption Decomposition Decomposition (Protodeboronation) Free_BA->Decomposition Minimized Pathway Product Desired Product Pd_Cycle->Product

References

Technical Support Center: Enhancing the Catalytic Activity of Copper(II) Pyridine-Diimine Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with copper(II) pyridine-diimine (PDI) catalysts. This guide is designed to provide in-depth, field-proven insights to help you overcome common experimental hurdles and systematically enhance the catalytic performance of your complexes. We will move beyond simple procedural lists to explain the causal relationships behind experimental choices, ensuring a robust and reproducible workflow.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered by researchers new to this class of catalysts.

Q1: What is the general structure of a copper(II) pyridine-diimine complex?

A: Copper(II) pyridine-diimine complexes are typically mononuclear, five-coordinate species.[1] The core structure consists of a central copper(II) ion chelated by a tridentate PDI ligand. The PDI ligand binds to the copper through the nitrogen atoms of the central pyridine ring and the two imine groups. The remaining coordination sites on the copper are occupied by other ligands, often halides (like Br⁻ or Cl⁻) derived from the copper salt precursor, resulting in a square-pyramidal or distorted trigonal-bipyramidal geometry.[2]

Caption: General structure of a Cu(II)-PDI complex.

Q2: My catalyst solution changes color when I switch solvents (e.g., from green in DCM to blue in acetonitrile). Is my complex decomposing?

A: Not necessarily. A color change often indicates a shift in the coordination environment of the Cu(II) ion rather than decomposition.[3] Solvents with coordinating properties (like acetonitrile, DMF, or DMSO) can interact with or even displace the ancillary ligands (the 'X' ligands in the diagram above) on the copper center. This alters the d-orbital splitting and, consequently, the complex's UV-visible absorption spectrum, resulting in a different color.[3] Decomposition should be suspected if you observe the formation of a precipitate or a color change to metallic copper.[3]

Q3: How critical is the choice of the counter-ion (e.g., Cl⁻, OTf⁻, PF₆⁻) from the copper salt?

A: The counter-ion can significantly impact both catalytic activity and selectivity.[3] Weakly coordinating anions, such as triflate (OTf⁻) or hexafluorophosphate (PF₆⁻), tend to leave a coordination site more accessible for substrate binding. This can result in a more Lewis acidic copper center, which is often more catalytically active.[3] In contrast, strongly coordinating anions like chloride (Cl⁻) can compete with the substrate for a position on the copper center, potentially reducing the reaction rate but sometimes increasing catalyst stability.[3] It is often a good practice to screen different copper salts during reaction optimization.

Q4: Are Cu(II)-PDI complexes generally stable in air?

A: Many Cu(II)-PDI complexes are reasonably stable in the solid state and can be handled in air for short periods.[4] However, in solution, their stability can be variable. For reactions that may involve a Cu(II)/Cu(I) redox cycle, the presence of oxygen can lead to undesirable side reactions, such as the oxidative homocoupling of substrates or catalyst degradation.[5] Therefore, for ensuring high reproducibility and maximizing catalytic efficiency, performing reactions under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents is strongly recommended.[6]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common experimental problems.

Problem 1: Low or No Catalytic Activity

This is the most common issue. A logical workflow can quickly identify the root cause.

Troubleshooting_Workflow Start Low or No Product Yield CheckCatalyst Is the catalyst active? Start->CheckCatalyst CheckConditions Are reaction conditions optimal? Start->CheckConditions CheckReagents Are starting materials pure? Start->CheckReagents Sol_Inert Solution: Use fresh complex. Handle under inert atmosphere. Use anhydrous, deoxygenated solvents. CheckCatalyst->Sol_Inert Potential Degradation Sol_Optimize Solution: Screen temperature, solvent, and catalyst loading. Check for catalyst poisons. CheckConditions->Sol_Optimize Suboptimal Parameters Sol_Purity Solution: Purify starting materials (distillation, recrystallization). Verify purity via NMR/GC. CheckReagents->Sol_Purity Potential Impurities

Caption: Troubleshooting workflow for low catalytic yield.

Potential Causes & Recommended Solutions

  • Cause 1: Catalyst Deactivation or Degradation.

    • Diagnosis: The Cu(II) complex may have been reduced or hydrolyzed due to trace amounts of water or oxygen in the reaction medium. The active catalytic species can be sensitive to air and moisture.[5]

    • Solution:

      • Use Fresh Catalyst: Synthesize a fresh batch of the Cu(II)-PDI complex.

      • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware thoroughly in an oven before use.

      • Employ Inert Atmosphere: Assemble the reaction under a nitrogen or argon atmosphere using Schlenk line or glovebox techniques. Degas solvents prior to use.[6]

  • Cause 2: Suboptimal Ligand for the Transformation.

    • Diagnosis: The electronic and steric properties of the pyridine-diimine ligand are crucial for catalytic activity.[1][3] A ligand that is effective for one type of reaction (e.g., oxidation) may not be suitable for another (e.g., a C-N coupling).

    • Solution:

      • Ligand Screening: Synthesize and test a small library of PDI ligands with varying electronic and steric properties. For instance, to increase the Lewis acidity of the copper center, introduce electron-withdrawing groups on the aryl rings of the imine portion.[1][2]

      • Consult Literature: Review literature for similar reactions to identify ligand scaffolds that have proven successful.

  • Cause 3: Inappropriate Reaction Temperature or Concentration.

    • Diagnosis: Many catalytic cycles have a narrow optimal temperature range. Too low, and the reaction rate is negligible; too high, and catalyst decomposition or side product formation can occur.[6] Catalyst loading might also be too low.

    • Solution:

      • Temperature Screening: Run a series of small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C) to find the optimum.

      • Catalyst Loading Screen: Evaluate different catalyst loadings (e.g., 1 mol%, 2.5 mol%, 5 mol%) to ensure the concentration is not the limiting factor.[6]

  • Cause 4: Presence of Catalyst Poisons.

    • Diagnosis: Impurities in the starting materials or solvent can act as catalyst poisons.[7] Common poisons for copper catalysts include sulfur-containing compounds or strong chelating agents that bind irreversibly to the metal center.

    • Solution:

      • Purify Reagents: Purify all substrates and reagents before use (e.g., via distillation, recrystallization, or column chromatography).

      • Use High-Purity Solvents: Employ solvents from reputable suppliers, preferably of a high-purity or catalyst-grade.

Problem 2: Poor Yield or Failure in Complex Synthesis

Potential Causes & Recommended Solutions

  • Cause 1: Impure Starting Materials.

    • Diagnosis: The most common cause is using impure 2,6-diacetylpyridine (or related diketone) or aniline derivatives.

    • Solution: Recrystallize or distill the aniline and diketone precursors before the condensation reaction. Confirm purity by ¹H NMR and melting point analysis.

  • Cause 2: Inefficient Condensation Reaction.

    • Diagnosis: The formation of the diimine ligand can be slow or incomplete.

    • Solution:

      • Use a Template Synthesis: Often, the most effective method is a template synthesis, where the aniline and the pyridine diketone are condensed directly in the presence of the Cu(II) salt (e.g., CuBr₂). The copper ion acts as a template, organizing the components and driving the reaction to completion.[1]

      • Acid Catalysis: For pre-synthesis of the ligand, a catalytic amount of a weak acid (like acetic acid) can promote the imine formation.

      • Water Removal: The condensation reaction produces water. Using a Dean-Stark apparatus or adding a drying agent like anhydrous MgSO₄ can help drive the equilibrium towards the product.

  • Cause 3: Ligand Instability.

    • Diagnosis: Some pyridine-diimine ligands can be unstable and prone to decomposition or hydrolysis, especially before complexation with the metal.[8]

    • Solution: Use the ligand immediately after synthesis and purification. If possible, opt for the one-pot template synthesis to bypass the isolation of the free ligand altogether.

Problem 3: Inconsistent or Irreproducible Results

Potential Causes & Recommended Solutions

  • Cause 1: Sensitivity to Air and Moisture.

    • Diagnosis: This is the leading cause of irreproducibility. Small, unquantified variations in atmospheric exposure can significantly alter catalyst performance, especially if a Cu(I) intermediate is involved.[6]

    • Solution: Implement strict and consistent use of inert atmosphere techniques for all experiments. This includes using a Schlenk line or glovebox for setting up reactions and handling catalyst solutions.

  • Cause 2: Inaccurate Catalyst Loading.

    • Diagnosis: Inconsistencies in weighing small amounts of the solid catalyst can lead to significant variations in the actual catalyst loading.

    • Solution: Prepare a stock solution of the catalyst in an anhydrous, deoxygenated solvent. Add the catalyst to reactions volumetrically using a precise microsyringe. This method is far more reproducible than weighing small solid quantities for each reaction.

Section 3: Key Experimental Protocols

These generalized protocols should be adapted based on the specific substrates and literature precedents.

Protocol 1: Synthesis of a Cu(II) Pyridine-Diimine Complex via Template Reaction

This protocol is adapted from methodologies used for synthesizing mononuclear penta-coordinated copper(II) chelates.[1][2]

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the copper(II) salt (e.g., CuBr₂, 1.0 mmol) in absolute ethanol (30 mL).

  • Ligand Precursor Addition: To the stirring solution, add 2,6-diacetylpyridine (1.0 mmol).

  • Aniline Addition: Add the desired substituted aniline (2.0 mmol) dropwise to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. A color change and/or precipitation of the complex is typically observed.

  • Isolation: Allow the reaction to cool to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration. If not, reduce the solvent volume under reduced pressure until precipitation occurs.

  • Purification: Wash the collected solid sequentially with cold ethanol and diethyl ether to remove unreacted starting materials.

  • Drying & Characterization: Dry the complex under vacuum. Characterize the product using techniques such as IR spectroscopy (to confirm C=N imine bond formation, ~1630-1650 cm⁻¹), elemental analysis, and UV-Vis spectroscopy.

Protocol 2: General Procedure for a Catalytic Oxidation Test (Catechol Oxidase Mimic)

This protocol outlines a typical procedure for testing the catalytic activity of a Cu(II)-PDI complex in the aerobic oxidation of a catechol substrate.[1][9]

  • Catalyst Solution: Prepare a stock solution of the Cu(II)-PDI complex (e.g., 1 mM) in a suitable solvent like methanol or acetonitrile.

  • Substrate Solution: Prepare a stock solution of the substrate (e.g., 3,5-di-tert-butylcatechol, 0.1 M) in the same solvent.

  • Reaction Setup: In a quartz cuvette, add the solvent (e.g., 2.5 mL), followed by the catalyst solution (e.g., 50 µL for a 0.02 mM final concentration) and the substrate solution (e.g., 250 µL for a 10 mM final concentration).

  • Initiation & Monitoring: The reaction is typically initiated by the addition of the substrate and is open to the air (as the oxidant). Immediately place the cuvette in a UV-Vis spectrophotometer.

  • Data Acquisition: Monitor the reaction by observing the growth of the absorbance peak corresponding to the oxidized quinone product (e.g., ~400 nm for 3,5-di-tert-butyl-o-benzoquinone) over time.

  • Analysis: Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot. Compare the rates obtained with different catalysts to evaluate their relative activities.

Section 4: Strategies for Enhancing Catalytic Activity

Systematic enhancement of catalytic activity relies on the rational tuning of the catalyst's electronic and steric environment.

Catalyst_Tuning Catalyst Catalytic Performance (Activity & Selectivity) Ligand Ligand Design Catalyst->Ligand Conditions Reaction Conditions Catalyst->Conditions Electronics Electronic Effects (EWG vs. EDG) Ligand->Electronics Sterics Steric Hindrance Ligand->Sterics Solvent Solvent Choice Conditions->Solvent CounterIon Counter-Ion Conditions->CounterIon Temp Temperature Conditions->Temp Electronics->Catalyst Tunes Lewis Acidity Sterics->Catalyst Controls Substrate Access Solvent->Catalyst Affects Coordination CounterIon->Catalyst Modulates Reactivity

Caption: Key factors for tuning catalytic performance.

Tuning Ligand Electronic Properties

The Lewis acidity of the central copper(II) ion is a dominant factor in many catalytic reactions, particularly oxidations.[1] This property can be finely tuned by altering the electronic nature of the substituents on the PDI ligand.

  • Increasing Lewis Acidity: To make the copper center more electron-deficient (more Lewis acidic) and often more active, install electron-withdrawing groups (EWGs) on the aryl rings of the diimine. This pulls electron density away from the copper center.

  • Decreasing Lewis Acidity: Conversely, installing electron-donating groups (EDGs) will increase electron density at the copper center, making it less Lewis acidic.

The following table summarizes the expected effect of substituents on the aniline moiety of the PDI ligand.

Substituent (on Aniline Ring)Electronic NatureExpected Effect on Cu(II) Lewis AcidityExpected Impact on Oxidation Activity
-NO₂Strong EWGSignificant IncreaseHigh
-Cl, -BrModerate EWGIncreaseModerate to High
-HNeutralBaselineBaseline
-CH₃Weak EDGDecreaseLower
-OCH₃Strong EDGSignificant DecreaseLow

Data synthesized from principles discussed in references[1][2].

Tuning Ligand Steric Properties

Steric bulk on the PDI ligand, particularly at the ortho positions of the aniline rings, can have profound effects:

  • Enforcing Geometry: Bulky groups can force a specific coordination geometry around the copper center, which can be beneficial for catalytic turnover.

  • Creating a Chiral Pocket: In asymmetric catalysis, bulky chiral groups are used to create a well-defined chiral environment that dictates the stereochemical outcome of the reaction.[3]

  • Preventing Dimerization: Steric hindrance can prevent the formation of inactive dimeric catalyst species in solution.

When troubleshooting or optimizing, consider synthesizing ligands from anilines with varying steric profiles, such as 2,6-dimethylaniline or 2,6-diisopropylaniline, to probe these effects.

References

Technical Support Center: Tuning the Photophysical Properties of Rhenium(I) Carbonyl Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Rhenium(I) carbonyl complexes. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis, characterization, and application of these versatile photoluminescent compounds. By understanding the underlying principles governing their photophysical behavior, you can effectively troubleshoot experimental issues and rationally design complexes with desired optical properties.

Troubleshooting Guide

This section addresses specific problems you might encounter in the lab, offering step-by-step guidance to diagnose and resolve them.

Issue 1: My Rhenium(I) complex has a very low or no luminescence quantum yield in solution at room temperature.

Possible Causes & Solutions:

  • Thermal Coupling of Excited States: A common reason for low quantum yields is the presence of a thermally accessible, non-emissive excited state that provides a pathway for non-radiative decay. For instance, in some terpyridine-based Re(I) carbonyl complexes, a small energy gap between the emissive triplet metal-to-ligand charge transfer (³MLCT) state and a non-emissive intraligand (³IL) excited state can lead to thermal coupling and quenching of luminescence.[1]

    • Troubleshooting Steps:

      • Low-Temperature Spectroscopy: Record the emission spectrum of your complex in a frozen glass matrix at 77 K (liquid nitrogen). A significant increase in emission intensity and a blue-shift in the emission maximum at low temperatures are indicative of rigidochromism and suggest that thermal deactivation pathways are being suppressed.[1]

      • Ligand Modification: The energy levels of the MLCT and IL states can be independently tuned by modifying the ligands.

        • To lower the energy of the ³MLCT state, you can introduce electron-withdrawing groups on the diimine ligand or use a more strongly σ-donating ancillary ligand.[2][3] This can increase the energy gap to the ³IL state, reducing thermal deactivation.

        • Conversely, extending the π-conjugation of the diimine ligand can lower the energy of the ³IL state, potentially bringing it closer to the ³MLCT state and decreasing the quantum yield.[2][3]

      • Solvent Polarity: The energy of the MLCT excited state is often sensitive to solvent polarity.[1][4] A bathochromic (red) shift in emission is typically observed in more polar solvents.[1] Experiment with a range of solvents to see how the emission properties change, which can provide insight into the nature of the emissive state.

  • Aggregation-Caused Quenching (ACQ): While some Re(I) complexes exhibit aggregation-induced emission (AIE), many traditional luminophores suffer from ACQ, where aggregation in solution or the solid state leads to non-radiative decay pathways and diminished luminescence.

    • Troubleshooting Steps:

      • Concentration-Dependent Studies: Measure the emission spectra at various concentrations. A decrease in quantum yield at higher concentrations suggests ACQ.

      • Solvent System Modification: If you suspect aggregation, try dissolving your complex in a "good" solvent where it is highly soluble and then gradually add a "poor" solvent to induce aggregation. If the emission decreases, you are likely observing ACQ. For complexes designed for AIE, the opposite effect would be expected.[5][6]

      • Introduce Bulky Ligands: To prevent π-π stacking and aggregation, incorporate bulky substituents on the diimine or ancillary ligands.

Issue 2: The emission color of my complex is not what I expected.

Possible Causes & Solutions:

  • Incorrect Ligand Design for Desired Emission: The emission color of Re(I) carbonyl complexes is primarily determined by the energy of the lowest-lying triplet excited state, which is most often of ³MLCT character.[3] This energy is directly related to the HOMO-LUMO gap of the complex.[2][3]

    • Troubleshooting Steps & Design Principles:

      • Diimine Ligand Modification: This is the most common strategy for color tuning.

        • To achieve a red-shift (lower energy emission):

          • Increase the π-conjugation of the diimine ligand (e.g., moving from bipyridine to phenanthroline or larger aromatic systems).[2][3] This stabilizes the LUMO (π* orbital of the diimine), reducing the HOMO-LUMO gap.[2][3]

          • Introduce electron-withdrawing substituents to the diimine ligand.[2][7][8] This also stabilizes the LUMO.[2][7][8]

        • To achieve a blue-shift (higher energy emission):

          • Introduce electron-donating substituents to the diimine ligand. This destabilizes the HOMO (d-orbitals of Rhenium), which can sometimes lead to a larger HOMO-LUMO gap depending on the effect on the LUMO. However, a more reliable strategy is to decrease the π-system of the diimine ligand.

      • Ancillary Ligand Modification: The ancillary ligand (X in [Re(N^N)(CO)3X]) can also influence the emission color. Replacing a less σ-donating ligand (like Cl⁻) with a more strongly σ-donating ligand (like a phosphine) can destabilize the HOMO, leading to a red-shift in emission.[2][3]

  • Unanticipated Excited State Nature: While ³MLCT is common, other excited states like intraligand (³IL), ligand-to-ligand charge transfer (³LLCT), or a mixture of states can be the lowest in energy, leading to different emission colors.[1]

    • Troubleshooting Steps:

      • Computational Chemistry: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be invaluable for predicting the nature and energy of the lowest excited states and rationalizing the observed photophysical properties.[2][3]

      • Spectroscopic Characterization: Careful analysis of absorption and emission spectra, along with lifetime measurements in different solvents, can provide clues about the nature of the excited state. For example, ³IL transitions are often less sensitive to solvent polarity than ³MLCT transitions.

Issue 3: My complex shows poor photostability and decomposes upon irradiation.

Possible Causes & Solutions:

  • Labile Ligands: The ancillary ligand or even the diimine ligand can be photochemically labile, leading to decomposition of the complex.

    • Troubleshooting Steps:

      • Chelating Ligands: Use polydentate ligands, as the chelate effect generally enhances the stability of the complex. Bidentate diimine ligands are standard, but tridentate ligands can offer even greater stability.[1][9]

      • Strongly Bonding Ancillary Ligands: Choose ancillary ligands that form strong bonds with the rhenium center.

      • Degas Solutions: The presence of oxygen can lead to photo-oxidation and degradation. Ensure that all solutions for photophysical measurements are thoroughly deoxygenated by purging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.[4]

  • Reactive Excited State: The excited state of the complex itself may be reactive, leading to degradation pathways.

    • Troubleshooting Steps:

      • Structural Modification: Altering the ligand framework can change the nature and reactivity of the excited state.

      • Protective Environment: For applications, embedding the complex in a solid matrix (e.g., a polymer film) can enhance its photostability by restricting molecular motion and access to reactive species.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions about working with Rhenium(I) carbonyl complexes.

Q1: How do I synthesize a typical fac-[Re(N^N)(CO)₃Cl] complex?

A1: A common and reliable method is the reaction of rhenium pentacarbonyl chloride, [Re(CO)₅Cl], with the desired diimine ligand (N^N) in a high-boiling point solvent like toluene under reflux conditions.[1] The reaction progress can often be monitored by techniques like thin-layer chromatography (TLC) or by observing the precipitation of the product. Purification is typically achieved by column chromatography or recrystallization.

Q2: What is the typical range for excited-state lifetimes of luminescent Re(I) carbonyl complexes?

A2: The excited-state lifetimes of these complexes can vary widely, from nanoseconds to hundreds of microseconds at room temperature in deoxygenated solutions.[1][10] Long lifetimes are a hallmark of phosphorescence from a triplet excited state. The lifetime is sensitive to the nature of the ligands, the solvent, temperature, and the presence of quenchers like oxygen.[4][10]

Q3: Can I use Re(I) carbonyl complexes for bioimaging?

A3: Yes, Re(I) carbonyl complexes are promising candidates for bioimaging due to their favorable photophysical properties, including large Stokes shifts, long luminescence lifetimes (which allows for time-gated imaging to reduce background autofluorescence), and tunable emission colors.[11][12] For biological applications, it is crucial to consider factors like water solubility, cell permeability, and potential cytotoxicity, which can be modulated through ligand design.[11] For instance, conjugating the complex to targeting moieties or encapsulating it in nanoparticles can improve its biocompatibility and specificity.

Q4: What is Aggregation-Induced Emission (AIE) and how can I achieve it with Re(I) complexes?

A4: AIE is a phenomenon where non-luminescent or weakly luminescent molecules (luminogens) are induced to emit strongly upon aggregation.[13] This is often attributed to the restriction of intramolecular rotations or vibrations (RIR or RIV) in the aggregated state, which blocks non-radiative decay pathways.[13] To design AIE-active Re(I) complexes, one strategy is to incorporate ligands with rotatable groups, such as tetraphenylethylene (TPE) derivatives.[13] In dilute solutions, these groups can rotate freely, quenching luminescence, while in an aggregated state, this rotation is hindered, "switching on" the emission. Some binuclear Re(I) complexes have also been shown to exhibit AIE.[5][6]

Q5: What characterization techniques are essential for a new Re(I) carbonyl complex?

A5: A thorough characterization should include:

  • Structural Verification: ¹H and ¹³C NMR spectroscopy, mass spectrometry (e.g., ESI-MS), and infrared (IR) spectroscopy (to confirm the presence of the C≡O stretching bands, typically in the 1900-2100 cm⁻¹ region).[14] For unambiguous structural determination, single-crystal X-ray diffraction is the gold standard.[14]

  • Photophysical Characterization: UV-Vis absorption and emission spectroscopy to determine the absorption and emission maxima. Luminescence quantum yield and excited-state lifetime measurements are crucial for quantifying the efficiency and dynamics of the emission process.[10] These measurements should ideally be performed in deoxygenated solutions.

Experimental Protocols & Data

Protocol: Determination of Luminescence Quantum Yield (Relative Method)

This protocol describes the determination of the photoluminescence quantum yield (Φ) of a sample relative to a known standard.

Materials:

  • Calibrated fluorometer with a temperature-controlled sample holder.

  • Cuvettes (1 cm path length).

  • Sample solution of the Re(I) complex.

  • Standard solution with a known quantum yield (e.g., [Ru(bpy)₃]Cl₂ in water, Φ = 0.028, or quinine sulfate in 0.5 M H₂SO₄, Φ = 0.54).

  • Solvent for dissolving the sample and the standard.

Procedure:

  • Prepare Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure Absorption Spectra: Record the UV-Vis absorption spectra of all solutions.

  • Measure Emission Spectra:

    • Set the excitation wavelength of the fluorometer to a wavelength where both the sample and standard absorb.

    • Record the emission spectrum of the solvent (as a blank).

    • Record the emission spectra of all sample and standard solutions. Ensure the excitation and emission slit widths are kept constant.

  • Data Analysis:

    • Subtract the blank spectrum from each of the sample and standard emission spectra.

    • Integrate the area under the corrected emission spectra for both the sample and the standard.

    • Calculate the quantum yield using the following equation:

    Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

    Where:

    • Φ is the quantum yield.

    • I is the integrated emission intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Table 1: Example Photophysical Data for Tuning Emission Color
ComplexDiimine Ligand (N^N)Emission Max (λₑₘ) in CH₂Cl₂Quantum Yield (Φ)Lifetime (τ) in CH₂Cl₂Reference
fac-[Re(bpy)(CO)₃Cl]2,2'-bipyridine (bpy)~530 nm~0.01~100 nsGeneral Value
fac-[Re(phen)(CO)₃Cl]1,10-phenanthroline (phen)~580 nm~0.05~400 nsGeneral Value
fac-[Re(4,7-Me₂-phen)(CO)₃Cl]4,7-dimethyl-1,10-phenanthroline~560 nm~0.1~800 ns[15]
fac-[Re(bpy-CO₂Et)₂(CO)₃Cl]4,4'-di(ethoxycarbonyl)-2,2'-bipyridine~610 nm~0.02~150 ns[2]

Note: The values in this table are illustrative and can vary depending on the specific experimental conditions.

Visualizations

Diagram: Tuning the ³MLCT Emission Energy

This diagram illustrates how modifying the diimine and ancillary ligands can tune the HOMO-LUMO gap and, consequently, the emission color of a Re(I) carbonyl complex.

G cluster_0 Energy Levels cluster_1 Modifications for Red-Shift (Lower Energy Emission) cluster_2 Effects on Orbitals cluster_3 Outcome HOMO HOMO (d-orbitals on Re) LUMO LUMO (π* on diimine) Mod1 Increase π-conjugation of diimine Effect1 Stabilizes LUMO Mod1->Effect1 Mod2 Add electron-withdrawing groups to diimine Mod2->Effect1 Mod3 Use stronger σ-donating ancillary ligand Effect2 Destabilizes HOMO Mod3->Effect2 Outcome Smaller HOMO-LUMO Gap -> Red-Shifted Emission Effect1->Outcome Effect2->Outcome

Caption: Logic diagram showing strategies for red-shifting the emission of Re(I) complexes.

Workflow: Troubleshooting Low Quantum Yield

This diagram outlines a systematic workflow for diagnosing and addressing low luminescence quantum yield in a Re(I) carbonyl complex.

G Start Start: Low Quantum Yield Observed CheckTemp Perform Low-Temperature (77K) Emission Spectroscopy Start->CheckTemp TempDep Emission Increases Significantly? CheckTemp->TempDep YesTemp Indicates Thermal Deactivation. Modify ligands to increase ³MLCT-³IL energy gap. TempDep->YesTemp Yes NoTemp Thermal effects are not dominant. Investigate other quenching mechanisms. TempDep->NoTemp No End Optimized Complex YesTemp->End CheckConc Perform Concentration- Dependent Emission Studies NoTemp->CheckConc ConcDep Quantum Yield Decreases at High Concentration? CheckConc->ConcDep YesConc Suggests Aggregation-Caused Quenching (ACQ). Incorporate bulky ligands to prevent π-stacking. ConcDep->YesConc Yes NoConc Consider solvent effects, purity, or presence of quenchers (e.g., O₂). ConcDep->NoConc No YesConc->End

Caption: A troubleshooting workflow for low quantum yield in Re(I) complexes.

References

Validation & Comparative

comparative study of pyridin-4-ol and phenol in metal complexation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Metal Complexation: Pyridin-4-ol vs. Phenol for Researchers and Drug Development Professionals

Introduction

In the vast landscape of coordination chemistry and drug design, the selection of appropriate ligands is a critical determinant of the final complex's stability, reactivity, and biological activity. Among the most fundamental oxygen-donor ligands are phenol and its heterocyclic analogue, pyridin-4-ol (also known as 4-hydroxypyridine). While structurally similar—both featuring a hydroxyl group attached to a six-membered aromatic ring—their electronic and coordinating behaviors diverge significantly. This guide provides a comprehensive, data-driven comparison of their metal complexation properties, offering field-proven insights for researchers in materials science and medicinal chemistry. We will explore the nuanced differences in their electronic structures, coordination modes, and thermodynamic stabilities, supported by experimental protocols and data.

Fundamental Electronic and Structural Differences

The key to understanding the divergent coordinating abilities of phenol and pyridin-4-ol lies in their intrinsic electronic and acid-base properties. The replacement of a carbon atom in the benzene ring with a nitrogen atom introduces profound electronic perturbations.

Acidity (pKa)

The acidity of the hydroxyl proton is a primary indicator of the ligand's ability to deprotonate and form a stable metal-oxygen bond.

  • Phenol: The pKa of phenol is approximately 9.95. The phenoxide anion is stabilized by the delocalization of the negative charge across the benzene ring.

  • Pyridin-4-ol: This molecule exists in a tautomeric equilibrium with its keto form, 4-pyridone. The pyridone form is generally the major tautomer in most solvents. The pKa of the N-H proton in the 4-pyridone form is about 11.09, while the pKa of the O-H proton in the pyridin-4-ol form is approximately 3.27. This dual acidity and tautomerism make its coordination chemistry far more versatile than that of phenol.

This significant difference in acidity means that pyridin-4-ol can coordinate to metal ions under much milder pH conditions than phenol, a crucial factor in biological systems and pH-sensitive catalytic processes.

Electronic Profile and Resonance

The nitrogen atom in the pyridine ring is electron-withdrawing (inductive effect), but it also participates in resonance, which influences electron density on the donor atoms.

  • Phenol: The oxygen atom is the sole primary donor site. Upon deprotonation, the resulting phenoxide is a classic hard oxygen donor, favoring coordination with hard metal ions like Fe(III), Al(III), and the lanthanides.

  • Pyridin-4-ol/4-pyridone: This system presents two potential coordination sites: the exocyclic oxygen and the ring nitrogen. This makes it an ambidentate ligand . Its coordination behavior is more complex; it can act as a monodentate ligand through the oxygen atom, or it can act as a bridging ligand, coordinating to one metal center via the oxygen and another via the nitrogen. This bridging capability is a feature phenol cannot replicate and allows for the construction of coordination polymers and metal-organic frameworks (MOFs).

A Comparative Analysis of Coordination Behavior

The differences in electronic structure directly translate to distinct behaviors in metal complexation, from the geometry of the resulting complexes to their thermodynamic stability.

Coordination Modes

The following diagram illustrates the fundamental workflow for evaluating and comparing these two ligands in a research context.

G cluster_ligand Ligand Selection cluster_char Initial Characterization cluster_synth Complex Synthesis cluster_analysis Comparative Analysis cluster_conclusion Conclusion phenol Phenol pka Determine pKa (Potentiometric Titration) phenol->pka uvvis UV-Vis Spectroscopy (Electronic Transitions) phenol->uvvis pyridinol Pyridin-4-ol pyridinol->pka pyridinol->uvvis synthesis Synthesize Metal Complexes (e.g., with Cu(II), Fe(III)) pka->synthesis nmr NMR Spectroscopy (Proton Environment) synthesis->nmr xray X-ray Crystallography (Coordination Geometry) synthesis->xray itc Isothermal Titration Calorimetry (Thermodynamic Stability) synthesis->itc conclusion Comparative Assessment: Stability, Structure, Reactivity nmr->conclusion xray->conclusion itc->conclusion G cluster_pyridinol Pyridin-4-ol Coordination Modes monodentate Monodentate O-donor bridging Bridging N-donor O-donor M1 Metal 1 M1->monodentate:f0 M2 Metal 2 M2->bridging:f1 M3 Metal 3 M3->bridging:f2 G cluster_itc Isothermal Titration Calorimetry (ITC) Workflow prep Prepare Solutions: Ligand in Sample Cell Metal in Syringe inject Inject Metal into Cell (Stepwise) prep->inject measure Measure Heat Change (μcal/sec) After Each Injection inject->measure plot Plot Heat vs. Molar Ratio measure->plot fit Fit Data to Binding Model plot->fit results Determine: Ka (Affinity) ΔH (Enthalpy) ΔS (Entropy) fit->results

A Senior Application Scientist's Guide to the Orthogonal Purity Validation of 2-(Pyridin-2-yl)phenol via NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a compound's purity is a cornerstone of reliable and reproducible research. The subject of this guide, 2-(pyridin-2-yl)phenol, is a vital intermediate in the synthesis of pharmaceuticals and agrochemicals, and a key component in the development of ligands for transition metal catalysts.[1] Its purity is paramount to the success of these applications. This guide provides an in-depth, experience-driven comparison of two orthogonal and powerful analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and Mass Spectrometry (MS)—for the definitive purity assessment of this compound.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, emphasizing the inherent self-validating nature of a well-designed analytical workflow. Every claim is substantiated with citations to authoritative sources, ensuring a foundation of scientific integrity.

The Imperative of Purity in this compound

This compound's utility stems from its unique chemical structure, which allows for chelation with metals, making it invaluable in catalytic systems.[1] However, impurities, even at trace levels, can have significant consequences:

  • Catalyst Poisoning: Residual starting materials or byproducts from synthesis can poison expensive transition metal catalysts, leading to failed reactions and significant financial loss.

  • Altered Biological Activity: In drug development, impurities can exhibit their own biological activity, leading to misleading structure-activity relationship (SAR) data and potentially toxic effects.

  • Inaccurate Quantification: The presence of impurities can lead to erroneous measurements of concentration, impacting reaction stoichiometry and the reliability of downstream applications.

Given these critical considerations, a multi-faceted approach to purity validation is not just recommended; it is essential.

Quantitative ¹H NMR Spectroscopy: The Primary Method for Absolute Purity

Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity of organic molecules.[2][3] Unlike chromatographic techniques, which are relative methods requiring a certified reference standard of the exact same compound, qNMR is a direct method.[2] The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, allowing for direct quantification against a certified internal standard of a different compound.[2][4]

The Power of qNMR for Purity Assessment
  • Direct Measurement: qNMR does not require a reference standard of this compound, which may not be readily available in a certified high-purity form.[2]

  • High Accuracy and Precision: The technique is capable of delivering highly accurate and precise purity values.[2]

  • Structural Information: A single qNMR experiment provides not only quantitative data but also structural confirmation of the analyte and any observable impurities.[2]

  • Non-Destructive: The sample can be recovered and used for further experiments, a significant advantage when working with precious materials.[5][6]

Experimental Protocol: ¹H qNMR for this compound Purity

This protocol outlines the determination of the purity of this compound using ¹H qNMR with an internal standard.

1. Method Planning:

  • Solvent Selection: Choose a deuterated solvent in which both this compound and the internal standard are fully soluble. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.

  • Internal Standard Selection: The internal standard must be of high, certified purity, stable, non-reactive with the analyte, and have at least one signal that is well-resolved from all analyte signals. Maleic acid or 1,4-dinitrobenzene are suitable candidates.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) is appropriate.[2]

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound and a suitable amount of the certified internal standard into a clean vial.

  • Dissolve the mixture in a known volume of the chosen deuterated solvent (e.g., 0.75 mL).

  • Transfer the solution to a high-quality NMR tube.

3. Data Acquisition:

  • Spectrometer: A high-resolution NMR spectrometer (400 MHz or higher is recommended) should be used.

  • Relaxation Delay (d1): This is a critical parameter for accurate quantification. Set the relaxation delay to at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest. A value of 30 seconds is generally sufficient for small molecules.[2]

  • Number of Scans (ns): Acquire a sufficient number of scans (typically 16 to 64) to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[2]

  • Acquisition Time (aq): An acquisition time of at least 3 seconds is recommended.[2]

4. Data Processing and Purity Calculation:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved signal from this compound and a signal from the internal standard.

  • The purity of the analyte is calculated using the following formula:

    Purityanalyte (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS (%)

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H NMR Spectrum (Optimized d1, ns, aq) transfer->nmr_acq Insert into Spectrometer process_spec Phase and Baseline Correction nmr_acq->process_spec integrate Integrate Analyte and Internal Standard Signals process_spec->integrate calculate Calculate Purity using Formula integrate->calculate LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS Analysis cluster_data_lcms Data Analysis weigh_sample_lcms Weigh Sample dissolve_lcms Dissolve in Mobile Phase weigh_sample_lcms->dissolve_lcms filter_lcms Filter Sample dissolve_lcms->filter_lcms inject Inject into LC System filter_lcms->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Mass Detection (MS) ionize->detect process_chrom Process Chromatogram detect->process_chrom identify_peaks Identify Impurity Peaks process_chrom->identify_peaks purity_est Estimate Purity (Area % Report) identify_peaks->purity_est

References

A Comparative Guide to the Catalytic Efficiency of Iron vs. Cobalt 2-Imino-1,10-Phenanthrolyl Complexes in Olefin Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the catalytic performance of iron and cobalt complexes stabilized by 2-imino-1,10-phenanthrolyl ligands. As the chemical industry pivots towards more sustainable and cost-effective solutions, catalysts based on earth-abundant metals like iron and cobalt have garnered significant attention, offering potent alternatives to precious metal systems.[1][2][3] The 2-imino-1,10-phenanthrolyl framework is a highly versatile tridentate ligand system that allows for fine-tuning of both steric and electronic properties, making it an excellent platform for catalyst development.

Structural Features and Synthesis of Catalyst Precursors

The core structure consists of a central metal ion (Fe(II) or Co(II)) coordinated by a tridentate N,N,N-ligand. The rigidity of the phenanthroline backbone, combined with the tunable imine moiety, creates a well-defined coordination sphere that is crucial for catalytic activity. The electronic and steric properties of the catalyst can be systematically modified by altering the substituents on the N-aryl group of the imine.[4][5] For instance, bulky ortho-substituents can increase the steric hindrance around the metal center, influencing product selectivity and catalyst stability.

CatalyticCycle A [L]M-R⁺ (Active Species) B Ethylene Coordination A->B + C₂H₄ C Ethylene Insertion (Chain Propagation) B->C D β-Hydride Elimination (Chain Transfer) C->D Fe: Balanced Co: Favored F [L]M-(CH₂)₃-R⁺ C->F Longer Chain E [L]M-H⁺ + α-Olefin D->E E->A + C₂H₄ Re-initiation F->B + C₂H₄

References

A Senior Application Scientist's Guide to the Computational Analysis of 2-(pyridin-2-yl)phenol Tautomeric Equilibria

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a precise understanding of molecular behavior is paramount. Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, represents a critical aspect of this behavior, profoundly influencing a molecule's physicochemical properties, biological activity, and ultimately, its efficacy as a therapeutic agent. The compound 2-(pyridin-2-yl)phenol serves as a compelling case study in this domain, exhibiting a fascinating interplay between its enol-imino and keto-enamine tautomeric forms.

This guide provides an in-depth, objective comparison of computational and experimental methodologies for the analysis of this tautomeric equilibrium. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, grounding our discussion in the principles of scientific integrity and providing a framework for self-validating studies.

The Tautomeric Landscape of this compound

The tautomeric equilibrium of this compound involves the intramolecular transfer of a proton between the phenolic oxygen and the pyridinic nitrogen. This results in two primary tautomers: the enol-imino form and the keto-enamine form. The position of this equilibrium is a delicate balance of intramolecular and intermolecular forces, including resonance stabilization, hydrogen bonding, and solvent interactions.

tautomer_equilibrium cluster_enol Predominant in Gas Phase & Non-polar Solvents cluster_keto Favored in Polar Solvents enol Enol-imino Tautomer keto Keto-enamine Tautomer enol->keto Proton Transfer

Caption: Tautomeric equilibrium of this compound.

Computational Chemistry: A Predictive Powerhouse

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting and rationalizing tautomeric preferences. These in silico experiments allow for a cost-effective and time-efficient exploration of molecular properties before embarking on extensive laboratory work.

Choosing the Right Computational Tools

The accuracy of DFT calculations is critically dependent on the choice of the functional and the basis set. For tautomeric equilibria, it is crucial to select a functional that accurately describes both the electronic structure and the non-covalent interactions that can influence the relative energies of the tautomers.

A robust computational protocol for analyzing the tautomerism of this compound would involve the following steps:

computational_workflow start Define Tautomeric Structures geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc spe_calc Single-Point Energy Calculation (Higher Level of Theory, e.g., CCSD(T)) freq_calc->spe_calc solvation Solvation Model (e.g., PCM, SMD) spe_calc->solvation analysis Analyze Relative Energies (ΔG) and Spectroscopic Properties solvation->analysis

Caption: A typical DFT workflow for tautomer analysis.

Step-by-Step Computational Protocol:

  • Structure Generation: Generate the 3D coordinates for both the enol-imino and keto-enamine tautomers of this compound.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using a reliable DFT functional and basis set. A common and effective choice is the B3LYP functional with the 6-311++G(d,p) basis set.[1] This level of theory provides a good balance between accuracy and computational cost for systems of this size.

  • Frequency Analysis: Conduct a frequency calculation at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). The output of this calculation also provides the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Solvent Effects: To model the influence of different environments, re-optimize the geometries and perform frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[2][3] This is crucial as solvent polarity can dramatically shift the tautomeric equilibrium.

  • Data Analysis: Calculate the relative Gibbs free energies (ΔG) of the tautomers in the gas phase and in various solvents. The tautomer with the lower Gibbs free energy is predicted to be the more stable form under those conditions.

Comparative Data: 2-Hydroxypyridine as a Benchmark
Computational MethodSystemPhaseΔE (kcal/mol) (Keto - Enol)Favored TautomerReference
BHandHLYP/6-311+G(d,p)2-HydroxypyridineGas+0.7Enol (lactim)[4]
B3LYP/aug-cc-pVTZ2-HydroxypyridineGas~+0.3Enol[5]
B3LYP/6-31G(d)/SMD2-HydroxypyridineWater-2.9Keto (lactam)[1]

Note: Positive ΔE indicates the enol form is more stable.

For this compound, we would expect a similar trend. In the gas phase, the enol-imino tautomer is likely to be slightly more stable due to the aromaticity of the phenol ring. However, in polar solvents, the more polar keto-enamine tautomer is expected to be significantly stabilized, shifting the equilibrium in its favor.

Experimental Validation: Bridging Theory and Reality

Computational predictions, while powerful, must be validated by experimental data. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are particularly well-suited for characterizing tautomeric equilibria in solution.

NMR Spectroscopy: A Window into Molecular Structure

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.[6] For this compound, both ¹H and ¹³C NMR can be used to distinguish between the tautomers.

Expected ¹H NMR Signatures:

  • Enol-imino Tautomer: A sharp signal for the phenolic -OH proton, typically in the range of 9-12 ppm. The chemical shifts of the aromatic protons will be consistent with a substituted phenol and a pyridine ring.

  • Keto-enamine Tautomer: The disappearance of the phenolic -OH signal and the appearance of a broader N-H proton signal, likely in the range of 13-15 ppm, due to intramolecular hydrogen bonding.[7] The chemical shifts of the protons on the "keto" ring will shift to reflect the loss of aromaticity.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a known concentration of this compound in a deuterated solvent of interest (e.g., CDCl₃ for a non-polar environment and DMSO-d₆ for a polar environment).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a constant temperature. For quantitative analysis, ensure a sufficient relaxation delay between scans.

  • Tautomer Ratio Calculation: Identify distinct, well-resolved signals corresponding to each tautomer. The ratio of the integrals of these signals directly corresponds to the molar ratio of the tautomers in solution.[8][9]

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing insights into its electronic structure. The two tautomers of this compound are expected to have distinct absorption spectra.[10][11]

Expected UV-Vis Signatures:

  • Enol-imino Tautomer: Absorption bands characteristic of the individual phenol and pyridine chromophores.

  • Keto-enamine Tautomer: A significant red-shift (bathochromic shift) in the absorption maximum due to the extended conjugation in the keto-enamine system.[2][12]

Experimental Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare dilute solutions of this compound in a range of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, methanol).

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution.

  • Data Analysis: Analyze the changes in the absorption maxima and the appearance of new bands as a function of solvent polarity. The shift in the spectra provides qualitative evidence for the shift in the tautomeric equilibrium. Quantitative analysis can be more complex due to overlapping bands but can be achieved through deconvolution techniques.[13]

experimental_workflow cluster_nmr NMR Spectroscopy cluster_uvvis UV-Vis Spectroscopy nmr_prep Sample Preparation (Deuterated Solvents) nmr_acq Acquire 1H & 13C Spectra nmr_prep->nmr_acq nmr_analysis Integrate Signals & Calculate Tautomer Ratio nmr_acq->nmr_analysis uv_prep Sample Preparation (Varying Solvent Polarity) uv_acq Record Absorption Spectra uv_prep->uv_acq uv_analysis Analyze λmax Shifts uv_acq->uv_analysis compound This compound compound->nmr_prep compound->uv_prep

Caption: Experimental workflow for tautomer analysis.

Synthesizing the Data: A Coherent Picture

The true power of this analytical approach lies in the synergy between computational and experimental methods. DFT calculations can predict the spectroscopic signatures of each tautomer, aiding in the interpretation of complex experimental spectra. Conversely, experimental data provides the ultimate benchmark for the accuracy of the computational models.

By employing a combination of these techniques, researchers can build a comprehensive and self-validating understanding of the tautomeric behavior of this compound. This knowledge is not merely academic; it has profound implications for drug design, where controlling tautomeric populations can be key to optimizing a molecule's ADME (absorption, distribution, metabolism, and excretion) properties and its interaction with biological targets.

References

A Researcher's Guide to In-Silico Molecular Docking: Evaluating Pyridine-Bearing Pyrimidine-2-Thiols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the ability to rapidly and accurately predict the interaction between a small molecule and its protein target is paramount. In-silico molecular docking has emerged as an indispensable tool, offering a computational lens to forecast binding affinities and modes, thereby streamlining the path from lead identification to candidate optimization. This guide provides an in-depth comparison of molecular docking methodologies, centered on the promising scaffold of pyridine-bearing pyrimidine-2-thiols, a class of heterocyclic compounds known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2]

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles, practical application, and critical evaluation of molecular docking studies. We will navigate through the theoretical underpinnings of docking, compare prominent software alternatives, and present a detailed, field-proven protocol. Crucially, we will ground our in-silico predictions in the bedrock of experimental validation, demonstrating the synergy between computational and empirical data.

The Significance of Pyridine-Bearing Pyrimidine-2-Thiols

The pyrimidine ring is a fundamental component of nucleobases, rendering it a "privileged structure" in medicinal chemistry.[3] When functionalized with a pyridine moiety and a thiol group at the 2-position, the resulting scaffold exhibits a remarkable propensity for biological activity. Studies have identified this class of compounds as potential inhibitors of key enzymes implicated in inflammation, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[4][5] The selective inhibition of COX-2 is a key objective in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[6][7] Molecular docking allows us to explore the structural basis for this activity and to rationally design novel derivatives with enhanced potency and selectivity.

A Comparative Overview of Molecular Docking Software

The choice of docking software is a critical decision that influences the accuracy and computational cost of a study. While numerous options are available, they can be broadly categorized into commercial and open-source platforms.[8]

Software SuiteLicensingKey Features & StrengthsCommon Applications
AutoDock Vina Open-SourceA popular choice for academic research due to its balance of speed and accuracy. It employs a sophisticated gradient optimization method for its local search.[9] It is known for its ease of use and automated grid map calculation.[9]Virtual screening, binding mode prediction.[9]
AutoDock 4 Open-SourceThe predecessor to Vina, it uses a Lamarckian genetic algorithm.[8] It requires pre-calculation of grid maps for different atom types.[8]Often used for its empirical free energy scoring function.[8]
GOLD CommercialKnown for its genetic algorithm that allows for ligand and partial protein flexibility. It has been successfully used in virtual screening and lead discovery.Lead optimization, virtual screening.
Glide (Schrödinger) CommercialA high-precision docking program that offers different levels of docking accuracy (high-throughput virtual screening to extra precision). It is part of a comprehensive suite of drug discovery tools.Structure-based drug design, lead optimization.
MOE (Chemical Computing Group) CommercialAn integrated platform that includes functionalities for docking, pharmacophore modeling, and protein structure prediction.Diverse applications in drug discovery.

For the purpose of this guide, we will focus on AutoDock Vina due to its widespread accessibility, robust performance, and the availability of studies on our topic of interest that have utilized this software.[4]

Experimental Protocol: A Step-by-Step Molecular Docking Workflow with AutoDock Vina

This protocol outlines the necessary steps for performing a molecular docking study of a pyridine-bearing pyrimidine-2-thiol derivative against a target protein, such as COX-2.

Part 1: Preparation of the Receptor and Ligand

The quality of your input structures is fundamental to the reliability of the docking results.

  • Receptor Preparation:

    • Obtain the Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we will use the PDB ID 5IKR for COX-2.[4]

    • Clean the Structure: Remove all non-essential molecules, such as water, co-solvents, and any co-crystallized ligands, using molecular visualization software like UCSF Chimera or PyMOL.[10]

    • Add Hydrogens and Assign Charges: Add polar hydrogens and compute Gasteiger charges. This is a crucial step for accurately calculating electrostatic interactions.

    • Convert to PDBQT Format: Save the prepared receptor structure in the PDBQT file format, which includes atomic charges and atom type definitions required by AutoDock Vina.[8]

  • Ligand Preparation:

    • Obtain or Draw the Ligand Structure: The 3D structure of the pyridine-bearing pyrimidine-2-thiol can be drawn using software like ChemDraw and saved in a format like MOL or SDF.

    • Energy Minimization: Perform an energy minimization of the ligand structure using a force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Set Torsional Degrees of Freedom: Define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking process.

    • Convert to PDBQT Format: Save the prepared ligand in the PDBQT format.

Part 2: Defining the Search Space and Running the Docking Simulation
  • Grid Box Generation:

    • Define a 3D grid box that encompasses the active site of the receptor.[11] The dimensions and center of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket. If a co-crystallized ligand was present in the original PDB file, its location can be used to guide the placement of the grid box.[11]

  • Configuration File:

    • Create a configuration text file that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the desired exhaustiveness of the search. The exhaustiveness parameter controls the computational effort of the search; higher values increase the likelihood of finding the optimal binding pose but also increase the computation time.[12]

  • Running AutoDock Vina:

    • Execute AutoDock Vina from the command line, providing the configuration file as input. The program will then perform the docking simulation and generate an output file containing the predicted binding poses and their corresponding binding affinities.[12]

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation PDB Download Protein Structure (e.g., PDB ID: 5IKR) Clean Clean PDB->Clean Remove water, ions Ligand Prepare Ligand Structure (e.g., Pyridine-Pyrimidine-2-thiol) EnergyMin EnergyMin Ligand->EnergyMin Energy Minimization AddH AddH Clean->AddH Add hydrogens, compute charges ReceptorPDBQT ReceptorPDBQT AddH->ReceptorPDBQT Save as .pdbqt Grid Define Grid Box (Active Site) ReceptorPDBQT->Grid Torsions Torsions EnergyMin->Torsions Define rotatable bonds LigandPDBQT LigandPDBQT Torsions->LigandPDBQT Save as .pdbqt Config Create Configuration File LigandPDBQT->Config Grid->Config RunVina Run AutoDock Vina Config->RunVina Results Analyze Docking Poses & Scores RunVina->Results Visualize Visualize Interactions (H-bonds, etc.) Results->Visualize Compare Compare with Experimental Data (IC50) Visualize->Compare Conclusion Draw Conclusions Compare->Conclusion G InSilico In-Silico Prediction (Molecular Docking) DockingScore Docking Score (Binding Affinity) InSilico->DockingScore BindingPose Binding Pose (Interactions) InSilico->BindingPose Validation Validation & Correlation DockingScore->Validation BindingPose->Validation InVitro In-Vitro Experimentation IC50 IC50 / Ki (Biological Activity) InVitro->IC50 SAR Structure-Activity Relationship InVitro->SAR IC50->Validation SAR->Validation LeadOpt Lead Optimization Validation->LeadOpt

References

A Comparative Guide to the Electrochemical Characterization of 2-(Pyridin-2-yl)phenol Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced electronic properties of metal complexes is paramount for designing novel catalysts, sensors, and therapeutic agents. The 2-(pyridin-2-yl)phenol (Hpyphol) scaffold and its derivatives represent a versatile class of ligands, offering a rich coordination environment for a variety of metal ions. The interplay between the pyridinyl and phenolate moieties significantly influences the redox behavior of the resulting metal complexes, making their electrochemical characterization a critical aspect of their development and application.

This guide provides an in-depth comparison of the electrochemical properties of transition metal complexes featuring this compound and related ligands. We will delve into the causality behind experimental choices in their characterization, present comparative data, and provide detailed protocols for key electrochemical techniques.

The Significance of Electrochemical Characterization

Electrochemical methods, particularly cyclic voltammetry (CV), are indispensable tools for probing the redox activity of metal complexes.[1] These techniques provide a window into the electronic structure, stability of different oxidation states, and electron transfer kinetics of the central metal ion.[1] For complexes of this compound, electrochemical characterization helps to elucidate how the ligand framework, including the nature of the metal and any substituents, modulates the electron density at the metal center, thereby influencing its reactivity and potential applications.

The redox potential of a metal complex is a key determinant of its utility in various applications. For instance, in catalysis, the ease with which a metal center can be oxidized or reduced dictates its ability to participate in redox-based catalytic cycles. In the context of medicinal chemistry, the redox activity of a metallodrug can be central to its mechanism of action.[1]

Comparative Electrochemical Behavior of this compound Metal Complexes

The electrochemical properties of metal complexes are profoundly influenced by the nature of the central metal ion and the coordinated ligands. The this compound ligand, with its combination of a π-accepting pyridine ring and an electron-donating phenolate group, allows for a fine-tuning of the electronic environment of the metal center.

Ruthenium and Chromium Complexes: A Study in Donor-Acceptor Effects

A systematic study of ruthenium and chromium complexes with mixed pyridine-phenol ligands, including 2-(2-hydroxyphenyl)pyridine (a tautomer of this compound), reveals a clear trend in their redox potentials.[2] As the number of electron-donating phenolate donors in the coordination sphere increases, the Ru(II)/Ru(III) couple experiences a monotonic decrease.[2] This is a direct consequence of the increased electron density at the ruthenium center, which makes oxidation (removal of an electron) more difficult, thus shifting the potential to less positive values.

Ruthenium(III) complexes of these ligands typically exhibit reversible +3/+4 and +2/+3 redox waves in their cyclic voltammograms.[2] Similarly, chromium(III) complexes show variations in their metal-centered reduction potentials that are dependent on the donor set, although the relationship is not as linear as with ruthenium.[2]

Copper Complexes: Mimicking Biological Systems

Copper complexes with pyridine-based ligands are of significant interest for their ability to model the active sites of copper-containing enzymes.[3] The electrochemical characterization of these biomimetic complexes is crucial for understanding their functionality and mechanism of action.[3] For instance, the redox activity of copper complexes with pyridine-based N4 ligands is being investigated to mimic the structural and functional properties of the copper-binding site in Cu,Zn superoxide dismutase (SOD1).[3]

The cyclic voltammetry of copper(II) complexes with pyridine-alkoxide ligands can show quasi-reversible single-electron transfer processes corresponding to the Cu(II)/Cu(I) redox couple.[4][5] The exact potential of this couple is sensitive to the substituents on the pyridine and alkoxide moieties.

Iron, Cobalt, and Nickel Complexes: Exploring a Range of Redox Activities

Iron complexes with ligands structurally similar to this compound, such as those containing 1,10-phenanthroline, exhibit redox activity at positive potentials.[6] Electron-withdrawing groups on the ligand framework tend to shift the redox potentials to more positive values, as they decrease the electron density at the iron center, making it easier to reduce.[6] Conversely, electron-donating substituents lead to less positive redox potentials.[6]

Cobalt(II) complexes with pyridine-containing ligands have also been studied electrochemically.[7][8][9] Depending on the specific ligand environment, they can exhibit quasi-reversible redox couples corresponding to the Co(II)/Co(I) transition.[9] In some cases, ligand-based redox processes can also be observed.[9]

High-valent nickel(III) complexes can be generated through the oxidation of their nickel(II) precursors.[10] The electrochemical generation and characterization of these species are important for understanding their role in oxidative catalysis.[10]

Quantitative Data Summary

The following table summarizes representative electrochemical data for various metal complexes with this compound and related ligands, providing a basis for comparison. Note that the potentials are reported versus different reference electrodes in the literature, so direct comparison should be made with caution.

MetalLigand SystemRedox CoupleE½ (V) vs. ReferenceComments
Ru 2-(2-hydroxyphenyl)pyridineRu(II)/Ru(III)VariesPotential decreases with an increasing number of phenolate donors.[2]
Cr 2-(2-hydroxyphenyl)pyridineCr(III)/Cr(II)VariesMetal-centered reduction potential varies with the donor set.[2]
Cu Pyridine-based N4 ligandsCu(II)/Cu(I)~0.03 to -0.47Quasi-reversible, single-electron transfer process.[4]
Fe 1,10-phenanthroline derivativesFe(III)/Fe(II)~0.88 to 1.29 vs. SHEPotentials shift based on electron-donating/withdrawing nature of substituents.[6]
Co Pyridine and 1,2-bis(arylimino)acenaphtheneCo(II)/Co(I)Not specifiedStudied by cyclic voltammetry.[7]
Ni 2-pyridyl-2-propanoateNi(III)/Ni(II)Not specifiedHigh-valent Ni(III) complex prepared by oxidation of Ni(II) complex.[10]

Experimental Protocols

A well-designed electrochemical experiment is crucial for obtaining reliable and reproducible data. The following is a generalized, step-by-step protocol for the cyclic voltammetry of this compound metal complexes.

Step-by-Step Protocol for Cyclic Voltammetry
  • Preparation of the Electrolyte Solution:

    • Choose a suitable solvent in which the complex and supporting electrolyte are soluble. Common choices include acetonitrile, dimethylformamide (DMF), or dichloromethane (DCM).

    • The supporting electrolyte is essential to minimize solution resistance. Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP) are frequently used at a concentration of 0.1 M.

    • Prepare a stock solution of the metal complex at a concentration of approximately 1-5 mM.

  • Electrochemical Cell Setup:

    • A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire or gauze).

    • Ensure the electrodes are clean and polished before each experiment to guarantee reproducible results.

  • Deaeration:

    • Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes before the experiment to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Data Acquisition:

    • Connect the electrodes to a potentiostat.

    • First, record a cyclic voltammogram of the blank electrolyte solution to establish the potential window and identify any background peaks.

    • Add the stock solution of the metal complex to the cell to achieve the desired concentration.

    • Set the parameters for the cyclic voltammetry experiment, including the initial potential, switching potentials, and scan rate. A typical initial scan rate is 100 mV/s.

    • Initiate the potential scan and record the resulting voltammogram.

    • To investigate the kinetics of the electron transfer process, perform scans at various scan rates.

  • Data Analysis:

    • Determine the half-wave potential (E½) for reversible or quasi-reversible processes, which is an average of the anodic (Epa) and cathodic (Epc) peak potentials.

    • Calculate the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

    • Analyze the ratio of the anodic to cathodic peak currents (ipa/ipc). For a reversible process, this ratio should be close to unity.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_setup Cell Setup & Deaeration cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sol Prepare Electrolyte Solution (Complex + Supporting Electrolyte) clean_elec Clean & Polish Electrodes assemble_cell Assemble 3-Electrode Cell prep_sol->assemble_cell deaeration Deaerate with Inert Gas assemble_cell->deaeration blank_scan Run Blank Scan deaeration->blank_scan add_complex Add Metal Complex blank_scan->add_complex cv_scan Perform CV Scans (Varying Scan Rates) add_complex->cv_scan determine_E Determine E½, Epa, Epc cv_scan->determine_E calculate_deltaE Calculate ΔEp determine_E->calculate_deltaE analyze_currents Analyze ipa/ipc Ratio calculate_deltaE->analyze_currents data_interpretation E_half (Redox Potential) Thermodynamics Thermodynamics of Redox Process E_half->Thermodynamics Delta_Ep ΔEp (Peak Separation) Reversibility Electrochemical Reversibility Delta_Ep->Reversibility Kinetics Electron Transfer Kinetics Delta_Ep->Kinetics ipa_ipc ipa/ipc (Peak Current Ratio) ipa_ipc->Reversibility Stability Stability of Redox Species ipa_ipc->Stability Scan_Rate Scan Rate Dependence Scan_Rate->Reversibility Scan_Rate->Kinetics

References

comparing fluorescence enhancement of different phenol-pyridyl probes for aluminum ions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Phenol-Pyridyl Fluorescent Probes for Aluminum Ion Detection

For researchers engaged in environmental monitoring, clinical diagnostics, and materials science, the sensitive and selective detection of aluminum ions (Al³⁺) is a critical pursuit. The overaccumulation of Al³⁺ in biological systems has been linked to significant neurotoxicity and diseases such as Alzheimer's, while its presence in soil and water can impede plant growth[1]. Among the various analytical techniques, fluorescence spectroscopy offers unparalleled sensitivity, real-time detection, and the potential for bio-imaging[2]. This guide provides a comprehensive comparison of phenol-pyridyl based fluorescent probes, a prominent class of chemosensors lauded for their "turn-on" response to Al³⁺. We will delve into the underlying signaling mechanisms, compare the performance of representative probes with supporting data, and provide robust experimental protocols for their evaluation.

The Rationale Behind Phenol-Pyridyl Scaffolds

The phenol-pyridyl motif is a cornerstone in the design of Al³⁺ sensors due to its inherent structural and electronic properties. The design typically involves a Schiff base (-HC=N-) linkage, which connects a phenolic ring (the signaling unit and a binding site) to a pyridine ring (an additional nitrogen binding site). The genius of this design lies in the orchestration of several photophysical processes. In the absence of Al³⁺, these probes are often weakly fluorescent. This is due to efficient non-radiative decay pathways, such as Photoinduced Electron Transfer (PET) from the electron-rich phenol to the fluorophore, or the isomerization of the C=N double bond, which quenches the excited state.

Upon the introduction of Al³⁺, the ion coordinates with the oxygen of the phenolic hydroxyl group and the nitrogen atoms of the imine and the pyridine ring. This chelation has two profound, fluorescence-enhancing effects:

  • Inhibition of PET and C=N Isomerization : The binding of the Lewis acidic Al³⁺ to the lone pairs of the oxygen and nitrogen atoms lowers their electron-donating ability, effectively shutting down the PET process.

  • Chelation-Enhanced Fluorescence (CHEF) : The coordination creates a rigid, planar conformation. This structural rigidity minimizes vibrational energy loss from the excited state and restricts C=N isomerization, forcing the molecule to relax via radiative pathways, thus "turning on" fluorescence[1][3].

Visualizing the "Turn-On" Mechanism

The following diagram illustrates the conformational and electronic changes that underpin the fluorescence enhancement upon Al³⁺ binding.

G cluster_0 Free Probe State cluster_1 Al³⁺ Bound State Probe_Free Phenol-Pyridyl Probe (Weakly Fluorescent) PET Photoinduced Electron Transfer (PET) C=N Isomerization Probe_Free->PET Excitation (hν) Probe_Bound Probe-Al³⁺ Complex (Highly Fluorescent) Probe_Free->Probe_Bound Chelation Quenching Fluorescence Quenching PET->Quenching Non-Radiative Decay Fluorescence Strong Fluorescence Emission Probe_Bound->Fluorescence Excitation (hν) Inhibition PET & C=N Isomerization Inhibited Probe_Bound->Inhibition Al_ion Aluminum Ion (Al³⁺)

Caption: General mechanism of chelation-enhanced fluorescence in phenol-pyridyl probes.

Comparative Performance of Phenol-Pyridyl Probes

The efficacy of a fluorescent probe is defined by several key performance indicators. The table below compares these metrics for several recently developed phenol-pyridyl probes, providing a clear overview for probe selection.

Probe Name/AcronymFluorescence Enhancement (Fold)Limit of Detection (LOD)Binding Stoichiometry (Probe:Al³⁺)Solvent System (pH)Reference
Phenol-pyridylimine Not specified, but significant "turn-on"Not specified1:1Not specified[4]
BHMMP > 38-fold0.70 µM1:1EtOH/H₂O (2/3, v/v, 0.01 M HEPES, pH=5)[1]
ITEC > 6.6-fold2.19 nM1:2Not specified[2]
BPMP Not specified, but bright blue fluorescence13 nM1:1H₂O/DMSO (1:1, v/v)[5]

Analysis and Field Insights:

  • Sensitivity (LOD): The ITEC and BPMP probes demonstrate exceptional sensitivity, with detection limits in the nanomolar range, making them suitable for trace-level environmental and biological sensing[2][5]. The BHMMP probe, with a micromolar LOD, remains highly relevant, especially as its detection limit is well below the World Health Organization's guideline for Al³⁺ in drinking water (7.4 µM)[1].

  • Fluorescence Enhancement: A high fold-enhancement, as seen with the BHMMP probe (>38-fold), is crucial for achieving a high signal-to-noise ratio, which is essential for clear imaging and quantification[1].

  • Stoichiometry: The binding ratio provides insight into the coordination chemistry. While 1:1 complexes are common, the 1:2 (ITEC:Al³⁺) stoichiometry of the ITEC probe is noteworthy, suggesting a different binding conformation that could be exploited for developing ratiometric sensors[2].

  • Solvent System: The choice of solvent is a critical experimental parameter. The use of aqueous/organic mixtures, often with a buffer like HEPES, is a pragmatic choice to ensure probe solubility while maintaining physiological relevance[1]. Researchers must validate probe performance in their specific experimental matrix.

Experimental Workflow for Probe Validation

A rigorous and systematic approach is required to characterize and validate a new fluorescent probe. The protocol described below represents a self-validating system, ensuring that the collected data is robust and reliable.

Visualizing the Experimental Workflow

G arrow arrow start Start: Synthesized Probe prep Prepare Stock Solutions (Probe & Metal Ions) start->prep uv_vis 1. UV-Vis Spectroscopy (Characterize ground state) prep->uv_vis fluo_titration 2. Fluorescence Titration (Add increasing [Al³⁺]) uv_vis->fluo_titration calc_enhancement Calculate Enhancement Factor & Binding Constant (Kₛ) fluo_titration->calc_enhancement job_plot 3. Job's Plot (Determine Stoichiometry) calc_enhancement->job_plot selectivity 4. Selectivity Assay (Test against other ions Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, etc.) job_plot->selectivity lod 5. Calculate LOD (Based on 3σ/S method) selectivity->lod end End: Fully Characterized Probe lod->end

Caption: Standard experimental workflow for characterizing a new Al³⁺ fluorescent probe.

Step-by-Step Methodology

1. Preparation of Solutions:

  • Probe Stock Solution: Prepare a 1 mM stock solution of the phenol-pyridyl probe in a suitable organic solvent (e.g., DMSO or EtOH).
  • Metal Ion Stock Solutions: Prepare 10 mM stock solutions of AlCl₃ and other relevant metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, FeCl₃, CuCl₂, ZnCl₂) in deionized water.
  • Working Buffer: Prepare the desired experimental buffer (e.g., 0.01 M HEPES, pH 5-7.4).

2. Fluorescence Titration:

  • Causality: This experiment quantifies the probe's response to the target ion.
  • Protocol:
  • To a series of quartz cuvettes, add the working buffer.
  • Add the probe stock solution to each cuvette to a final concentration of 10 µM.
  • Add increasing equivalents of the Al³⁺ stock solution (e.g., 0, 0.2, 0.4, ... 5.0 equivalents) to the cuvettes.
  • Incubate for a short period (e.g., 5 minutes) to allow for complexation.
  • Record the fluorescence emission spectrum for each sample at a predetermined excitation wavelength (λ_ex), which should be determined from the probe's absorbance spectrum[1].
  • Plot the fluorescence intensity at the emission maximum (λ_em) against the Al³⁺ concentration to determine the saturation point and calculate the binding constant (Kₛ).

3. Determination of Stoichiometry (Job's Plot):

  • Causality: This method confirms the binding ratio between the probe and the metal ion.
  • Protocol:
  • Prepare a series of solutions where the total molar concentration of probe and Al³⁺ is constant (e.g., 20 µM), but the mole fraction of the probe varies from 0 to 1.
  • Record the fluorescence intensity for each solution.
  • Plot the change in fluorescence intensity against the mole fraction of the probe. The maximum of the plot corresponds to the stoichiometry of the complex[1].

4. Selectivity and Interference Studies:

  • Causality: A probe's utility is critically dependent on its ability to detect the target ion in the presence of other competing species.
  • Protocol:
  • Prepare a set of solutions, each containing the probe (e.g., 10 µM) and a large excess (e.g., 10-100 equivalents) of a single, different metal ion.
  • Record the fluorescence spectrum for each.
  • Prepare a final sample containing the probe, Al³⁺ (e.g., 5 equivalents), and the mixture of all other competing ions to test for interference.
  • Compare the fluorescence response to Al³⁺ alone versus its response in the presence of other ions[6]. A minimal change indicates high selectivity.

5. Limit of Detection (LOD) Calculation:

  • Causality: The LOD establishes the lowest concentration of the analyte that can be reliably detected.
  • Protocol:
  • Measure the fluorescence intensity of multiple blank samples (probe only).
  • Calculate the standard deviation (σ) of the blank measurements.
  • Perform a fluorescence titration at very low Al³⁺ concentrations to obtain the initial slope (S) of the intensity vs. concentration plot.
  • Calculate the LOD using the formula: LOD = 3σ / S [1].

Conclusion

Phenol-pyridyl probes represent a powerful and versatile class of chemosensors for the "turn-on" detection of aluminum ions. Their performance is underpinned by well-understood photophysical mechanisms, primarily the inhibition of non-radiative decay pathways upon chelation. As demonstrated, probes like ITEC and BPMP offer exceptional nanomolar sensitivity, while others like BHMMP provide a robust fluorescence enhancement factor ideal for clear signal transduction. The selection of an appropriate probe requires careful consideration of the specific application's demands regarding sensitivity, selectivity, and the experimental environment. By following the rigorous validation workflow outlined in this guide, researchers can confidently characterize new probes and generate high-quality, reproducible data, thereby advancing the fields of environmental science, chemical biology, and diagnostics.

References

A Comparative Guide to Pyridine-Based Ligands in Homogeneous CO2 Hydrogenation Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

The efficient conversion of carbon dioxide (CO₂), a potent greenhouse gas, into value-added chemicals and fuels is a cornerstone of sustainable chemistry. Homogeneous catalysis, with its potential for high selectivity and activity under mild conditions, offers a promising avenue for CO₂ hydrogenation. At the heart of these catalytic systems lies the ligand, a molecule that binds to the metal center and dictates its reactivity. Among the vast library of ligands, pyridine-based scaffolds have emerged as particularly effective due to their tunable electronic and steric properties.

This guide provides a comprehensive performance comparison of three major classes of pyridine-based ligands in the homogeneous hydrogenation of CO₂: bipyridine, terpyridine, and pincer-type ligands. We will delve into their structure-activity relationships, mechanistic nuances, and provide supporting experimental data to guide researchers in selecting and designing optimal catalytic systems.

The Critical Role of the Ligand in CO₂ Hydrogenation

The hydrogenation of CO₂ is a multi-step process that typically involves the activation of both H₂ and CO₂. The pyridine-based ligand plays a pivotal role in this process by:

  • Modulating the electronic properties of the metal center: The electron-donating or -withdrawing nature of the pyridine ring and its substituents influences the metal's ability to bind and activate the substrates.

  • Providing steric control: The bulkiness of the ligand can influence the selectivity of the reaction by controlling the approach of substrates to the metal center.

  • Participating directly in the catalytic cycle: In many cases, the ligand is not a mere spectator but an active participant, engaging in "metal-ligand cooperation" to facilitate bond activation and formation.[1][2]

Performance Comparison of Pyridine-Based Ligands

The performance of a catalyst is typically evaluated based on its Turnover Number (TON), which represents the number of moles of product formed per mole of catalyst, and its Turnover Frequency (TOF), which is the TON per unit time. Product selectivity, particularly towards valuable products like formic acid (HCOOH) and methanol (CH₃OH), is another critical metric.

Bipyridine and Terpyridine Ligands: The Classical Scaffolds

Bipyridine and terpyridine ligands are among the most well-studied in coordination chemistry and have been extensively used in CO₂ hydrogenation catalysis. These ligands typically coordinate to a metal center, such as ruthenium or iridium, to form active catalysts.[3][4]

The catalytic activity of these systems is highly dependent on the substituents on the bipyridine or terpyridine backbone. Electron-donating groups generally enhance the catalytic activity by increasing the electron density at the metal center, which facilitates the activation of H₂.

CatalystLigand TypeProduct(s)TONTOF (h⁻¹)ConditionsReference
[(η⁶-C₆Me₆)Ru(bpy)(OH₂)]²⁺BipyridineHCOOH--pH 3.0 in H₂O[3]
[Ru(tpy)(bpy)(solvent)]²⁺TerpyridineCO--Electrocatalytic reduction[4]
Rhenium tricarbonyl bipyridine complexesBipyridineCO-51-73% FEElectrocatalytic with 2,2,2-trifluoroethanol[5]

Table 1: Performance of Bipyridine and Terpyridine-Based Catalysts in CO₂ Reduction. Note: Direct comparative data under identical thermal hydrogenation conditions is limited in the literature. FE denotes Faradaic Efficiency for electrocatalytic systems.

Pincer-Type Ligands: The Rise of Metal-Ligand Cooperation

Pincer ligands are tridentate ligands that bind to a metal center in a meridional fashion, creating a highly stable complex. Pyridine-based pincer ligands, particularly those with PNP (phosphine-nitrogen-phosphine) and PNN (phosphine-nitrogen-amine) donor atoms, have shown exceptional activity in CO₂ hydrogenation.[2][6][7][8]

A key feature of many pincer-based catalysts is the concept of metal-ligand cooperation (MLC). In these systems, the pyridine ring or a side arm of the ligand can be deprotonated and participate in the activation of H₂ or other substrates. This bifunctional character often leads to significantly higher catalytic activity compared to systems where the ligand is a passive scaffold.

CatalystLigand TypeProductTONTOF (h⁻¹)ConditionsReference
Ru(PNN)CO(H)PNN PincerFormateUp to 23,000Up to 2,200Diglyme, K₂CO₃ base[2][7]
Ru-MACHO-POMPPNP PincerFormate-Up to 31,700Heterogeneous catalyst, 120°C, 80 bar H₂/CO₂, triethylamine, H₂O[9]
[RuHCl(CO)(PNP)]PNP PincerFormate-1.5 x 10⁶120°C, 30 bar H₂, 10 bar CO₂, DBU base[10]
(acriPNP)Ru(CO)(H)(PPh₃)PNP PincerMethanol--Mechanistic study, conversion of a formate intermediate to methanol[6]

Table 2: Performance of Pyridine-Based Pincer Ligands in CO₂ Hydrogenation.

From the data presented, it is evident that pincer-type ligands, particularly those capable of metal-ligand cooperation, generally exhibit superior performance in terms of both TON and TOF for CO₂ hydrogenation to formate compared to the classical bipyridine and terpyridine systems under thermal conditions. The ability of the ligand to actively participate in the catalytic cycle provides a lower energy pathway for the reaction to proceed.

Mechanistic Insights

The mechanism of CO₂ hydrogenation varies depending on the catalyst and reaction conditions. However, some general steps are common to most pyridine-based systems.

Catalytic Cycle for a Bipyridine-Based System

For a typical bipyridine-based ruthenium catalyst, the catalytic cycle is believed to proceed through the formation of a metal-hydride intermediate, which then reacts with CO₂.

G A [Ru(bpy)(L)n] B [Ru(bpy)(H)(L)n-1] A->B + H₂ C [Ru(bpy)(OCHO)(L)n-1] B->C + CO₂ D HCOOH C->D + H⁺ D->A - H₂O

Caption: Proposed catalytic cycle for CO₂ hydrogenation with a generic bipyridine-based ruthenium catalyst.

Catalytic Cycle for a Pincer-Based System with Metal-Ligand Cooperation

In contrast, the catalytic cycle for a pincer-based system often involves the dearomatization and aromatization of the pyridine ring, a hallmark of metal-ligand cooperation.

G A Aromatized Ru-H Complex B Dearomatized Ru-dihydride A->B + H₂ (Metal-Ligand Cooperation) C Ru-formate Complex B->C + CO₂ D Formate C->D + Base D->A - Base-H⁺

Caption: Simplified catalytic cycle for CO₂ hydrogenation involving a pincer ligand and metal-ligand cooperation.

Experimental Protocols

The following is a general procedure for the catalytic hydrogenation of CO₂ to formate using a pyridine-based ruthenium pincer catalyst. This protocol is based on procedures reported in the literature and should be adapted and optimized for specific catalysts and setups.[11]

General Procedure for Catalytic CO₂ Hydrogenation

G cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_analysis Analysis prep1 Dissolve the Ru-pincer catalyst and base in the solvent in a glovebox. react1 Transfer the solution to a high-pressure autoclave. prep1->react1 react2 Seal the autoclave and remove from the glovebox. react1->react2 react3 Pressurize with H₂ and then CO₂ to the desired pressures. react2->react3 react4 Heat the reaction mixture to the desired temperature with stirring. react3->react4 anal1 After the desired reaction time, cool the autoclave to room temperature and vent. react4->anal1 anal2 Take an aliquot of the reaction mixture. anal1->anal2 anal3 Analyze the product yield (e.g., formate) by NMR spectroscopy or ion chromatography. anal2->anal3

Caption: Experimental workflow for a typical homogeneous CO₂ hydrogenation experiment.

Step-by-Step Methodology:

  • Catalyst and Reagent Preparation: In an inert atmosphere glovebox, add the ruthenium-pincer catalyst (e.g., 1-5 µmol) and a suitable base (e.g., DBU or K₂CO₃, typically in large excess) to a glass liner. Add the desired solvent (e.g., THF, diglyme, or an ionic liquid) to dissolve the catalyst and base.

  • Reactor Assembly: Place the glass liner containing the catalyst solution into a high-pressure stainless-steel autoclave. Seal the autoclave securely.

  • Reaction Execution: Remove the sealed autoclave from the glovebox. Connect the autoclave to a gas manifold. Purge the autoclave with H₂ gas several times. Pressurize the autoclave to the desired H₂ pressure, followed by the desired CO₂ pressure. Place the autoclave in a heating mantle on a magnetic stir plate and heat to the desired reaction temperature while stirring.

  • Reaction Quenching and Analysis: After the specified reaction time, remove the autoclave from the heating mantle and allow it to cool to room temperature. Carefully vent the excess pressure. Open the autoclave in a well-ventilated fume hood.

  • Product Quantification: Take a known volume of the reaction mixture and dilute it with a suitable solvent. The concentration of the product (e.g., formate) can be determined by ¹H NMR spectroscopy using an internal standard or by ion chromatography.

Conclusion and Future Outlook

The choice of ligand is a critical parameter in the design of efficient homogeneous catalysts for CO₂ hydrogenation. While classical bipyridine and terpyridine ligands have laid the groundwork in this field, the advent of pincer-type ligands, especially those that facilitate metal-ligand cooperation, has led to a significant leap in catalytic performance. These systems have demonstrated remarkable activity and stability, bringing the prospect of a circular carbon economy closer to reality.

Future research in this area will likely focus on:

  • Rational design of new pincer ligands: Fine-tuning the electronic and steric properties of pincer ligands to further enhance catalytic activity and selectivity towards more reduced products like methanol.

  • Development of base-metal catalysts: Replacing precious metals like ruthenium and iridium with more abundant and less expensive metals such as iron and manganese.

  • Immobilization of homogeneous catalysts: Heterogenizing these highly active molecular catalysts on solid supports to improve their recyclability and industrial applicability.

By continuing to explore the rich chemistry of pyridine-based ligands, the scientific community is well-positioned to develop the next generation of catalysts for a sustainable future.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Pyridin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2-(Pyridin-2-yl)phenol (CAS No. 33421-36-2). Designed for researchers, laboratory managers, and drug development professionals, this guide synthesizes regulatory standards with field-proven insights to ensure personnel safety and environmental protection. The procedures outlined herein are built on a foundation of chemical causality, ensuring a deep understanding of the risks and the rationale behind each step.

Hazard Profile and Risk Assessment: A Tale of Two Moieties

Understanding the proper disposal of this compound begins with a thorough risk assessment derived from its constituent chemical moieties: a phenol ring and a pyridine ring. While comprehensive toxicological data for this specific compound is limited, the known hazards of its components provide an authoritative basis for establishing safe handling and disposal protocols.[1]

The Phenol Moiety: Phenols are recognized for their systemic toxicity. They are rapidly absorbed through the skin and can cause severe chemical burns upon contact.[2][3] Overexposure can lead to severe health effects impacting the liver, kidneys, and central nervous system.[2] The Occupational Safety and Health Administration (OSHA) has established strict exposure limits for phenol, underscoring its hazardous nature.[4][5]

The Pyridine Moiety: Pyridine is a hazardous waste constituent regulated by the Environmental Protection Agency (EPA).[6][7] It is harmful if swallowed, inhaled, or absorbed through the skin and can cause irritation to the skin, eyes, and respiratory tract. The federal government has set regulations and guidelines to protect individuals from the potential health effects of pyridine in the environment.[8]

Given these properties, this compound must be treated as a hazardous substance. The primary risks associated with its disposal are chemical burns from skin contact, systemic toxicity from absorption or inhalation, and environmental contamination if not managed correctly.

Hazard Category Classification & Considerations Primary Sources
Acute Toxicity While specific LD50 data is unavailable for this compound, both phenol and pyridine are toxic. Assume harmful if swallowed, inhaled, or in contact with skin.Inferred from Phenol[3] & Pyridine hazards.
Skin Corrosion/Irritation Assumed to cause skin irritation or severe burns based on the phenol component. Phenol is corrosive and rapidly absorbed.[2][3]OSHA[2], Fisher Scientific SDS[3]
Serious Eye Damage/Irritation Assumed to cause serious eye irritation or damage. Immediate and thorough rinsing is critical upon exposure.[1]ECHEMI SDS[1]
Environmental Hazard Data on aquatic toxicity is unavailable[1]. However, both parent compounds are environmental contaminants. Discharge into drains or the environment must be strictly avoided.[1]EPA[9], ECHEMI SDS[1]
Regulatory Status Must be managed as hazardous waste. Pyridine is a listed EPA hazardous waste (U196) and Phenol is listed as U188.EPA[6][7]

Pre-Disposal Protocol: Safe Accumulation and Storage

Proper disposal begins with safe handling and accumulation at the point of generation. Adherence to these steps is critical to prevent accidental exposure and ensure regulatory compliance.

Step-by-Step Waste Accumulation
  • Container Selection:

    • Designate a specific, chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are appropriate.

    • Ensure the container is in good condition, free of cracks or residue, and has a tightly sealing lid.[10]

  • Labeling:

    • Immediately label the container with the words "HAZARDOUS WASTE ".[10]

    • Clearly identify the contents: "This compound ". List any solvents or other chemicals present with their approximate percentages. Acronyms or chemical formulas alone are insufficient.

    • Record the date of first accumulation.

  • Segregation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator.[10]

    • Crucially, segregate this waste from incompatible materials. this compound should not be stored with strong oxidizing agents (e.g., perchlorates, nitrates), strong acids, or bases.[4][11] Chemical reactions with these substances can generate heat or toxic gases.

    • Keep the container lid securely sealed at all times, except when adding waste.[10]

Personal Protective Equipment (PPE) Requirements

All personnel handling this compound waste must use the following PPE:

Equipment Specification Rationale
Hand Protection Butyl or Viton gloves. Double-gloving is recommended.Provides protection against skin absorption and chemical burns from the phenol moiety.[4]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes, which could cause severe damage.[3]
Body Protection A fully buttoned, long-sleeved laboratory coat.Prevents incidental skin contact.
Ventilation Handle waste within a certified laboratory chemical fume hood.Minimizes the risk of inhaling potentially toxic vapors.

Disposal Pathway: A Decision Framework

The recommended and only compliant disposal pathway for this compound is through a licensed chemical destruction facility. In-laboratory treatment or neutralization is not recommended due to the stable nature of the aromatic rings and the potential for creating other hazardous byproducts.

DisposalWorkflow cluster_Lab In-Laboratory Procedures cluster_Facility Licensed Disposal Facility Start Generation of This compound Waste Accumulate Step 1: Accumulate Waste in Labeled, Compatible Container Start->Accumulate Follow Pre-Disposal Protocol Segregate Step 2: Store in SAA Away from Incompatibles Accumulate->Segregate Request Step 3: Request Pickup from EH&S or Contractor Segregate->Request When container is full or project is complete Transport Waste Transported by Licensed Hauler Request->Transport Transfer of Custody Incinerate High-Temperature Controlled Incineration Transport->Incinerate Compliant Manifest End Complete Destruction & Environmental Protection Incinerate->End

Disposal decision workflow for this compound.

The most effective and environmentally sound method for destroying this compound is high-temperature incineration.[1] This process ensures the complete breakdown of the molecule into less harmful components, such as carbon dioxide, water, and nitrogen oxides, which are then treated by flue gas scrubbing systems.[1]

Emergency Procedures: Spill Management

Accidental spills must be managed immediately and safely to mitigate exposure and environmental release.

SpillResponse Spill Spill Occurs Alert Alert personnel & Evacuate if necessary Spill->Alert Assess Assess spill size and risk Alert->Assess PPE Don appropriate PPE Assess->PPE Contain Contain spill with absorbent material PPE->Contain Cleanup Collect material into waste container Contain->Cleanup Decon Decontaminate area Cleanup->Decon Dispose Dispose of materials as hazardous waste Decon->Dispose

Procedural flowchart for spill response.
Step-by-Step Spill Cleanup Protocol

  • Evacuate & Secure: Evacuate non-essential personnel from the immediate area. Secure and control entrance to the area. Eliminate all sources of ignition.[1][4]

  • Don PPE: Before attempting cleanup, don the full PPE suite as described in Section 2.

  • Containment: For small spills, cover the material with an inert absorbent such as sand, vermiculite, or a commercial chemical absorbent.[12] Do NOT use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste disposal.[4]

  • Decontamination: Wash the spill area thoroughly with soap and water, collecting the cleaning water as hazardous waste. Do not allow runoff to enter the sewer system.[1][4]

  • Disposal: Label the container with all contaminated materials (including gloves, pads, etc.) as hazardous waste and manage it according to the procedures in Section 3.

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound waste with confidence, ensuring the protection of themselves, their colleagues, and the environment.

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyridin-2-yl)phenol
Reactant of Route 2
Reactant of Route 2
2-(Pyridin-2-yl)phenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.